molecular formula C7H13NO3 B7920019 (3-Methoxy-pyrrolidin-1-yl)-acetic acid

(3-Methoxy-pyrrolidin-1-yl)-acetic acid

Cat. No.: B7920019
M. Wt: 159.18 g/mol
InChI Key: SCRBWTUNKVHERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxy-pyrrolidin-1-yl)-acetic acid (CAS: 1353986-57-8) is a high-value pyrrolidine derivative that serves as a versatile building block in medicinal chemistry and drug discovery research . This compound features a acetic acid moiety tethered to a methoxy-substituted pyrrolidine ring, a common pharmacophore in active pharmaceutical ingredients. Its molecular formula is C 7 H 13 NO 3 and it has a molecular weight of 159.18 g/mol . The primary research application of this compound is as a key synthetic intermediate for the preparation of more complex molecules. The scaffold is of significant interest in developing active pharmaceutical ingredients, as evidenced by its use in the synthesis of potent platelet receptor antagonists, such as Selatogrel, which has been investigated for the treatment of acute coronary syndrome and ischemic stroke . The methoxy group on the pyrrolidine ring can influence the molecule's conformation and serve as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets. Researchers utilize this chiral building block to introduce specific three-dimensional architecture into candidate drugs, which can be critical for optimizing potency and selectivity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxypyrrolidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-6-2-3-8(4-6)5-7(9)10/h6H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRBWTUNKVHERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Utility of (3-Methoxy-pyrrolidin-1-yl)-acetic Acid in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Methoxy-pyrrolidin-1-yl)-acetic acid (CAS: 1353986-57-8) is a highly specialized, conformationally restricted bifunctional building block. In modern medicinal chemistry, the integration of saturated, functionalized heterocycles is a proven strategy to escape the "flatland" of traditional aromatic drug design. This specific pyrrolidine derivative offers a unique combination of structural rigidity, stereoelectronically tunable ring puckering, and a versatile acetic acid handle for bioconjugation[1][2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and mechanistic applications for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

The molecular architecture of 2-(3-methoxypyrrolidin-1-yl)acetic acid consists of a central pyrrolidine ring, a methoxy ether at the C3 position, and an N-linked acetic acid moiety[1][2].

Quantitative Data Summary
PropertyValue
IUPAC Name 2-(3-methoxypyrrolidin-1-yl)acetic acid
CAS Number 1353986-57-8
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.185 g/mol
PubChem CID 66563808
Topological Polar Surface Area (TPSA) 49.8 Ų
XLogP3 -2.400
Hydrogen Bond Donors / Acceptors 1 / 4
Mechanistic Insight: Stereoelectronic Ring Puckering

The pyrrolidine ring is not merely a passive spacer. Substitutions on the pyrrolidine ring, particularly electron-withdrawing groups like a methoxy ether, impose significant stereoelectronic effects[3]. The electronegative oxygen atom induces a gauche effect with the ring nitrogen, which dictates the endo or exo puckering of the 5-membered ring[4].

By forcing the pyrrolidine ring into a specific conformation, the molecule reduces the entropic penalty typically incurred upon target binding. This pre-organization makes the (3-Methoxy-pyrrolidin-1-yl)-acetic acid scaffold highly valuable for designing selective receptor ligands and rigidified linkers for Targeted Protein Degradation (PROTACs).

Synthetic Methodologies & Quality Control

The synthesis of (3-Methoxy-pyrrolidin-1-yl)-acetic acid relies on a robust N-alkylation strategy followed by saponification. The protocol below is designed as a self-validating system, utilizing LC-MS checkpoints to ensure high-fidelity library generation.

Protocol 1: Synthesis of (3-Methoxy-pyrrolidin-1-yl)-acetic acid

Step 1: N-Alkylation

  • Reagents: 3-Methoxypyrrolidine (1.0 eq), Ethyl bromoacetate (1.1 eq), K₂CO₃ (2.0 eq), Acetonitrile (0.5 M).

  • Procedure: Suspend K₂CO₃ in the acetonitrile solution of 3-methoxypyrrolidine. Add ethyl bromoacetate dropwise at 0°C. Warm to 60°C and stir for 12 hours.

  • Causality: K₂CO₃ is selected as a mild, non-nucleophilic base that neutralizes the HBr byproduct without causing premature hydrolysis of the ethyl ester. Acetonitrile provides a polar aprotic environment that accelerates the Sₙ2 displacement.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material peak (

    
    ) is consumed and the intermediate ester peak (
    
    
    
    ) is dominant.

Step 2: Saponification (Hydrolysis)

  • Reagents: Intermediate ester (1.0 eq), LiOH·H₂O (2.0 eq), THF/H₂O (1:1 v/v).

  • Procedure: Dissolve the ester in THF/H₂O. Add LiOH·H₂O and stir at room temperature for 4 hours.

  • Causality: LiOH is preferred over NaOH/KOH for mild saponification to prevent any potential side reactions or epimerization, ensuring the integrity of the C3 chiral center.

Step 3: Zwitterion Isolation

  • Procedure: Evaporate THF under reduced pressure. Cool the aqueous layer to 0°C and carefully adjust the pH to ~6.5 using 1M HCl. Lyophilize the aqueous solution or extract with a CHCl₃/Isopropanol (3:1) mixture.

  • Causality: As an amino acid containing both a tertiary amine and a carboxylic acid, the product exists as a highly polar zwitterion at physiological pH. Isoelectric focusing (adjusting the pH to its isoelectric point) is strictly required to neutralize the molecule for efficient organic extraction or isolation.

Synthesis A 3-Methoxypyrrolidine C N-Alkylation (SN2 Reaction) A->C B Ethyl Bromoacetate B->C D Ethyl Ester Intermediate C->D K2CO3, MeCN 60°C, 12h E Saponification (LiOH, THF/H2O) D->E F (3-Methoxy-pyrrolidin-1-yl) -acetic acid E->F pH ~6.5 Zwitterion Isolation

Caption: Workflow for the synthesis of (3-Methoxy-pyrrolidin-1-yl)-acetic acid via N-alkylation.

Mechanistic Applications in Drug Discovery

The structural features of (3-Methoxy-pyrrolidin-1-yl)-acetic acid map directly to critical functions in rational drug design:

  • Peptidomimetics and CNS Therapeutics: Pyrrolidine-acetic acid derivatives are foundational in CNS drug design. For instance, the widely prescribed antiepileptic drug levetiracetam is derived from a structurally analogous alpha-ethyl-2-oxo-1-pyrrolidine acetic acid scaffold[5][6]. The N-acetic acid handle allows for facile amide coupling to generate libraries of CNS-penetrant molecules.

  • Tuning Lipophilicity and Binding: The methoxy group serves a dual purpose. It acts as a highly directional hydrogen bond acceptor to engage target proteins, while simultaneously modulating the overall lipophilicity (XLogP3 = -2.4)[2]. This balance is critical for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.

Pharmacophore Core Pyrrolidine Core Conformational Restriction & Reduced Entropy Methoxy 3-Methoxy Group Stereoelectronic Pucker Control & H-Bonding Core->Methoxy Induces Gauche Effect Acetic N-Acetic Acid Amide Coupling Handle & Zwitterionic Center Core->Acetic Anchors Vector Target Target Engagement Enhanced Binding Affinity & Selectivity Methoxy->Target Directs Spatial Orientation Acetic->Target Covalent/Non-Covalent Linking

Caption: Pharmacophore mapping of the structural components to target engagement mechanisms.

Experimental Protocol: Amide Coupling for Library Generation

To utilize this building block in early-stage discovery, standard peptide coupling conditions are employed to attach the acetic acid handle to various pharmacophores.

Protocol 2: HATU-Mediated Amide Coupling
  • Reagents: (3-Methoxy-pyrrolidin-1-yl)-acetic acid (1.2 eq), Primary Amine (1.0 eq), HATU (1.3 eq), DIPEA (3.0 eq), anhydrous DMF (0.2 M).

  • Procedure:

    • Dissolve (3-Methoxy-pyrrolidin-1-yl)-acetic acid and HATU in anhydrous DMF.

    • Add DIPEA and stir for 10 minutes to pre-activate the carboxylic acid, forming the active OAt ester.

    • Add the primary amine and stir at room temperature for 2-4 hours.

  • Causality: HATU is chosen over standard carbodiimides (like EDC/HOBt) for its superior efficiency in coupling sterically hindered or electronically deactivated carboxylic acids. DIPEA acts as a non-nucleophilic base to deprotonate both the carboxylic acid and the amine salt without participating in side reactions.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the mass of the desired amide (

    
    ) is observed and the active ester intermediate is fully consumed.
    

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66563808". PubChem. URL:[Link]

  • National Institutes of Health. "Conformational landscape of substituted prolines". PMC. URL:[Link]

  • Google Patents. "Novel synthetic method of antiepileptic drug levetiracetam". Patent CN102863370A.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3-Methoxy-1-pyrrolidineacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic deployment of conformationally restricted aliphatic heterocycles is paramount for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. 3-Methoxy-1-pyrrolidineacetic acid (also known as1[1]) is a highly versatile, zwitterionic building block. Featuring a rigid pyrrolidine core, a localized lipophilicity-modulating methoxy group, and an N-alkyl carboxylic acid handle, this compound serves as a critical intermediate in the synthesis of peptidomimetics, central nervous system (CNS) scaffolds, and rigidified linkers for Proteolysis Targeting Chimeras (PROTACs).

Physicochemical & Structural Profiling

Understanding the intrinsic properties of 3-methoxy-1-pyrrolidineacetic acid is essential for its downstream application in synthetic workflows. The molecule exists as a zwitterion at physiological pH (7.4), with the pyrrolidine nitrogen protonated (pKa ~8.5) and the acetic acid moiety deprotonated (pKa ~2.2).

Quantitative Molecular Data

Table 1: Physicochemical Properties of 3-Methoxy-1-pyrrolidineacetic Acid

ParameterValue / Specification
CAS Number 1353986-57-8
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
Exact Mass 159.0895 Da
Topological Polar Surface Area (TPSA) 46.5 Ų
H-Bond Donors / Acceptors 1 / 4
Rotatable Bonds 3
Stereocenters 1 (C3 position: R or S enantiomers)
Structural Logic and Pharmacophore Mapping

The architectural design of this molecule provides distinct vectors for drug-target interactions. The diagram below illustrates the functional causality of each moiety.

Pharmacophore Core 3-Methoxy-1-pyrrolidineacetic acid Zwitterionic Scaffold N1 N1-Acetic Acid H-Bond Donor/Acceptor Amidation Vector Core->N1 Functionalization C3 C3-Methoxy Group H-Bond Acceptor Lipophilicity Modulator Core->C3 Stereocenter (R/S) Ring Pyrrolidine Ring Conformational Rigidity Proline Bioisostere Core->Ring Structural Core

Caption: Pharmacophoric features and structural logic of 3-methoxy-1-pyrrolidineacetic acid.

De Novo Synthesis & Purification Protocol

The synthesis of zwitterionic amino acid derivatives often suffers from poor yields during the final isolation phase due to high aqueous solubility. To bypass the complications of aqueous basic saponification (e.g., using LiOH/NaOH on an ethyl ester), this protocol utilizes an acid-labile tert-butyl ester strategy. This allows for anhydrous deprotection and clean isolation using ion-exchange chromatography.

Synthetic Workflow

Workflow SM 3-Methoxypyrrolidine (Starting Material) Alk Step 1: N-Alkylation Reagents: t-Butyl bromoacetate, DIPEA Solvent: DCM (0.2 M) SM->Alk Int t-Butyl 2-(3-methoxypyrrolidin-1-yl)acetate (Intermediate) Alk->Int Deprot Step 2: Acidic Cleavage Reagents: TFA / DCM (1:1) Conditions: RT, 4h Int->Deprot Salt TFA Salt of Target Compound Deprot->Salt Purif Step 3: Ion-Exchange Resin: Amberlyst-21 (Free Base) Eluent: Methanol Salt->Purif Prod 3-Methoxy-1-pyrrolidineacetic acid (Zwitterionic Product) Purif->Prod

Caption: Synthetic workflow for 3-methoxy-1-pyrrolidineacetic acid via N-alkylation.

Step-by-Step Methodology

Phase 1: N-Alkylation (SN2 Reaction)

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with commercially available 2[2] (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. (Note: If stereospecificity is required, utilize enantiopure and add an extra equivalent of base).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Stir for 10 minutes at 0 °C to ensure complete deprotonation of the secondary amine.

  • Alkylation: Dropwise add tert-butyl bromoacetate (1.1 equiv) over 15 minutes. The bulky tert-butyl group prevents over-alkylation and quaternization of the nitrogen.

  • Reaction: Warm the mixture to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the tert-butyl ester intermediate.

Phase 2: Anhydrous Acidic Cleavage 6. Deprotection: Dissolve the crude tert-butyl ester in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA) (0.1 M). Stir at room temperature for 4 hours. The generation of isobutylene gas drives the reaction forward. 7. Concentration: Concentrate the reaction mixture under reduced pressure. Co-evaporate the residue with toluene (3x 10 mL) to azeotropically remove residual TFA. This yields the TFA salt of 3-methoxy-1-pyrrolidineacetic acid.

Phase 3: Zwitterion Isolation (Ion-Exchange Chromatography) 8. Resin Preparation: Pre-condition Amberlyst-21 weakly basic ion-exchange resin (free base form) by washing it extensively with methanol. 9. Loading: Suspend the crude TFA salt in a minimal volume of methanol and load it onto the resin. 10. Elution: Elute with methanol. The basic resin traps the trifluoroacetate counterion, allowing the neutral zwitterionic product to pass through. 11. Isolation: Concentrate the methanolic fractions in vacuo to afford the pure 3-methoxy-1-pyrrolidineacetic acid as a crystalline solid.

Analytical Validation & Quality Control (QC)

To ensure the integrity of the synthesized compound before integration into complex drug scaffolds, the following self-validating analytical parameters must be met:

Table 2: Analytical QC Parameters for 3-Methoxy-1-pyrrolidineacetic Acid

Analytical TechniqueExpected Parameters & Diagnostic Signals
LC-MS (ESI+) Expected[M+H]⁺ at m/z 160.1.
¹H NMR (400 MHz, D₂O) Diagnostic singlet at ~3.30 ppm (3H, -OCH₃ ); singlet at ~3.45 ppm (2H, N-CH₂ -COOH); multiplet at 4.05 ppm (1H, CH -OCH₃).
¹³C NMR (100 MHz, D₂O) Carbonyl resonance at ~175 ppm (C=O); methoxy carbon at ~56 ppm (-OCH₃).
Chiral HPLC Chiralcel OD-H column; Hexane/IPA/TFA (80:20:0.1) mobile phase to resolve (R) and (S) enantiomers and determine enantiomeric excess (ee).

Applications in Advanced Drug Development

PROTAC Linker Engineering: The efficacy of PROTACs is intrinsically linked to the topology of the linker connecting the target ligand and the E3 ligase ligand. While flexible polyethylene glycol (PEG) chains are standard, they incur a massive entropic penalty upon ternary complex formation. Substituting flexible chains with the rigidified pyrrolidine core of 3-methoxy-1-pyrrolidineacetic acid pre-organizes the linker trajectory. Furthermore, the C3-methoxy group acts as a localized hydrogen-bond acceptor, which can interact with solvent-exposed residues on the E3 ligase (such as VHL or Cereblon), thereby enhancing ternary complex cooperativity and stability.

Peptidomimetics & Proline Bioisosterism: As an N-alkylated amino acid, this compound acts as a surrogate for proline. The inclusion of the methoxy group alters the cis/trans isomerization barrier of the preceding amide bond in a peptide chain, allowing medicinal chemists to lock peptides into bioactive conformations while simultaneously improving metabolic stability against endogenous proteases.

References

  • Parchem. 2-(3-methoxypyrrolidin-1-yl)acetic acid (Cas 1353986-57-8).
  • ChemScene. 62848-20-8 | 3-Methoxypyrrolidine.
  • Sigma-Aldrich. (S)-3-Methoxypyrrolidine hydrochloride | 685828-16-4.

Sources

An In-depth Technical Guide to (S)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(S)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a stereochemically defined methoxy-substituted pyrrolidine ring with a reactive carboxylic acid moiety, make it a valuable synthon for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known properties, a plausible synthetic route, analytical methodologies, and potential applications of this compound, with a particular focus on its role as a key intermediate in the synthesis of advanced pharmaceutical agents.

Chemical Identity and Physicochemical Properties

(S)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid is a pyrrolidine derivative characterized by a methoxy group at the C-3 position with (S)-stereochemistry and an acetic acid substituent on the ring nitrogen.

PropertyValueSource
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
IUPAC Name 2-[(3S)-3-methoxypyrrolidin-1-yl]acetic acid
CAS Number Not available for the free acid. 685828-16-4 for the hydrochloride salt of the parent amine.
Predicted XLogP -2.4
Physical Form Expected to be a solid at room temperature. The related compound (S)-2-(Pyrrolidin-3-yl)acetic acid is a white to yellow solid.
Solubility Expected to be soluble in water and polar organic solvents.General chemical principles
Storage Store in a cool, dry place, sealed from moisture. For long-term storage, refrigeration is recommended. The related compound (S)-3-Methoxypyrrolidine hydrochloride is stored in a refrigerator.

Structure:

Caption: 2D structure of (S)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid.

Synthesis and Purification

Proposed Synthetic Pathway:

synthesis_workflow A (S)-3-Hydroxypyrrolidine B N-Boc-(S)-3-hydroxypyrrolidine A->B Boc₂O, Et₃N, DCM C N-Boc-(S)-3-methoxypyrrolidine B->C NaH, CH₃I, THF D (S)-3-Methoxypyrrolidine C->D TFA or HCl in Dioxane E Ethyl (S)-(3-methoxy-pyrrolidin-1-yl)-acetate D->E Ethyl bromoacetate, K₂CO₃, CH₃CN F (S)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid E->F LiOH, THF/H₂O

Caption: Proposed synthetic workflow for (S)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid.

Step-by-Step Experimental Protocol:

Step 1: Protection of the Pyrrolidine Nitrogen

  • To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-(S)-3-hydroxypyrrolidine.

Step 2: O-Methylation

  • To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-(S)-3-methoxypyrrolidine.

Step 3: Deprotection of the Pyrrolidine Nitrogen

  • Dissolve N-Boc-(S)-3-methoxypyrrolidine (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain (S)-3-methoxypyrrolidine hydrochloride.

Step 4: N-Alkylation

  • To a solution of (S)-3-methoxypyrrolidine hydrochloride (1.0 eq) and potassium carbonate (3.0 eq) in acetonitrile, add ethyl bromoacetate (1.2 eq).

  • Heat the mixture to reflux and stir for 12 hours.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to give ethyl (S)-(3-methoxy-pyrrolidin-1-yl)-acetate.

Step 5: Saponification

  • Dissolve ethyl (S)-(3-methoxy-pyrrolidin-1-yl)-acetate (1.0 eq) in a mixture of THF and water (1:1).

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 6 hours.

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield (S)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid.

Analytical Characterization

While specific experimental data for the title compound is not widely published, the following analytical techniques are standard for the characterization and purity assessment of such molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include a singlet for the methoxy group protons, multiplets for the pyrrolidine ring protons, and a singlet for the acetic acid methylene protons. The chemical shifts and coupling patterns would confirm the structure.

  • ¹³C NMR: Expected signals would correspond to the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the methoxy carbon, and the carbons of the pyrrolidine ring.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Expected adducts in positive ion mode would be [M+H]⁺ and [M+Na]⁺.

Infrared (IR) Spectroscopy:

  • The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretching vibrations.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method would be suitable for determining the purity of (S)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid.

Proposed HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient from high aqueous to high organic mobile phase.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Reactivity and Applications in Drug Discovery

The primary utility of (S)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid lies in its bifunctional nature, possessing both a nucleophilic secondary amine (after deprotonation of the carboxylic acid) and a carboxylic acid functional group that can be readily converted to an amide.

Key Reactivity:

  • Amide Bond Formation: The carboxylic acid moiety can be activated (e.g., with coupling reagents like HATU or EDC/HOBt) and reacted with primary or secondary amines to form amide bonds.

  • Esterification: The carboxylic acid can be esterified under acidic conditions with an alcohol.

Application in the Synthesis of Selatogrel (ACT-246475):

A prominent application of (S)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid is as a key building block in the synthesis of Selatogrel (ACT-246475), a potent and reversible P2Y12 receptor antagonist. The P2Y12 receptor is a crucial target for antiplatelet therapy. In the synthesis of Selatogrel, the pyrrolidine nitrogen of a derivative of the title compound is coupled to a pyrimidine core.

application_workflow A (S)-(3-Methoxy-pyrrolidin-1-yl) -acetic acid derivative C Selatogrel (ACT-246475) P2Y12 Receptor Antagonist A->C B Pyrimidine Core B->C

Caption: Role of (S)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid derivative in the synthesis of Selatogrel.

The incorporation of the (S)-3-methoxypyrrolidine moiety is critical for the pharmacological activity of Selatogrel, highlighting the importance of this chiral building block in the development of novel cardiovascular drugs.

Safety and Handling

Specific safety data for (S)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid is not available. However, based on the functional groups present and data for similar compounds, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Fire Safety: While not expected to be highly flammable, keep away from heat and open flames.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) of structurally related compounds.

Conclusion

(S)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid is a valuable chiral building block with significant potential in the synthesis of complex, biologically active molecules. Its utility has been demonstrated in the development of the P2Y12 receptor antagonist Selatogrel. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and analytical considerations. Further research into the experimental determination of its physicochemical and toxicological properties will be beneficial for its broader application in drug discovery and development.

References

  • PubChem. (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid. Retrieved from [Link]

  • Caroff, E., et al. (2015). 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a

Introduction: The Strategic Value of the Pyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (R)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid: A Versatile Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid, a chiral building block of significant interest in medicinal chemistry. As a Senior Application Scientist, the following sections synthesize its fundamental properties, a robust synthetic protocol, characterization methodologies, and its strategic applications, grounded in established scientific principles and field-proven insights.

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its ability to introduce three-dimensional complexity and specific stereochemistry into drug candidates. This five-membered saturated heterocycle is not merely a passive scaffold; its non-planar, puckered conformation allows for precise spatial orientation of substituents, which is critical for optimizing interactions with chiral biological targets like enzymes and receptors. The (R)-3-substituted pyrrolidine motif, in particular, offers a structurally rigid and stereochemically defined platform for exploring chemical space, making it an invaluable component in the design of novel therapeutics. (R)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid combines this privileged scaffold with a methoxy group that can act as a hydrogen bond acceptor and an acetic acid side-chain that provides a key vector for amide bond formation or other conjugations, making it a highly versatile intermediate for library synthesis and lead optimization.

Physicochemical and Structural Properties

The molecular properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. The key physicochemical parameters for (R)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid have been calculated and are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₃NO₃Calculated
Molecular Weight 159.18 g/mol Calculated
Exact Mass 159.089543 DaCalculated
Topological Polar Surface Area (TPSA) 50.99 ŲCalculated
Predicted logP -0.65Calculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 4Calculated
Rotatable Bonds 3Calculated

Calculated values are derived from standard computational chemistry models and provide reliable estimates for synthetic and analytical planning.

Proposed Synthesis and Mechanistic Rationale

A robust and reproducible synthesis is paramount for the utilization of any chemical building block. The following protocol describes a reliable two-step method to prepare (R)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid from a commercially available starting material, (R)-3-Hydroxypyrrolidine. The chosen methodology, a Williamson ether synthesis followed by N-alkylation, is a classic and well-understood transformation, ensuring high yield and purity.

Experimental Protocol

Step 1: Synthesis of (R)-3-Methoxypyrrolidine

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol, 1.2 eq.) portion-wise over 15 minutes.

  • Substrate Addition: Slowly add a solution of (R)-3-Hydroxypyrrolidine (4.36 g, 50 mmol, 1.0 eq.) in anhydrous THF (20 mL) to the stirred suspension. Allow the reaction to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Ether Formation: Add methyl iodide (CH₃I, 7.8 g, 3.4 mL, 55 mmol, 1.1 eq.) dropwise, maintaining the temperature below 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water (10 mL) at 0 °C. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (R)-3-Methoxypyrrolidine. This intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of (R)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid

  • Reactor Setup: In a round-bottom flask, dissolve the crude (R)-3-Methoxypyrrolidine from the previous step in a mixture of acetonitrile (100 mL) and water (20 mL).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 13.8 g, 100 mmol, 2.0 eq.) to the solution.

  • Alkylation: Add ethyl bromoacetate (9.18 g, 6.1 mL, 55 mmol, 1.1 eq.) dropwise at room temperature. Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Ester Hydrolysis: Add sodium hydroxide (NaOH, 4.0 g, 100 mmol, 2.0 eq.) to the reaction mixture and continue stirring at 60 °C for an additional 2 hours to facilitate the hydrolysis of the ethyl ester.

  • Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~3-4 with 2M hydrochloric acid (HCl).

  • Isolation: A precipitate may form upon acidification. If so, collect the solid by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, (R)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid, typically as a white to off-white solid.

Synthesis Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: N-Alkylation & Hydrolysis A (R)-3-Hydroxypyrrolidine B NaH, THF, 0°C A->B Deprotonation C Methyl Iodide B->C SN2 Attack D (R)-3-Methoxypyrrolidine (Intermediate) C->D Ether Formation E Ethyl Bromoacetate, K2CO3 D->E N-Alkylation F N-Alkylated Ester E->F G NaOH, H2O, Heat F->G Saponification H (R)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid (Final Product) G->H

Caption: Proposed two-step synthesis of the target compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard for a molecule of this type.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

  • ¹H NMR (Expected): The proton NMR spectrum is expected to show distinct signals for the methoxy group (a singlet around 3.3 ppm), the protons on the pyrrolidine ring (a series of multiplets between 1.8 and 3.5 ppm), and the methylene protons of the acetic acid side chain (a singlet around 3.2 ppm). The integration of these signals should correspond to the number of protons in each environment (3H, 7H, and 2H, respectively).

  • ¹³C NMR (Expected): The carbon NMR spectrum should reveal seven distinct carbon signals. Key expected shifts include the carboxylic acid carbon (~175 ppm), the methoxy-substituted carbon on the pyrrolidine ring (~80 ppm), the methoxy carbon itself (~56 ppm), and the remaining pyrrolidine and acetic acid carbons between 25 and 60 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Expected Mass: For the molecular formula C₇H₁₃NO₃, the expected monoisotopic mass is 159.0895. In electrospray ionization (ESI) positive mode, the primary observed ion would be [M+H]⁺ at m/z 160.0968. In negative mode, [M-H]⁻ would be observed at m/z 158.0823.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify key functional groups.

  • Expected Peaks: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700-1725 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid will also be prominent.

Applications in Drug Discovery

The structural features of (R)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid make it an attractive building block for several classes of therapeutic agents. The pyrrolidine scaffold is a key component in many FDA-approved drugs. Its primary utility is as a chiral intermediate for creating more complex molecules with high stereochemical purity.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. Many potent DPP-IV inhibitors, such as Vildagliptin, are based on a substituted pyrrolidine scaffold. The acetic acid handle of the title compound is ideal for forming the amide bond that is often crucial for interaction with the enzyme's active site.

P2Y₁₂ Receptor Antagonists

The P2Y₁₂ receptor is a key target for antiplatelet therapy. Novel P2Y₁₂ antagonists have been developed that incorporate a substituted pyrrolidine moiety to achieve high potency and selectivity. The (S)-3-methoxypyrrolidine group has been specifically utilized in the development of clinical candidates, highlighting the importance of this particular substitution pattern for this target class.

General Use as a Chiral Scaffold

Beyond specific targets, this compound serves as a versatile starting point for constructing libraries of chiral molecules. Its defined stereocenter and orthogonal functional groups (secondary amine precursor and carboxylic acid) allow for systematic chemical modifications to explore structure-activity relationships (SAR) in a drug discovery campaign.

Drug Discovery Application Workflow

G cluster_targets Potential Therapeutic Targets A (R)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid B Amide Coupling / Peptide Synthesis A->B C Library of Chiral Compounds B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization (SAR) E->F T1 DPP-IV Inhibitors E->T1 T2 P2Y12 Antagonists E->T2 T3 Factor XIa Inhibitors E->T3 G Preclinical Candidate F->G

Caption: Role of the title compound in a drug discovery pipeline.

Safety, Handling, and Storage

As with all laboratory chemicals, (R)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

(R)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid is a valuable and versatile chiral building block for drug discovery and development. Its well-defined stereochemistry, rigid scaffold, and useful functional handles provide a solid foundation for the synthesis of novel, potent, and selective therapeutic agents. The synthetic and analytical protocols detailed in this guide offer a reliable framework for researchers to produce and characterize this compound, enabling its effective integration into modern medicinal chemistry programs.

References

  • Scuderi, S., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6296. Available at: [Link]

  • Caroff, E., et al. (2015). 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-2

The 3-Methoxypyrrolidine Acetic Acid Motif: Structural Bioinformatics and Synthetic Applications in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The functionalization of pyrrolidine rings is a cornerstone of modern medicinal chemistry. Specifically, the 3-methoxypyrrolidine acetic acid derivative—represented by its canonical SMILES CO[C@H]1CCN(C1)CC(=O)O for the (3S)-enantiomer—has emerged as a highly versatile building block. This technical guide elucidates the structural bioinformatics, mechanistic utility in targeted therapeutics (such as KRAS G12C inhibitors and PSMA-binding ligands), and field-validated synthetic protocols for this unique chemotype.

Chemical Identity & Structural Bioinformatics

The compound 2-[(3S)-3-methoxypyrrolidin-1-yl]acetic acid is a bifunctional molecule featuring a tertiary amine, a carboxylic acid, and a stereodefined methoxy ether. The presence of the chiral (3S)-methoxy group is not merely structural; it dictates the spatial orientation of the molecule when docked into target protein pockets.

Table 1: Quantitative Structural and Physicochemical Data

PropertyValue
IUPAC Name 2-[(3S)-3-methoxypyrrolidin-1-yl]acetic acid
SMILES Code CO[C@H]1CCN(C1)CC(=O)O
Molecular Formula C7H13NO3
Monoisotopic Mass 159.08954 Da
Predicted XLogP -2.4
Collision Cross Section (CCS) 133.8 Ų ([M+H]+ adduct)
InChIKey SCRBWTUNKVHERJ-LURJTMIESA-N

Data sourced from PubChemLite structural bioinformatics profiling[1].

The exceptionally low XLogP (-2.4) indicates high hydrophilicity. When incorporated into drug scaffolds, this motif acts as a powerful pharmacokinetic modifier, improving the aqueous solubility of otherwise highly lipophilic macrocycles or multi-ring aromatic systems[1].

Mechanistic Causality in Drug Design

As a Senior Application Scientist, it is critical to understand why this specific SMILES derivative is selected over simpler analogs (like unsubstituted pyrrolidine or piperidine).

KRAS G12C Inhibition: Switch II Pocket Trapping

KRAS mutations, particularly the G12C substitution, impair the intrinsic GTPase activity of the protein, trapping it in an active, oncogenic state[2]. Recent breakthroughs in covalent inhibitors rely on trapping the inactive GDP-bound state by forming an irreversible covalent bond with the mutant Cys12 residue[3].

The 3-methoxypyrrolidine derivative acts as a highly effective surface-binding motif. When conjugated to a central scaffold (e.g., a quinazoline or pyrido[4,3-d]pyrimidine core), the pyrrolidine nitrogen provides a basic center that forms salt bridges with acidic residues in the Switch II pocket[4]. Concurrently, the methoxy oxygen acts as a localized hydrogen bond acceptor. This precise stereochemical positioning is the causal factor that aligns the electrophilic warhead (typically an acrylamide) within striking distance of the Cys12 sulfhydryl group, ensuring rapid covalent adduction[4].

PSMA Ligand Conjugates: Linker Optimization

In the development of Prostate-Specific Membrane Antigen (PSMA) targeted therapies and imaging agents, the distance and chemical nature of the linker between the binding motif (e.g., a urea-based glutamate-urea-lysine) and the payload are paramount[5].

The 3-methoxypyrrolidine acetic acid derivative serves as a rigidified, hydrophilic linker component. The cyclic pyrrolidine ring restricts the conformational degrees of freedom, significantly reducing the entropic penalty upon binding to the PSMA active site. Furthermore, the methoxy group prevents non-specific hydrophobic interactions with serum proteins in the bloodstream, thereby improving the pharmacokinetic profile and enhancing the tumor-to-background ratio during radioligand imaging[5].

Experimental Workflows: Synthesis & Validation

Every robust synthetic protocol must be a self-validating system. The following methodologies detail the synthesis and application of the 3-methoxypyrrolidine acetic acid derivative, emphasizing the causality behind specific reagent choices.

Protocol 1: Synthesis of 2-((3S)-3-methoxypyrrolidin-1-yl)acetic acid

Step 1: N-Alkylation

  • Reagents: (3S)-3-methoxypyrrolidine hydrochloride (1.0 eq), ethyl bromoacetate (1.05 eq), K2CO3 (3.0 eq).

  • Solvent: Acetonitrile (MeCN).

  • Causality: K2CO3 is chosen as a mild, insoluble inorganic base. It neutralizes the hydrochloride salt of the starting material and acts as a proton sink during the S_N2 alkylation. The heterogeneous nature of K2CO3 in MeCN minimizes E2 elimination of the ethyl bromoacetate, driving the reaction toward the desired tertiary amine.

  • Procedure: Suspend reagents in MeCN and heat to 80°C for 3 hours under an inert atmosphere[6].

  • Validation: Filter the suspension, concentrate the filtrate, and analyze via LC-MS. The intermediate (ethyl 2-((3S)-3-methoxypyrrolidin-1-yl)acetate) must show an [M+H]+ peak at m/z 188.1 before proceeding.

Step 2: Saponification

  • Reagents: Intermediate from Step 1, LiOH·H2O (2.0 eq).

  • Solvent: THF/H2O (1:1 v/v).

  • Causality: The biphasic/mixed solvent system ensures that both the lipophilic ester and the hydrophilic hydroxide salt remain in solution. LiOH is strictly preferred over NaOH to prevent epimerization of the sensitive (3S) stereocenter; the lithium cation coordinates with the pyrrolidine nitrogen and ester carbonyl, directing the hydroxide attack selectively.

  • Procedure: Stir at room temperature for 4 hours. Acidify to pH 4-5 using 1M HCl to precipitate the zwitterionic product.

  • Validation: Lyophilize and confirm the final product via High-Resolution Mass Spectrometry (HRMS). The exact mass must match 159.089 Da[1].

Protocol 2: Amide Coupling into Inhibitor Scaffolds
  • Reagents: 2-((3S)-3-methoxypyrrolidin-1-yl)acetic acid (1.2 eq), Target Amine Scaffold (1.0 eq), HATU (1.5 eq), DIPEA (3.0 eq).

  • Solvent: DMF.

  • Causality: HATU is utilized for its superior efficiency in coupling sterically hindered secondary/tertiary amine derivatives. DIPEA ensures the carboxylic acid is fully deprotonated to form the active ester, while preventing the protonation of the target amine.

  • Validation: Monitor via HPLC. The reaction is self-validating when the disappearance of the target amine peak correlates >95% with the appearance of the product mass.

Visualizing the Logic

SynthesisWorkflow N1 Start: (3S)-3-Methoxypyrrolidine N2 Alkylation: Ethyl bromoacetate Base: K2CO3, MeCN, 80°C N1->N2 N3 Intermediate: Ethyl Ester LC-MS: [M+H]+ 188.1 N2->N3 Nucleophilic Substitution N4 Saponification: LiOH Solvent: THF/H2O, RT N3->N4 Ester Hydrolysis N5 Product: 2-((3S)-3-methoxypyrrolidin-1-yl)acetic acid SMILES: CO[C@H]1CCN(C1)CC(=O)O N4->N5 Acidification & Isolation

Workflow for the synthesis of 2-((3S)-3-methoxypyrrolidin-1-yl)acetic acid.

KRASPathway EGFR Upstream Signal (EGFR) SOS GEF (SOS) EGFR->SOS KRAS_GDP KRAS(G12C)-GDP (Inactive) SOS->KRAS_GDP Promotes Nucleotide Exchange KRAS_GTP KRAS(G12C)-GTP (Active) KRAS_GDP->KRAS_GTP GTP Binding KRAS_GTP->KRAS_GDP Intrinsic Hydrolysis MAPK MAPK Pathway Tumor Proliferation KRAS_GTP->MAPK Oncogenic Signaling Inhibitor G12C Inhibitor (3-methoxypyrrolidine motif) Inhibitor->KRAS_GDP Covalent Binding to Cys12

Mechanism of KRAS G12C inhibition trapping the inactive GDP-bound state.

References

  • PubChemLite - 2-[(3s)-3-methoxypyrrolidin-1-yl]acetic acid hydrochloride (C7H13NO3)
  • Source: google.
  • Source: google.
  • Source: google.
  • Source: google.
  • Source: google.

Sources

N-substituted pyrrolidine building blocks for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Substituted Pyrrolidine Building Blocks in Modern Drug Discovery

The Pharmacological Rationale: Escaping Flatland

In contemporary medicinal chemistry, the paradigm of "escaping flatland" has driven a strategic shift from planar, sp2-hybridized aromatic rings toward sp3-rich, three-dimensional scaffolds. Among these, the pyrrolidine ring—a saturated five-membered nitrogen heterocycle—stands out as a highly privileged structural motif, appearing in nearly 20% of FDA-approved drugs that contain a saturated cyclic amine[1].

As a Senior Application Scientist, I often advocate for the incorporation of N-substituted pyrrolidines during lead optimization due to their unique conformational dynamics. Unlike the rigid chair conformation of six-membered piperidines, the five-membered pyrrolidine ring undergoes rapid "pseudorotation"[2]. This phenomenon allows the ring to continuously interconvert between various envelope and half-chair conformations. Consequently, substituents attached to the pyrrolidine core can be projected along multiple 3D vectors, enabling the molecule to sample a broader pharmacophore space and achieve highly specific, energetically favorable interactions within complex protein binding pockets[2].

Furthermore, the secondary or tertiary amine of the pyrrolidine acts as a critical handle for modulating physicochemical properties. N-substitution (via alkylation, acylation, or sulfonylation) directly impacts the basicity (pKa), lipophilicity (logP), and aqueous solubility of the drug candidate, which are critical parameters for optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles[3].

ScaffoldHopping Start Planar Aromatic Hit (High logP, Poor Sol) Step1 Scaffold Hopping to sp3 (Escape from Flatland) Start->Step1 Identify Liability Step2 Incorporate N-Substituted Pyrrolidine Step1->Step2 sp3 Enrichment Sub1 Modulate pKa & Improve Solubility Step2->Sub1 Sub2 Access 3D Pharmacophore (Pseudorotation) Step2->Sub2 Sub3 Introduce Conformational Rigidity Step2->Sub3 Target Optimized Lead Compound (Enhanced ADMET & Potency) Sub1->Target Sub2->Target Sub3->Target

Flowchart detailing the strategic logic of scaffold hopping to pyrrolidine building blocks.

Comparative Quantitative Data: Heterocyclic Scaffolds

To justify the selection of a pyrrolidine over other cyclic amines, we must evaluate their fundamental physicochemical metrics. The table below summarizes the quantitative and qualitative data used by medicinal chemists to select the appropriate ring size for a given target.

Property / MetricAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)
Ring Strain Energy ~26.0 kcal/mol~6.0 kcal/mol~0.0 kcal/mol
Typical pKa (Secondary N-H) ~10.4~11.3~11.2
Conformational State Puckered (Highly rigid)Pseudorotation (Envelope/Half-chair)Chair (Rigid, defined axial/equatorial)
Lipophilicity (ClogP contribution) LowModerateHigh
Metabolic Stability (C-H oxidation) High (sterically hindered)Moderate (requires blocking groups)Low (susceptible to

-oxidation)

State-of-the-Art Synthetic Methodologies

The synthesis of N-substituted pyrrolidines requires robust, scalable, and stereocontrolled methodologies. In modern drug discovery, two approaches are predominantly utilized: the de novo construction of the ring via cycloaddition, and the cyclocondensation of acyclic precursors.

Workflow A: [3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition is arguably the most powerful atom-economical method for the stereocontrolled synthesis of polysubstituted pyrrolidines[4].

Causality & Logic: This reaction relies on the in situ generation of an azomethine ylide (a 1,3-dipole) from the decarboxylation of an


-amino acid in the presence of an aldehyde[4]. Generating the highly reactive ylide in situ prevents premature dimerization. The ylide then undergoes a concerted, stereospecific cycloaddition with an electron-deficient alkene (dipolarophile), allowing for the simultaneous formation of the five-membered ring and multiple stereocenters in a single step[4].

Cycloaddition N1 Amino Acid Precursor + Aldehyde N2 In situ Condensation & Decarboxylation N1->N2 N3 Azomethine Ylide (1,3-Dipole) N2->N3 -CO2, -H2O N5 [3+2] Cycloaddition (Stereocontrolled) N3->N5 N4 Electron-Deficient Alkene (Dipolarophile) N4->N5 N6 Highly Substituted Pyrrolidine Scaffold N5->N6 Yields multiple stereocenters

Mechanistic workflow of the [3+2] cycloaddition for stereocontrolled pyrrolidine synthesis.

Self-Validating Experimental Protocol:

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a Dean-Stark trap, combine the

    
    -amino acid (1.0 equiv) and the target aldehyde (1.0 equiv) in anhydrous toluene. Causality: Toluene is chosen because non-polar solvents tighten the transition state of the concerted cycloaddition, often enhancing endo/exo stereoselectivity.
    
  • Dipolarophile Addition: Add the electron-deficient alkene (e.g., N-methylmaleimide, 1.2 equiv) to the suspension.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 110 °C).

    • Self-Validation Checkpoint 1: The evolution of

      
       bubbles serves as a visual confirmation of decarboxylation and ylide formation. The accumulation of water in the Dean-Stark trap validates the initial imine condensation.
      
  • Reaction Monitoring: Sample the reaction every 2 hours.

    • Self-Validation Checkpoint 2: Analyze via LC-MS. The complete disappearance of the dipolarophile mass peak and the emergence of the product mass (

      
      ) indicates reaction completion.
      
  • Isolation & Stereochemical Validation: Concentrate the mixture under reduced pressure. Before column chromatography, acquire a crude

    
    -NMR spectrum.
    
    • Self-Validation Checkpoint 3: The integration of the distinct

      
      -protons of the pyrrolidine ring will accurately quantify the diastereomeric ratio (dr), ensuring the stereochemical integrity of the batch before purification.
      
Workflow B: Cyclocondensation of 4-Iodobutanal with Primary Amines

For rapid library generation where specific N-substituents are required, the cyclocondensation of 4-iodobutanal with primary amines is a highly efficient, one-pot strategy[5].

Causality & Logic: 4-Iodobutanal is a bifunctional reagent. The aldehyde moiety allows for rapid imine formation with a primary amine. Subsequent reduction yields a secondary amine, which is perfectly positioned to undergo an intramolecular nucleophilic substitution, displacing the terminal iodide to close the ring[5]. This 5-exo-tet cyclization is entropically favored and proceeds rapidly at room temperature.

Self-Validating Experimental Protocol:

  • Imine Formation: Dissolve the selected primary amine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath. Dropwise, add 4-iodobutanal (1.0 equiv). Causality: Cooling to 0 °C controls the exothermic condensation and prevents the degradation or polymerization of the reactive aldehyde.

  • Reductive Amination: After 30 minutes, add Sodium triacetoxyborohydride (STAB, 1.5 equiv) in small portions.

    • Causality: STAB is specifically chosen over Sodium borohydride (

      
      ) because it is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde directly to an alcohol, thereby preventing the formation of dead-end acyclic byproducts.
      
  • Intramolecular Cyclization: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

    • Self-Validation Checkpoint 1: Monitor via LC-MS. The mass spectrum will initially show the acyclic secondary amine intermediate. Over time, a mass shift corresponding to the loss of Hydrogen Iodide (-128 Da) will confirm the successful closure of the pyrrolidine ring[5].

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous

    
    . Causality: The mild base neutralizes any formed HI and safely decomposes unreacted STAB. Extract the aqueous layer three times with DCM.
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the N-substituted pyrrolidine[5].
    

References

  • National Institutes of Health (NIH). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." PubMed Central,[Link]

  • MDPI. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." Molecules,[Link]

  • White Rose Research Online. "Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines." White Rose University Consortium,[Link]

  • Frontiers. "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Chemistry,[Link]

Sources

An In-depth Technical Guide to the 3-Methoxy Pyrrolidine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged scaffolds".[1][2] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a quintessential example of such a scaffold, prized for its ability to confer advantageous physicochemical properties to a molecule.[3][4] Its non-planar, sp³-hybridized structure provides a three-dimensional character that is often crucial for precise interactions within complex biological targets, a stark contrast to the flat nature of many aromatic systems.[3][4]

This guide focuses on a specific, high-value derivative: the 3-methoxy pyrrolidine scaffold. The introduction of a methoxy group at the C3 position adds a layer of chemical and functional sophistication. This substitution introduces a chiral center, a hydrogen bond acceptor, and a group that can modulate properties like lipophilicity and metabolic stability.[5] These features have made the 3-methoxy pyrrolidine motif a cornerstone in the design of potent and selective ligands, particularly for challenging targets within the central nervous system (CNS).

This document will provide an in-depth exploration of the synthesis, stereochemical implications, and structure-activity relationships (SAR) of the 3-methoxy pyrrolidine scaffold, supported by case studies and detailed experimental protocols.

Section 1: Strategic Synthesis of Chiral 3-Methoxy Pyrrolidines

The therapeutic efficacy of compounds containing the 3-methoxy pyrrolidine scaffold is critically dependent on the stereochemistry at the C3 position. Therefore, stereocontrolled synthesis is not merely an academic exercise but a prerequisite for meaningful pharmacological investigation. The most common and robust strategies leverage the chiral pool, starting from readily available amino acids like hydroxyproline.[6][7]

Synthesis from a Chiral Pool Precursor: (S)-4-Hydroxy-L-proline

A prevalent and reliable method for synthesizing (2S, 3R)-3-methoxypyrrolidine involves a multi-step sequence starting from (2S, 4R)-4-hydroxy-L-proline. This approach ensures the absolute stereochemistry of the final product.

The general synthetic workflow is outlined below. The initial steps focus on protecting the amine and carboxylic acid functionalities to allow for selective modification of the hydroxyl group. A key transformation is the methylation of the C3 hydroxyl group, followed by decarboxylation to yield the desired scaffold.

Workflow: Synthesis of N-Boc-(2S, 3R)-3-methoxypyrrolidine

G A cis-4-Hydroxy-L-proline B N-Boc, O-Methyl Ester Intermediate A->B 1. (Boc)2O, NaOH 2. MeI, K2CO3 C N-Boc-3-keto-proline Methyl Ester B->C Swern Oxidation (or TEMPO) D N-Boc-trans-3-hydroxyproline Methyl Ester C->D NaBH4 Reduction (Diastereoselective) E N-Boc-(2S, 3R)-3-methoxypyrrolidine Methyl Ester D->E NaH, MeI (Williamson Ether Synthesis) F N-Boc-(2S, 3R)-3-methoxypyrrolidine E->F 1. LiOH (Saponification) 2. Heat (Decarboxylation)

Caption: General synthetic pathway from cis-4-hydroxy-L-proline.

Causality in Experimental Choices
  • Protection Strategy: The use of the tert-butyloxycarbonyl (Boc) group for the amine and a methyl ester for the carboxylic acid is a strategic choice. The Boc group is stable to the basic conditions of methylation and the oxidative/reductive steps, but can be readily removed under acidic conditions. The methyl ester is easily saponified for the final decarboxylation step.

  • Stereochemical Inversion: The sequence of oxidation to a ketone (C) followed by a diastereoselective reduction (D) is a common method to invert the stereochemistry at the hydroxyl-bearing carbon. The use of a reducing agent like sodium borohydride (NaBH₄) typically results in the formation of the trans alcohol, which is the required precursor for the desired (3R) stereocenter in this example.[8]

  • Ether Formation: The Williamson ether synthesis (step D to E) is a classic and efficient method for forming the methyl ether. The use of a strong base like sodium hydride (NaH) is necessary to deprotonate the secondary alcohol, forming a potent nucleophile.

Section 2: The Pivotal Role of Stereochemistry in Biological Activity

The introduction of the methoxy group at C3 creates a stereocenter, meaning the scaffold exists as (R) and (S) enantiomers. For interaction with chiral biological targets like receptors and enzymes, this stereochemistry is paramount. It is common for one enantiomer to possess significantly higher affinity or a different functional profile (e.g., agonist vs. antagonist) than the other.

A prime example is found in the development of muscarinic acetylcholine receptor agonists, which are of interest for treating cognitive deficits in Alzheimer's disease and schizophrenia.[9][10] The 3-methoxy pyrrolidine scaffold serves as a key component of several potent M1/M4 receptor agonists.

Case Study: Muscarinic M1 Receptor Agonists

In the design of M1 agonists, the pyrrolidine nitrogen acts as a protonated amine, mimicking the quaternary ammonium group of acetylcholine. The C3-methoxy group often engages in a crucial hydrogen bond interaction within the receptor's binding pocket.

Compound ClassTarget(s)Key Finding on StereochemistryReference
Oxadiazolyl-pyrrolidinesMuscarinic M1/M4The (R)-3-methoxy enantiomer consistently shows higher potency and efficacy as an agonist compared to the (S)-enantiomer.[11]
Pyridyl-ether-pyrrolidinesNicotinic α4β2The (S)-pyrrolidinyl stereochemistry was found to be essential for high-affinity binding.[12]
Phenoxy-phenyl-methyl-pyrrolidinesNET/SERTSubtle changes in stereochemistry at the C3 position dramatically altered the balance of norepinephrine vs. serotonin reuptake inhibition.[13]

This data underscores a fundamental principle: the spatial orientation of the methoxy group dictates its ability to form productive interactions with the target protein. An incorrect orientation can lead to steric clashes or an inability to engage with key residues, resulting in a dramatic loss of activity.

Diagram: Pharmacophore Model of a 3-Methoxy Pyrrolidine Ligand

G cluster_receptor Receptor Binding Pocket cluster_ligand 3-Methoxy Pyrrolidine Ligand HBD H-Bond Donor (e.g., Tyr, Ser) Anionic Anionic Site (e.g., Asp) Hydrophobic Hydrophobic Pocket Methoxy C3-OMe Group (H-Bond Acceptor) Methoxy->HBD Interaction Nitrogen Pyrrolidine N (Cationic Center) Nitrogen->Anionic Interaction R_Group R-Group (Modulates Selectivity) R_Group->Hydrophobic Interaction

Caption: Key pharmacophoric interactions of the scaffold.

Section 3: Structure-Activity Relationship (SAR) Insights

The relationship between a molecule's structure and its biological activity (SAR) provides a roadmap for drug optimization.[14][15] For the 3-methoxy pyrrolidine scaffold, several key SAR principles have emerged.

  • The Methoxy Group as a Modulator: The oxygen atom of the methoxy group is a potent hydrogen bond acceptor. This interaction can anchor the ligand in the binding site, significantly increasing affinity.[5] Furthermore, replacing a hydroxyl group with a methoxy group increases lipophilicity and blocks a potential site of Phase II metabolism (glucuronidation), which can improve pharmacokinetic properties like brain penetration and oral bioavailability.

  • The Pyrrolidine Nitrogen as a Basic Center: The secondary amine of the pyrrolidine ring (pKa ≈ 10-11) is typically protonated at physiological pH (7.4). This positive charge is critical for forming an ionic bond with anionic residues (e.g., aspartate, glutamate) in many receptor binding sites, particularly in aminergic GPCRs.[3]

  • Substitution Vectors: The scaffold provides multiple points for further chemical modification.

    • N-Substitution: The pyrrolidine nitrogen is the most common point of diversification.[3] Attaching larger, often aromatic, groups to the nitrogen allows for the exploration of hydrophobic pockets and can be used to tune selectivity between receptor subtypes.

    • C4/C5 Substitution: While less common, substitution on other ring carbons can be used to fine-tune the conformation of the pyrrolidine ring, potentially locking it into a more bioactive pucker.

Section 4: Detailed Experimental Protocols

Adherence to robust and reproducible experimental methods is the bedrock of scientific integrity. The following protocol details a key step in the synthesis of a chiral 3-methoxypyrrolidine intermediate.

Protocol: Williamson Ether Synthesis of N-Boc-(2S, 3R)-3-methoxypyrrolidine Methyl Ester

Objective: To convert the C3 hydroxyl group of N-Boc-trans-3-hydroxyproline methyl ester to a methyl ether.

Materials:

  • N-Boc-trans-3-hydroxyproline methyl ester (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Iodomethane (MeI) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with N-Boc-trans-3-hydroxyproline methyl ester (1.0 eq).

  • Dissolution: Anhydrous THF is added via syringe to dissolve the starting material completely.

  • Cooling: The flask is cooled to 0 °C in an ice-water bath.

  • Base Addition: Sodium hydride (1.5 eq) is added portion-wise to the stirred solution at 0 °C. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care. Effervescence (H₂ gas evolution) will be observed. The mixture is stirred at 0 °C for 30 minutes after the addition is complete.

  • Electrophile Addition: Iodomethane (1.5 eq) is added dropwise via syringe to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction is allowed to slowly warm to room temperature and stirred for 12-16 hours (overnight). Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully cooled back to 0 °C. The reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution to consume any unreacted NaH.

  • Extraction: The mixture is transferred to a separatory funnel and diluted with ethyl acetate and water. The layers are separated. The aqueous layer is extracted twice more with ethyl acetate.

  • Washing: The combined organic layers are washed sequentially with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-Boc-(2S, 3R)-3-methoxypyrrolidine methyl ester.

Conclusion and Future Outlook

The 3-methoxy pyrrolidine scaffold is a testament to the power of strategic substitution on a privileged core. Its unique combination of three-dimensionality, a basic nitrogen center, and a stereochemically defined hydrogen bond acceptor/metabolic shield makes it an exceptionally valuable building block in medicinal chemistry.[16][17] Its success in modulating CNS targets like muscarinic and dopamine receptors highlights its utility in complex drug design challenges.[11]

Future exploration will likely focus on incorporating this scaffold into novel modalities, such as covalent inhibitors or proteolysis-targeting chimeras (PROTACs), and further exploring its application beyond CNS targets. The continued development of novel, efficient, and scalable stereoselective synthetic routes will be critical to unlocking the full potential of this remarkable scaffold in the next generation of therapeutics.

References

  • Abreo, M. A., Lin, N. H., Garvey, D. S., Gunn, D. E., Hettinger, A. M., Wasicak, J. T., Pavlik, P. A., Martin, Y. C., Ebert, D. L., & Sullivan, J. P. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. Bioorganic & Medicinal Chemistry Letters, 8(3), 249–254. Available from: [Link]

  • Perry, M. A., Al-Amin, M., Basha, F., Bhansali, S. G., Brown, B. S., Drizin, I., Gomtsyan, A., Lee, C. H., Liu, H., & Peng, Y. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1344–1348. Available from: [Link]

  • Alajarín, R., & Bonillo, B. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1501–1510. Available from: [Link]

  • ResearchGate. (2014). Asymmetric Syntheses of All Stereoisomers of 3-Hydroxyproline; A Constituent of Several Bioactive Compounds. Available from: [Link]

  • Starkevič, U., Jekabsons, K., Belyakov, S., & Turks, M. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(16), 3848. Available from: [Link]

  • Jones, S., Martin, M., & Procter, D. J. (2020). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. Available from: [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Available from: [Link]

  • Shashkov, A. S., Galochkina, A. V., Andryukhova, N. V., Silaichev, O. S., & Belyakov, A. V. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4801. Available from: [Link]

  • Browne, D. L., O'Brien, P., & Harrity, J. P. (2011). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 2(1), 84–88. Available from: [Link]

  • Legrand, B., Elarroussi, H., Pipelier, M., Dubreuil, D., & Cador, O. (2010). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 15(11), 7608–7628. Available from: [Link]

  • Sjölin, O. (2016). Synthesis of substituted pyrrolidines. Diva-Portal.org. Available from: [Link]

  • Li Petri, G., Raimondi, M. V., & Spampinato, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 788. Available from: [Link]

  • Zendy. (n.d.). Synthesis of Chiral Pyrrolidine Isostere Inserted into Pyrrole Polyamide Skeleton. Available from: [Link]

  • Sirin, Y., Tekin, K., Sandal, A., & Koca, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1222830. Available from: [Link]

  • Lee, S. K., Lee, S. H., Park, J. H., Kim, J. H., & Kim, Y. J. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.
  • Sauerberg, P., Olesen, P. H., Nielsen, S., & Sheardown, M. J. (1992). Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 35(12), 2274–2283. Available from: [Link]

  • Wikipedia. (n.d.). Muscarinic agonist. Available from: [Link]

  • Czosnyka, K., & Bielenica, A. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Pharmaceuticals, 14(11), 1164. Available from: [Link]

  • Shoyele, S. A., & Bapodra, P. (2023). Muscarinic Agonists. In: StatPearls [Internet]. StatPearls Publishing. Available from: [Link]

  • ResearchGate. (n.d.). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Available from: [Link]

  • LASSBIO. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. Available from: [Link]

  • Broadley, K. J. (2010). Muscarinic Receptor Agonists and Antagonists. Molecules, 15(3), 1429–1467. Available from: [Link]

  • ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Available from: [Link]

  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). Available from: [Link]

  • Brogi, S., Ramunno, A., & Schiattarella, M. (2024). Three-Dimensional Quantitative Structure–Activity Relationship Study of Transient Receptor Potential Vanilloid 1 Channel Antagonists Reveals Potential for Drug Design Purposes. International Journal of Molecular Sciences, 25(14), 7794. Available from: [Link]

Sources

An In-depth Technical Guide to the Aqueous and DMSO Solubility of (3-Methoxy-pyrrolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Experimental Determination and Theoretical Underpinnings for Drug Development

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from oral bioavailability to formulation strategies.[1][2] This guide provides a comprehensive technical overview of the solubility of (3-Methoxy-pyrrolidin-1-yl)-acetic acid, a molecule of interest for researchers in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document will focus on its predicted solubility characteristics based on its structure, and detail the rigorous experimental methodologies required to empirically determine its solubility in two of the most crucial solvents in preclinical research: water and dimethyl sulfoxide (DMSO).

(3-Methoxy-pyrrolidin-1-yl)-acetic acid is a fascinating molecule, possessing both a basic tertiary amine within the pyrrolidine ring and an acidic carboxylic acid group. This zwitterionic potential at physiological pH suggests a complex interplay of factors governing its solubility. This guide will delve into the theoretical considerations of its dissolution in both a polar protic solvent (water) and a polar aprotic solvent (DMSO), providing researchers with the foundational knowledge to anticipate its behavior. Furthermore, detailed, field-tested protocols for the experimental determination of both kinetic and thermodynamic solubility are provided, empowering scientists to generate the robust data necessary for informed decision-making in their drug development pipelines.

Theoretical Framework: Predicting Solubility from Molecular Structure

The molecular structure of (3-Methoxy-pyrrolidin-1-yl)-acetic acid offers significant clues to its potential solubility in different media. The presence of both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the carboxylic oxygens, the ether oxygen, and the tertiary amine nitrogen) suggests an inherent capacity for interaction with polar solvents.

Solubility in Water (A Polar Protic Solvent):

Water, as a polar protic solvent, is capable of both donating and accepting hydrogen bonds.[3][4] The solubility of (3-Methoxy-pyrrolidin-1-yl)-acetic acid in aqueous media is expected to be significantly influenced by pH.

  • At Low pH (Acidic Conditions): The tertiary amine will be protonated, forming a cationic species. The carboxylic acid will remain largely protonated. The overall positive charge should enhance solubility in water due to favorable ion-dipole interactions.

  • At Neutral pH (Physiological Conditions): The molecule is likely to exist as a zwitterion, with a protonated amine (cation) and a deprotonated carboxylate (anion). Zwitterions can exhibit varied solubility; while they are charged, strong intermolecular electrostatic interactions between the zwitterions themselves can sometimes lead to reduced solubility compared to their fully charged salt forms.[5][6]

  • At High pH (Basic Conditions): The carboxylic acid will be deprotonated (anionic), and the tertiary amine will be in its neutral, free base form. The resulting anionic species is expected to be soluble in water.

The methoxy group adds a degree of lipophilicity, which could slightly decrease aqueous solubility compared to a non-methoxylated analog. However, the dominant polar functionalities are expected to drive moderate to good aqueous solubility, particularly at acidic or basic pH.

Solubility in DMSO (A Polar Aprotic Solvent):

Dimethyl sulfoxide (DMSO) is a strong polar aprotic solvent, meaning it has a large dipole moment but lacks acidic protons for hydrogen bonding donation.[4] It is an excellent solvent for a wide range of organic compounds, including many that are poorly soluble in water.[7][8]

For (3-Methoxy-pyrrolidin-1-yl)-acetic acid, DMSO is predicted to be an excellent solvent. DMSO is a strong hydrogen bond acceptor and will readily interact with the carboxylic acid proton. Its polar nature will also effectively solvate the zwitterionic form of the molecule. The nonpolar methyl groups of DMSO can interact favorably with the methoxy and methylene groups of the pyrrolidine ring. In drug discovery, high solubility in DMSO is a crucial prerequisite for creating concentrated stock solutions for high-throughput screening and other in vitro assays.[9][10][11]

The following diagram illustrates the predicted interactions of (3-Methoxy-pyrrolidin-1-yl)-acetic acid with water and DMSO.

G cluster_water Aqueous Environment (Polar Protic) cluster_dmso DMSO Environment (Polar Aprotic) compound_water (3-Methoxy-pyrrolidin-1-yl)-acetic acid (Zwitterionic Form) water1 H₂O compound_water->water1 H-bond Acceptor (N⁺-H) water2 H₂O compound_water->water2 H-bond Donor (COO⁻) water3 H₂O water3->compound_water H-bond Donor (C=O) water4 H₂O water4->compound_water H-bond Donor (C-O-C) compound_dmso (3-Methoxy-pyrrolidin-1-yl)-acetic acid dmso1 DMSO compound_dmso->dmso1 H-bond Acceptor (S=O) dmso2 DMSO compound_dmso->dmso2 Dipole-Dipole dmso3 DMSO dmso3->compound_dmso Dipole-Dipole

Caption: Predicted intermolecular interactions of (3-Methoxy-pyrrolidin-1-yl)-acetic acid in water and DMSO.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical data is the gold standard in drug development. The following section details robust protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the definitive technique for measuring thermodynamic solubility, representing the true equilibrium concentration of a compound in a saturated solution.

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid (3-Methoxy-pyrrolidin-1-yl)-acetic acid to a series of vials containing the test solvents (e.g., phosphate-buffered saline at pH 7.4, pH 5.0 acetate buffer, and pH 9.0 borate buffer for aqueous solubility; and anhydrous DMSO). The presence of undissolved solid is crucial.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved compound.[10]

  • Sample Analysis:

    • Carefully aspirate a known volume of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Reporting:

    • The determined concentration represents the thermodynamic solubility, typically reported in µg/mL or mM.

Kinetic Solubility Determination (High-Throughput Screening Method)

Kinetic solubility assays are widely used in early drug discovery for their high throughput and low compound consumption. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[12]

Protocol:

  • Preparation of Compound Stock Solution:

    • Prepare a high-concentration stock solution of (3-Methoxy-pyrrolidin-1-yl)-acetic acid in 100% DMSO (e.g., 10 mM).[9][10]

  • Assay Plate Preparation:

    • In a 96-well microplate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Compound Addition and Precipitation:

    • Add a small volume of the DMSO stock solution to the aqueous buffer in each well to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically 1-5%) to minimize its co-solvent effects.[9]

    • Mix the plate and incubate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.

  • Turbidity Measurement:

    • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Data Analysis:

    • Plot the turbidity against the compound concentration to determine the precipitation point.

The following diagram illustrates the workflow for kinetic solubility determination.

G Kinetic Solubility Workflow start Start: 10 mM Compound in DMSO prepare_plate Prepare 96-well plate with aqueous buffer start->prepare_plate add_compound Add DMSO stock to buffer (serial dilution) prepare_plate->add_compound incubate Incubate (e.g., 2 hours at 25°C) add_compound->incubate measure Measure turbidity (Nephelometry/Absorbance) incubate->measure analyze Analyze data: Plot Turbidity vs. Concentration measure->analyze end End: Determine Kinetic Solubility analyze->end

Caption: A streamlined workflow for determining the kinetic solubility of a compound.

Data Summary and Interpretation

While specific experimental values for (3-Methoxy-pyrrolidin-1-yl)-acetic acid are not publicly available, we can present a template for how such data should be structured for clear comparison and interpretation.

Table 1: Physicochemical Properties of (3-Methoxy-pyrrolidin-1-yl)-acetic acid and Related Analogs

Property(3-Methoxy-pyrrolidin-1-yl)-acetic acid(3-Hydroxy-pyrrolidin-1-yl)-acetic acid[13]2-((1-Methylpyrrolidin-3-yl)methoxy)acetic acid[14]
Molecular Formula C₇H₁₃NO₃C₆H₁₁NO₃C₈H₁₅NO₃
Molecular Weight 159.18145.16173.20
Predicted XlogP -2.4[15]-0.86240.0393
H-Bond Donors 121
H-Bond Acceptors 333
Rotatable Bonds 224
Topological Polar Surface Area (TPSA) 49.77 Ų60.77 Ų49.77 Ų

Note: Predicted values are computationally generated and should be confirmed experimentally.

Table 2: Expected Solubility Profile of (3-Methoxy-pyrrolidin-1-yl)-acetic acid

SolventSolubility TypeExpected ResultRationale
Aqueous Buffer (pH 7.4) ThermodynamicModerate to HighZwitterionic nature with multiple H-bond donors/acceptors.
Aqueous Buffer (pH 2.0) ThermodynamicHighPredominantly cationic species, enhancing water interaction.
Aqueous Buffer (pH 9.0) ThermodynamicHighPredominantly anionic species, enhancing water interaction.
DMSO ThermodynamicVery HighStrong polar aprotic solvent, excellent H-bond acceptor.[7]
Aqueous Buffer (pH 7.4) KineticLikely lower than thermodynamicPrecipitation from a supersaturated solution.

Conclusion

(3-Methoxy-pyrrolidin-1-yl)-acetic acid presents a compelling structural profile for favorable solubility in both aqueous and DMSO-based systems, a highly desirable characteristic for a drug discovery candidate. Its zwitterionic nature, coupled with its capacity for hydrogen bonding, suggests that it will exhibit pH-dependent solubility in water and high solubility in DMSO. This guide has provided the theoretical framework to understand these properties and, more importantly, has outlined the detailed, authoritative experimental protocols necessary to quantify them. By employing the shake-flask method for thermodynamic solubility and a high-throughput turbidimetric assay for kinetic solubility, researchers can generate the critical data needed to advance their drug development programs with confidence. The principles and methodologies detailed herein are fundamental to the robust characterization of any novel chemical entity and serve as a cornerstone of successful preclinical science.

References

  • Erlebach, A., Chi, M., Bückmann, C., & Sierka, M. (2020). Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations. Advanced Theory and Simulations, 3(5), 2000001. [Link]

  • St. John, M., & Guan, Y. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery. [Link]

  • Shirazian, S., & Ghavidel, F. (2025). Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state. European Journal of Pharmaceutical Sciences, 107338. [Link]

  • St. John, M., & Guan, Y. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv preprint arXiv:2403.04813. [Link]

  • St. John, M., & Guan, Y. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv:2403.04813 [cs.LG]. [Link]

  • Millipore Corporation. (n.d.). MultiScreen Solubility Filter Plate. Millipore. [Link]

  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(5), 1544-1601. [Link]

  • Islam, M. S., & Talukder, M. M. U. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. [Link]

  • Chigome, S., & Kruger, H. G. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. [Link]

  • Abraham, M. H., & Acree, W. E. (2019). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. ACS Omega, 4(2), 3293-3302. [Link]

  • Shakeel, F., Haq, N., Alanazi, F. K., & Alsarra, I. A. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 24(23), 4335. [Link]

  • Sledz, P., & Caflisch, A. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3986. [Link]

  • Ramachandran, G., et al. (2014). Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents. Journal of Antimicrobial Chemotherapy, 69(11), 3045-3053. [Link]

  • Labclinics. (2020). Solubility factors when choosing a solvent. Labclinics. [Link]

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • PubChemLite. (n.d.). 2-[(3s)-3-methoxypyrrolidin-1-yl]acetic acid hydrochloride. PubChemLite. [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Scribd. [Link]

  • ScholarWorks. (n.d.). Analysis of the Physicochemical Properties of a CPP Compound Collection. ScholarWorks. [Link]

  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2633. [Link]

  • Lipinski, C. A. (2006). Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

Sources

Technical Guide: Physicochemical Profiling of (3-Methoxy-pyrrolidin-1-yl)-acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of (3-Methoxy-pyrrolidin-1-yl)-acetic acid , a critical building block in the synthesis of peptidomimetics and P2Y12 receptor antagonists (e.g., Selatogrel analogues). Understanding the ionization constants (pKa) of this molecule is essential for optimizing purification protocols, predicting oral bioavailability, and ensuring stability during formulation.

This document details the theoretical basis for the molecule's acidity and basicity, provides estimated pKa values derived from structure-activity relationships (SAR) of validated analogues, and outlines a self-validating experimental protocol for precise determination.

Structural Analysis & Ionization Profile

Molecular Architecture

The molecule consists of a pyrrolidine ring substituted at the


-position with an acetic acid moiety and at the C3-position with a methoxy group. This structure classifies it as an N-substituted amino acid derivative  (specifically a cyclic glycine analogue).
  • Acidic Center: The carboxylic acid (-COOH) at the

    
    -terminus.
    
  • Basic Center: The tertiary amine nitrogen within the pyrrolidine ring.

  • Electronic Modulator: The C3-methoxy group exerts an electron-withdrawing inductive effect (-I), which subtly modulates the basicity of the ring nitrogen compared to the unsubstituted parent.

Zwitterionic Nature

Like naturally occurring amino acids (e.g., Proline, Glycine), (3-Methoxy-pyrrolidin-1-yl)-acetic acid exists primarily as a zwitterion over a broad pH range.

  • Low pH (< 1.0): Fully protonated Cation (

    
    ).
    
  • Isoelectric Point (pI): Net neutral Zwitterion (

    
    ).
    
  • High pH (> 10.0): Fully deprotonated Anion (

    
    ).
    
Estimated pKa Values

Based on quantitative structure-property relationship (QSPR) analysis of structural analogues (Proline, Sarcosine, and 3-Hydroxypyrrolidine), the estimated values are:

Ionization CenterFunctional GroupEstimated pKaStructural Influence
pKa₁ (Acidic) Carboxylic Acid2.1 ± 0.2 Acid strength is enhanced (lower pKa) by the proximal positive charge on the ammonium nitrogen (field effect).
pKa₂ (Basic) Tertiary Amine8.7 ± 0.4 Base strength is reduced relative to unsubstituted pyrrolidine (pKa ~11.3) due to the electron-withdrawing effects of the carboxylate and the C3-methoxy group.
pI (Isoelectric) Global~5.4 Calculated as

. Solubility is minimal at this pH.

Ionization Equilibria Visualization

The following diagram illustrates the speciation of the molecule across the pH scale.

IonizationPath Cation Cationic Form (pH < 2.0) [N+ H, COOH] Zwitterion Zwitterionic Form (pH 2.1 - 8.7) [N+ H, COO-] Cation->Zwitterion  pKa1 ≈ 2.1 (-H+ from COOH)   Zwitterion->Cation Anion Anionic Form (pH > 8.7) [N, COO-] Zwitterion->Anion  pKa2 ≈ 8.7 (-H+ from NH+)   Anion->Zwitterion

Caption: Stepwise deprotonation pathway. The zwitterionic species dominates at physiological pH (7.4).

Experimental Determination Protocol

To validate the theoretical values, a Potentiometric Titration is the gold standard. This protocol is designed to be self-validating through the use of a Gran plot for endpoint detection.

Materials & Reagents[1]
  • Analyte: >98% pure (3-Methoxy-pyrrolidin-1-yl)-acetic acid (HCl salt preferred for solubility).

  • Titrant: 0.1 M NaOH (standardized against KHP).

  • Solvent: Degassed HPLC-grade water (CO₂-free).

  • Ionic Strength Adjuster (ISA): 0.1 M KCl (to maintain constant activity coefficients).

Step-by-Step Methodology
  • System Calibration:

    • Calibrate the pH electrode using buffers at pH 1.68, 4.01, 7.00, and 10.01.

    • Self-Validation: Slope must be >98% theoretical Nernstian slope.

  • Sample Preparation:

    • Dissolve 0.05 mmol of the compound in 20 mL of 0.1 M KCl solution.

    • Acidify the solution to pH ~1.5 using 0.1 M HCl (ensures starting from fully protonated state).

  • Titration Loop:

    • Add 0.1 M NaOH in increments of 5-10 µL.

    • Allow 30 seconds for equilibration after each addition.

    • Record pH and Volume. Continue until pH > 11.0.

  • Data Processing (Bjerrum Method):

    • Calculate the average number of protons bound (

      
      ) at each pH point.
      
    • pKa₁ is the pH where

      
      .
      
    • pKa₂ is the pH where

      
      .
      
Data Analysis Workflow

TitrationWorkflow Start Start: Acidified Sample (pH ~1.5) Titrate Titration with 0.1 M NaOH (Inert Atmosphere) Start->Titrate RawData Raw Data: pH vs. Volume Titrate->RawData GranPlot Gran Plot Analysis (Determine Ve1, Ve2) RawData->GranPlot Calc Calculate pKa Henderson-Hasselbalch GranPlot->Calc

Caption: Logical flow for potentiometric pKa determination.

Implications for Drug Development[2]

Solubility & Purification
  • Minimum Solubility: Occurs at the pI (~5.4). Avoid purification or formulation at this pH unless precipitation is desired.

  • Extraction Strategy:

    • To extract into organic solvent (DCM/EtOAc): Adjust pH to < 1.0 (cationic, ion-pair extraction) or > 10.0 (anionic, unlikely to extract well due to carboxylate).

    • Recommendation: This molecule is highly polar. Reverse-phase chromatography (C18) at pH 2.0 (retention of cation) or HILIC is recommended over liquid-liquid extraction.

Lipophilicity (LogD)

The distribution coefficient (LogD) varies with pH.

  • pH 7.4 (Physiological): The molecule is zwitterionic. Net charge is 0, but the high polarity of the charged centers results in a low LogD (typically < -1.0), indicating high water solubility and low passive membrane permeability.

References

  • PubChem. (2025).[1] 2-[(3S)-3-methoxypyrrolidin-1-yl]acetic acid hydrochloride. National Library of Medicine. [Link]

  • Caroff, E., et al. (2015).[2] 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475)...[2][3]. Journal of Medicinal Chemistry, 58(23), 9133-9153.[2] [Link]

  • University of Calgary. (n.d.). Table of pKa and pI values for amino acids. [Link]

Sources

Navigating the Safety Landscape of (3-Methoxy-pyrrolidin-1-yl)-acetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Classification: A Profile Based on Structural Analogs

(3-Methoxy-pyrrolidin-1-yl)-acetic acid belongs to the family of N-substituted pyrrolidines. The toxicological profile of this specific molecule has not been extensively documented. However, by examining the parent pyrrolidine ring and related substituted compounds, we can infer a potential hazard profile.

The pyrrolidine moiety itself is known to be a flammable liquid with a strong odor, capable of causing skin, eye, and respiratory irritation. The presence of the acetic acid group suggests that the compound may have corrosive properties, particularly if it exists in a concentrated form or as a salt. The methoxy group is generally considered to be of low toxicity, but its influence on the overall toxicological properties of the molecule cannot be discounted without specific data.

Inferred Hazard Classification:

Hazard ClassCategoryBasis for Classification
Flammable LiquidsLikely Category 3 or 4Based on the flammability of the parent pyrrolidine structure. The exact flashpoint would need experimental determination.
Skin Corrosion/IrritationPotential Category 2The acetic acid moiety suggests potential for skin irritation. Pyrrolidine itself is a known skin irritant.
Serious Eye Damage/IrritationPotential Category 1 or 2The potential for skin irritation often correlates with eye irritation. The acidic nature of the molecule increases this risk.
Specific Target Organ Toxicity (Single Exposure)Potential Category 3May cause respiratory irritation, a known property of pyrrolidine.

It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Physicochemical Information and its Impact on Safety

While specific experimental data for (3-Methoxy-pyrrolidin-1-yl)-acetic acid is limited, we can estimate some key physicochemical properties based on its structure and data from similar compounds.

PropertyEstimated Value/CharacteristicImplication for Safe Handling
Molecular Formula C₇H₁₃NO₃-
Molecular Weight 159.18 g/mol -
Appearance Likely a solid or high-boiling point liquidIf a solid, potential for dust inhalation. If a liquid, vapor inhalation is a concern.
Solubility Expected to be soluble in water and polar organic solventsWater solubility is a characteristic of many pyrrolidine derivatives. This impacts spill cleanup procedures.
Vapor Pressure Likely low to moderateA lower vapor pressure reduces the risk of inhalation at room temperature, but this can increase with heating.
Stability Stable under recommended storage conditionsAvoid strong oxidizing agents, strong bases, and excessive heat.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with (3-Methoxy-pyrrolidin-1-yl)-acetic acid. The following guidelines are based on best practices for handling pyrrolidine derivatives and other potentially hazardous research chemicals.

Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate aerosols or dust, a chemical fume hood is mandatory.

  • Eye Wash and Safety Shower: An operational and easily accessible eye wash station and safety shower are critical in case of accidental exposure.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against chemical exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures Eye_Protection Safety Goggles or Face Shield Hand_Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Body_Protection Lab Coat or Chemical-Resistant Apron Respiratory_Protection Respirator (if aerosols or dusts are generated) Weighing Weighing Weighing->Eye_Protection Always Weighing->Hand_Protection Weighing->Body_Protection Weighing->Respiratory_Protection If solid Solution_Prep Solution Preparation Solution_Prep->Eye_Protection Always Solution_Prep->Hand_Protection Solution_Prep->Body_Protection Reaction_Setup Reaction Setup Reaction_Setup->Eye_Protection Always Reaction_Setup->Hand_Protection Reaction_Setup->Body_Protection

Caption: Recommended PPE for handling (3-Methoxy-pyrrolidin-1-yl)-acetic acid.

Storage Requirements:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store separately from incompatible materials such as strong oxidizing agents and strong bases.

Accidental Release and First Aid Measures

Prompt and appropriate action is critical in the event of an accidental release or exposure.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.

  • Collect: Carefully collect the absorbed material into a sealed container for proper disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Assess Assess Spill Size Ventilate->Assess Small_Spill Small Spill Assess->Small_Spill Minor Large_Spill Large Spill Assess->Large_Spill Major Contain Contain with Inert Absorbent Small_Spill->Contain Alert Alert Safety Personnel Large_Spill->Alert Collect Collect into Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of (3-Methoxy-pyrrolidin-1-yl)-acetic acid from 3-Methoxypyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile pharmacophore.[1][2][3] This application note provides a detailed, two-step protocol for the synthesis of (3-Methoxy-pyrrolidin-1-yl)-acetic acid, a valuable building block for drug discovery programs. The synthesis commences with the N-alkylation of 3-methoxypyrrolidine using ethyl bromoacetate, followed by the saponification of the resulting ester intermediate. This guide is designed for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and critical safety information to ensure a successful and reproducible outcome.

Synthetic Strategy and Mechanistic Overview

The conversion of 3-methoxypyrrolidine to (3-Methoxy-pyrrolidin-1-yl)-acetic acid is efficiently achieved through a classic two-step sequence:

  • N-Alkylation: A nucleophilic substitution (SN2) reaction between the secondary amine of 3-methoxypyrrolidine and the electrophilic α-carbon of ethyl bromoacetate.

  • Saponification: A base-mediated hydrolysis of the intermediate ethyl ester to yield the final carboxylic acid product.

Reaction Scheme:

Reaction Scheme: Synthesis of (3-Methoxy-pyrrolidin-1-yl)-acetic acid

Causality of Experimental Design:

  • Step 1 (N-Alkylation): The lone pair of electrons on the nitrogen atom of 3-methoxypyrrolidine acts as a nucleophile, attacking the electron-deficient carbon atom bonded to bromine in ethyl bromoacetate.[4] This is a classic SN2 mechanism. A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is incorporated to act as an acid scavenger. It neutralizes the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. Acetonitrile (CH₃CN) is selected as the solvent due to its polar, aprotic nature, which effectively solvates the ions involved without interfering with the nucleophilic attack. The primary challenge in amine alkylation is often over-alkylation to form quaternary ammonium salts.[5][6] However, since the product of this first step is a tertiary amine, further alkylation is sterically and electronically less favorable, making selective mono-alkylation highly achievable under controlled stoichiometry.[5][7]

  • Step 2 (Saponification): The hydrolysis of the ethyl ester intermediate is conducted using sodium hydroxide (NaOH), a strong base. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to its carboxylate salt. A final acidification step with hydrochloric acid (HCl) is required to protonate the carboxylate and isolate the final product, (3-Methoxy-pyrrolidin-1-yl)-acetic acid.

Experimental Protocols

Mandatory Safety Precautions
  • Ethyl Bromoacetate: This reagent is highly toxic, corrosive, and a potent lachrymator (induces tearing).[8][9][10][11] It is fatal if swallowed, in contact with skin, or if inhaled.[8][9] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[10][11]

  • Sodium Hydroxide (NaOH): NaOH is highly corrosive and can cause severe skin burns and eye damage.[12][13][14][15][16] Handle with care, wearing appropriate PPE.

  • 3-Methoxypyrrolidine: May cause skin, eye, and respiratory irritation.[17][18] Handle in a well-ventilated area.

Part A: Synthesis of Ethyl (3-Methoxy-pyrrolidin-1-yl)-acetate

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equivalents
3-Methoxypyrrolidine101.155.00 g1.0
Ethyl bromoacetate167.008.26 g (5.54 mL)1.0
Potassium Carbonate (K₂CO₃)138.2110.25 g1.5
Acetonitrile (CH₃CN)41.05100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxypyrrolidine (5.00 g, 49.4 mmol) and acetonitrile (100 mL).

  • Add potassium carbonate (10.25 g, 74.2 mmol).

  • Stir the suspension vigorously at room temperature for 10 minutes.

  • In a chemical fume hood , add ethyl bromoacetate (8.26 g, 49.4 mmol) dropwise to the stirring suspension over 15 minutes.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (3-methoxypyrrolidine) is fully consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with acetonitrile (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purify the crude oil via flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield pure ethyl (3-methoxy-pyrrolidin-1-yl)-acetate.

Part B: Synthesis of (3-Methoxy-pyrrolidin-1-yl)-acetic acid

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equivalents
Ethyl (3-methoxy-pyrrolidin-1-yl)-acetate187.248.00 g1.0
Sodium Hydroxide (NaOH)40.002.56 g1.5
Water (H₂O)18.0250 mL-
Tetrahydrofuran (THF)72.1150 mL-
Hydrochloric Acid (HCl), 2M36.46As needed-

Procedure:

  • Dissolve ethyl (3-methoxy-pyrrolidin-1-yl)-acetate (8.00 g, 42.7 mmol) in a mixture of THF (50 mL) and water (50 mL) in a 250 mL round-bottom flask with a magnetic stir bar.

  • Add sodium hydroxide (2.56 g, 64.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC or LC-MS until the starting ester is no longer detectable.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath to 0-5°C.

  • Slowly acidify the solution to pH ~2 by the dropwise addition of 2M HCl. A precipitate may form.

  • Extract the aqueous layer with dichloromethane (DCM) or a suitable organic solvent (3 x 50 mL). Note: The product may have significant water solubility; continuous extraction or saturation of the aqueous layer with NaCl may improve yields.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (3-Methoxy-pyrrolidin-1-yl)-acetic acid. Further purification can be achieved by recrystallization if necessary.

Process and Workflow Visualization

The following diagram illustrates the key stages of the synthesis, from starting materials to the final, purified product.

SynthesisWorkflow Start Starting Materials - 3-Methoxypyrrolidine - Ethyl Bromoacetate Step1 Step 1: N-Alkylation - K₂CO₃, CH₃CN - Reflux, 4-6h Start->Step1 Workup1 Workup & Purification - Filtration - Column Chromatography Step1->Workup1 Intermediate Intermediate Ethyl (3-Methoxy-pyrrolidin-1-yl)-acetate Workup1->Intermediate Step2 Step 2: Saponification - NaOH, THF/H₂O - RT, 2-4h Intermediate->Step2 Workup2 Workup & Purification - Acidification (HCl) - Extraction Step2->Workup2 FinalProduct Final Product (3-Methoxy-pyrrolidin-1-yl) -acetic acid Workup2->FinalProduct

Caption: Synthetic workflow for (3-Methoxy-pyrrolidin-1-yl)-acetic acid.

Summary and Conclusion

This application note details a reliable and scalable two-step synthesis for (3-Methoxy-pyrrolidin-1-yl)-acetic acid. The protocol leverages fundamental organic chemistry principles—nucleophilic substitution and ester hydrolysis—to provide a clear pathway to this valuable synthetic intermediate. By carefully controlling reaction conditions and adhering to the outlined safety protocols, researchers can confidently produce the target compound in good yield and purity, facilitating further research and development in medicinal chemistry.

References

  • Thermo Fisher Scientific. Ethyl bromoacetate - SAFETY DATA SHEET. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • NIH. Pyrrolidine synthesis via ring contraction of pyridines - PMC. [Link]

  • Olin Chlor Alkali. SAFETY DATA SHEET Sodium Hydroxide Solution 30 - 54%. [Link]

  • Carl ROTH. Safety Data Sheet: Sodium hydroxide. [Link]

  • Loba Chemie. ETHYL BROMOACETATE FOR SYNTHESIS MSDS. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: sodium hydroxide. [Link]

  • White Rose Research Online. Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. [Link]

  • Carl ROTH. Safety Data Sheet: Sodium hydroxide solution. [Link]

  • YouTube. Alkylation of Amines. [Link]

  • Chemistry LibreTexts. 23.16: Synthesis of Amines by Alkylation. [Link]

  • Google Patents.
  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

Sources

Application Note: N-Alkylation of 3-Methoxypyrrolidine with Ethyl Bromoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylation of pyrrolidine derivatives is a foundational transformation in medicinal chemistry, widely employed to construct functionalized, nitrogen-containing building blocks for drug discovery 1[1]. This application note details a robust, self-validating protocol for the synthesis of ethyl 2-(3-methoxypyrrolidin-1-yl)acetate via the bimolecular nucleophilic substitution (SN2) of 3-methoxypyrrolidine with ethyl bromoacetate.

Mechanistic Causality & Reaction Design

As a synthetic scientist, achieving high yields requires understanding the thermodynamic and kinetic forces driving the reaction:

  • Nucleophile Dynamics: 3-Methoxypyrrolidine is a cyclic secondary amine. The methoxy group at the C3 position introduces mild electron-withdrawing inductive effects, slightly modulating the nucleophilicity compared to an unsubstituted pyrrolidine. However, the secondary nitrogen remains highly reactive towards strong electrophiles 2[2].

  • Electrophile Activation: Ethyl bromoacetate features an

    
    -bromo leaving group adjacent to an ester carbonyl. The carbonyl group lowers the energy of the 
    
    
    
    orbital of the C-Br bond, rendering it an exceptionally potent electrophile for SN2 displacement 1[1].
  • Base Selection (Causality): The substitution generates hydrobromic acid (HBr). Without a base, HBr protonates the unreacted 3-methoxypyrrolidine, forming an inert hydrobromide salt and stalling the reaction at 50% conversion. Potassium carbonate (K₂CO₃) is selected as a mild, heterogeneous inorganic base. Unlike strong bases (e.g., NaOH), K₂CO₃ efficiently scavenges HBr without inducing competitive saponification (hydrolysis) of the ethyl ester 3[3].

  • Solvent Selection: Acetonitrile (ACN) is utilized as a polar aprotic solvent. It effectively solvates the transition state of the SN2 reaction without hydrogen-bonding to the nucleophile, thereby accelerating the reaction rate compared to protic solvents 4[4].

Process Visualization

ReactionWorkflow N1 1. Amine Activation 3-Methoxypyrrolidine + K2CO3 N2 2. Electrophile Addition Ethyl Bromoacetate at 0 °C N1->N2 N3 3. SN2 Alkylation Stir at RT to 40 °C N2->N3 N4 4. Reaction Quench Aqueous H2O / EtOAc N3->N4 Monitor by LC-MS N5 5. Phase Separation Extract Organic Layer N4->N5 N6 6. Target Isolation Ethyl 2-(3-methoxypyrrolidin-1-yl)acetate N5->N6 Silica Gel Purification

Workflow for the N-alkylation of 3-methoxypyrrolidine with ethyl bromoacetate.

Quantitative Reaction Parameters

Table 1: Stoichiometry and Reagent Specifications (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
3-Methoxypyrrolidine101.151.01.01 gNucleophile
Ethyl Bromoacetate167.001.11.84 g (1.22 mL)Electrophile
Potassium Carbonate138.212.02.76 gAcid Scavenger
Acetonitrile (ACN)41.05N/A50 mL (0.2 M)Solvent

Table 2: Condition Optimization and Causality Matrix

SolventBaseTempTimeYieldMechanistic Outcome / Causality
ACN K₂CO₃ 40 °C 12 h >90% Optimal SN2 kinetics; no ester hydrolysis.
DMFDIPEART18 h85%Homogeneous reaction; slight difficulty in solvent removal.
MeOHK₂CO₃RT24 h<50%Protic solvent hydrogen-bonds to amine, reducing nucleophilicity.
ACNNaOHRT12 h<30%Strong base causes competitive ester saponification.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . Each phase contains a physical or analytical checkpoint to ensure the integrity of the synthesis before proceeding to the next step.

Step 1: Preparation & Amine Activation
  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous K₂CO₃ (2.76 g, 20 mmol) in anhydrous ACN (50 mL).

  • Add 3-methoxypyrrolidine (1.01 g, 10 mmol) to the suspension.

    • Note: If utilizing the hydrochloride salt of the amine, increase the K₂CO₃ to 3.0 equivalents and stir for 30 minutes at room temperature to liberate the free base [[2]](2].

Step 2: Electrophile Addition
  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add ethyl bromoacetate (1.22 mL, 11 mmol) dropwise over 10 minutes.

    • Validation Checkpoint 1: The dropwise addition at 0 °C controls the exothermic SN2 reaction, minimizing the formation of dialkylated quaternary ammonium salts. The gradual formation of a fine white precipitate (KBr) serves as a visual confirmation that the substitution is occurring 3[3].

Step 3: Reaction Execution & Analytical Validation
  • Remove the ice bath, allowing the mixture to warm to room temperature, then heat to 40 °C for 12 hours 3[3].

  • Validation Checkpoint 2 (Critical): Do not proceed to work-up until LC-MS or TLC confirms completion. The protocol dictates that the reaction is complete only when the starting amine mass (m/z 102 [M+H]⁺) is depleted and the target product mass (m/z 188 [M+H]⁺) is dominant.

Step 4: Work-up & Isolation
  • Cool the reaction to room temperature and quench by adding 50 mL of distilled water to dissolve the inorganic salts.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL).

    • Validation Checkpoint 3: This aqueous work-up inherently purifies the product. The desired N-alkylated ester is lipophilic and partitions into the EtOAc layer. Any over-alkylated quaternary ammonium byproduct is highly polar and remains trapped in the aqueous phase 1[1].

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Final Purification
  • Purify the crude orange/yellow oil via flash column chromatography on silica gel, eluting with a gradient of 0-10% MeOH in DCM (or Hexanes/EtOAc) to afford pure ethyl 2-(3-methoxypyrrolidin-1-yl)acetate as a pale oil 1[1].

References

  • Title: WO2018211275A1 - Compounds Source: Google Patents URL: 1

  • Title: WO2017015449A1 - Benzodiazepine derivatives as rsv inhibitors Source: Google Patents URL: 3

  • Title: WO2019081299A1 - Amine substituted triazole derivatives and uses thereof Source: Google Patents URL: 2

  • Title: US10092584B2 - Compounds for the treatment of medical disorders Source: Google Patents URL: 4

Sources

Application Note: Optimized Peptide Coupling with (3-Methoxy-pyrrolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery professionals focusing on peptide synthesis and medicinal chemistry. It details the strategic use, mechanistic considerations, and optimized protocols for utilizing (3-Methoxy-pyrrolidin-1-yl)-acetic acid as a functional building block.

Executive Summary

(3-Methoxy-pyrrolidin-1-yl)-acetic acid is a specialized building block primarily utilized as an N-terminal capping reagent or a linker moiety in peptide therapeutics and PROTACs. Structurally, it consists of a pyrrolidine ring substituted with a methoxy group at position 3, attached to an acetic acid backbone via the ring nitrogen.

Key Strategic Advantages:

  • Solubility Enhancement: The methoxy group and tertiary amine core significantly increase aqueous solubility compared to standard alkyl caps (e.g., Acetyl).

  • Conformational Constraint: The pyrrolidine ring restricts the conformational freedom of the N-terminus, potentially improving receptor binding affinity.

  • Proteolytic Stability: As a tertiary amine lacking an amide proton at the junction, it eliminates a key recognition site for aminopeptidases, enhancing plasma half-life.

Chemical Profile & Mechanistic Considerations

Physicochemical Properties
  • Structure: N-alkylated glycine derivative. The nitrogen is tertiary.[1][2]

  • Chirality: The C3 position is chiral. It is available as the racemate, (S)-, or (R)-enantiomer.

    • Note: The alpha-carbon (CH2 of acetic acid) is achiral. Therefore, epimerization during coupling is not a risk , simplifying the activation strategy.

  • Basicity: The ring nitrogen is basic (pKa ~8.5–9.5).

    • Implication: The molecule typically exists as a zwitterion or is supplied as a hydrochloride salt. In coupling reactions, this internal amine can act as a proton acceptor or trap activated esters if not properly managed.

Reactivity & Activation Strategy

Unlike standard amino acids, this building block terminates the peptide chain (unless attached to a side chain). The coupling involves the carboxylic acid of the building block and a free amine (N-terminus or Lysine side chain) on the peptide.[3]

Preferred Activation Methods:

  • HATU/HOAt: Recommended for difficult couplings or solid-phase synthesis (SPPS) to ensure rapid conversion.

  • DIC/Oxyma: Excellent alternative for reducing costs and preventing potential side reactions in solution phase.

  • Avoid: Acid chlorides (instability of the tertiary amine salt) or prolonged activation without base (self-catalysis of hydrolysis).

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol

Objective: N-terminal capping of a resin-bound peptide.

Reagents:

  • Resin-bound peptide (Fmoc-deprotected, free amine).

  • (3-Methoxy-pyrrolidin-1-yl)-acetic acid (HCl salt preferred).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Workflow:

  • Preparation of Resin:

    • Ensure the N-terminal Fmoc group is removed (20% Piperidine/DMF, 2 x 10 min).

    • Wash resin: DMF (3x), DCM (3x), DMF (3x).

    • QC Check: Perform a Kaiser test (should be positive/blue).

  • Activation Cocktail (Prepare immediately before use):

    • Calculate 3.0 equivalents (eq) of the building block relative to resin loading.

    • Calculate 2.9 eq of HATU.

    • Dissolve in minimum DMF (0.2 M concentration).

    • Add 6.0 eq of DIPEA.

    • Critical: If using the HCl salt of the building block, add an extra 1.0 eq of DIPEA (Total 7.0 eq) to neutralize the salt.

  • Coupling Reaction:

    • Add the activated solution to the resin.

    • Agitate (shake/vortex) at room temperature for 45–60 minutes .

    • Note: The reaction is generally fast due to the unhindered nature of the acetic acid CH2.

  • Washing & Monitoring:

    • Drain and wash resin with DMF (3x).[3][4]

    • QC Check: Perform a Kaiser test or Chloranil test (for secondary amines). Result should be negative (colorless/yellow), indicating complete capping.

    • Troubleshooting: If positive, repeat coupling with fresh reagents for 30 mins.

  • Cleavage:

    • Proceed with standard TFA cleavage cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5). The tertiary amine is stable to TFA.

Solution-Phase Coupling Protocol

Objective: Coupling to a soluble amine or fragment.

Reagents:

  • Amine component (1.0 eq).[1][2][5]

  • (3-Methoxy-pyrrolidin-1-yl)-acetic acid (1.2 eq).

  • Coupling Agent: EDC.HCl (1.5 eq) and HOBt (1.5 eq).

  • Base: NMM (N-methylmorpholine) or DIPEA.[1]

  • Solvent: DCM or DMF.

Procedure:

  • Dissolve the building block and HOBt in DCM (or DMF if insoluble).

  • Cool to 0°C in an ice bath.

  • Add EDC.HCl and stir for 10 minutes to form the active ester.

  • Add the Amine component.[2][5]

  • Add Base (2.0–3.0 eq). Adjust pH to ~8 (wet pH paper).

  • Allow to warm to room temperature and stir for 4–12 hours.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO3 (remove unreacted acid/HOBt), water, and brine.

    • Caution: Do not wash with strong acid (1M HCl) if you want to retain the basic tertiary amine in the product (it will protonate and extract into the aqueous layer). Use a mild buffer (pH 5–6) or skip acidic wash if product is amphiphilic.

Visualization of Workflows

SPPS Decision Tree & Workflow

The following diagram illustrates the logic flow for integrating this building block into a solid-phase synthesis campaign.

SPPS_Workflow Start Resin-Bound Peptide (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash Wash (DMF/DCM) Deprotect->Wash Check Kaiser Test (Free Amine Check) Wash->Check Prepare Prepare Coupling Solution 3 eq Building Block (HCl salt) 2.9 eq HATU 6-7 eq DIPEA Check->Prepare Positive (Blue) Couple Coupling Reaction (45-60 min, RT) Prepare->Couple QC_Post Kaiser/Chloranil Test Couple->QC_Post Recouple Re-Couple (Fresh Reagents) QC_Post->Recouple Positive (Incomplete) Cleave TFA Cleavage & Purification QC_Post->Cleave Negative (Colorless) Recouple->QC_Post

Caption: Figure 1. Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for N-terminal capping with (3-Methoxy-pyrrolidin-1-yl)-acetic acid.

Quality Control & Troubleshooting

Analytical Data Interpretation
  • Mass Spectrometry (ESI): Expect a strong [M+H]+ signal. The tertiary amine protonates easily.

    • Mass Shift: Calculation: Monoisotopic Mass of C7H13NO3 = 159.09 Da.

    • Delta Mass: Adding this group replaces an H with the acyl group. Net addition to peptide mass = +158.08 Da (C7H12NO2).

  • HPLC: The product will be more polar than a standard Acetyl-capped peptide but less polar than the free amine. Retention time will shift slightly earlier on C18 columns compared to hydrophobic caps.

Common Issues
IssueProbable CauseSolution
Low Yield (Solution Phase) Product loss during acidic workup.The tertiary amine makes the product water-soluble at low pH. Avoid 1M HCl washes; use pH 6 phosphate buffer or extract from basic aqueous phase.
Incomplete Coupling (SPPS) Salt form not neutralized.Ensure sufficient base (DIPEA) is added. If using HCl salt, add 1 extra equivalent of base.
Precipitation in DMF High concentration of salt.Dilute the coupling mixture or switch to NMP (N-methylpyrrolidone) as solvent.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • PubChem. (n.d.). 2-[(3S)-3-methoxypyrrolidin-1-yl]acetic acid hydrochloride.[6] National Library of Medicine. Retrieved October 26, 2023. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

Sources

Application Note: Advanced Protocols for Amide Bond Formation Involving 3-Methoxypyrrolidine and Acetic Acid Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The 3-methoxypyrrolidine motif is a highly valued structural feature in modern medicinal chemistry. It is frequently incorporated into drug candidates to modulate physicochemical properties, improve target binding, and enhance central nervous system penetration. Notable applications include the development of IRL752, a cortical-preferring catecholamine transmission-promoting agent for Parkinson's disease[1], and novel triple A1/A2A/A2B adenosine receptor antagonists for cancer immunotherapy[2].

In synthetic laboratories, the phrase "using 3-methoxypyrrolidine acetic acid" typically refers to two distinct but equally critical amidation workflows:

  • Amidation of the Secondary Amine: The synthesis of N-acetyl-3-methoxypyrrolidine using acetic acid (or directly activating the 3-methoxypyrrolidine acetate salt).

  • Carboxylic Acid Coupling: The use of 2-(3-methoxypyrrolidin-1-yl)acetic acid (commonly referred to as 3-methoxypyrrolidine-1-acetic acid) as a building block to form amides with other primary or secondary amines.

This application note provides self-validating, step-by-step protocols for both workflows, grounded in mechanistic causality and scale-up viability.

Mechanistic Insights & Reagent Selection

As a secondary amine, 3-methoxypyrrolidine exhibits slightly reduced nucleophilicity compared to unsubstituted pyrrolidine due to the electron-withdrawing inductive effect of the C3-methoxy group. When coupling this amine with acetic acid, or when activating 3-methoxypyrrolidine-1-acetic acid, the choice of coupling agent dictates both the reaction kinetics and the preservation of chiral integrity (e.g., when using the (3R)- or (3S)-enantiomers).

  • T3P (Propylphosphonic anhydride): T3P operates via a biomimetic mechanism, activating the carboxylic acid into an extremely reactive acyl phosphate intermediate[3]. It is highly recommended for secondary amines because it drives rapid peptide bond formation without epimerization. Furthermore, it generates strictly water-soluble organophosphate byproducts, making it ideal for scale-up and sustainable chemistry[3],[4].

  • HATU: A gold-standard uronium salt that forms an active HOAt ester. It is preferred for highly sterically hindered couplings but requires chromatographic purification to remove the tetramethylurea byproduct.

Quantitative Data Summary: Reagent Comparison

The following table summarizes the performance metrics of common coupling agents when applied to 3-methoxypyrrolidine derivatives.

Coupling ReagentTypical Yield (%)Epimerization RiskAtom EconomyByproduct RemovalBest Use Case
T3P 85–95%Very LowModerateAqueous WashChiral substrates, Scale-up
HATU 90–98%ModerateLowChromatographySterically hindered amines
EDC/HOBt 70–85%LowModerateAqueous WashStandard non-hindered coupling

Experimental Workflows & Logical Decision Making

To ensure optimal yield and purity, the selection of the coupling condition should follow a strict logical pathway based on the substrate's steric and chiral properties.

DecisionTree Start Amide Coupling with 3-Methoxypyrrolidine Q1 Is the substrate prone to epimerization? Start->Q1 T3P Use T3P (Propylphosphonic anhydride) + DIPEA in EtOAc/DCM Q1->T3P Yes Q2 Is steric hindrance significant? Q1->Q2 No HATU Use HATU + DIPEA in DMF Q2->HATU Yes EDC Use EDC/HOBt + DIPEA in DCM Q2->EDC No

Logic tree for selecting the optimal amide coupling reagent.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-Acetyl-3-methoxypyrrolidine via T3P Activation

Objective: Condensation of 3-methoxypyrrolidine with acetic acid. Causality: T3P is selected because it completely suppresses epimerization of chiral 3-methoxypyrrolidine and allows for a purely aqueous workup, removing the need for column chromatography[3],[4].

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve acetic acid (1.0 equiv, 10 mmol) and 3-methoxypyrrolidine (1.05 equiv, 10.5 mmol) in anhydrous Ethyl Acetate (EtOAc) (20 mL). (Note: If utilizing the 3-methoxypyrrolidine acetate salt, omit the exogenous acetic acid and simply use 10 mmol of the salt).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol) dropwise at 0 °C. Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile while efficiently deprotonating the acid.

  • Activation: Add T3P (50% wt. solution in EtOAc) (1.5 equiv, 15 mmol) dropwise over 10 minutes at 0 °C.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 2–4 hours.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1) or LC-MS. The reaction is complete when the amine peak (m/z 102 [M+H]⁺) is fully consumed and the product peak (m/z 144 [M+H]⁺) is dominant.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (20 mL), water (20 mL), and brine (20 mL). Causality: The T3P byproducts are highly water-soluble organophosphates, which partition entirely into the aqueous phase during these washes, ensuring high purity without chromatography[3].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 1-acetyl-3-methoxypyrrolidine.

Mechanism Acid Carboxylic Acid (e.g., Acetic Acid) Base Base (DIPEA) Deprotonation Acid->Base T3P T3P Activation Base->T3P Intermediate Acyl Phosphate Intermediate T3P->Intermediate Amine 3-Methoxypyrrolidine Nucleophilic Attack Intermediate->Amine Product Amide Product + Water-Soluble Phosphate Amine->Product

Mechanistic pathway of T3P-mediated amide bond formation.

Protocol B: Coupling of 3-Methoxypyrrolidine-1-acetic acid with a Primary Amine

Objective: Utilizing the functionalized acetic acid derivative to form an amide bond with a model amine (e.g., benzylamine). Causality: HATU is utilized here to rapidly generate the highly reactive HOAt ester of the functionalized acetic acid. The presence of the tertiary amine in the pyrrolidine ring can sometimes coordinate with less potent coupling agents; HATU overcomes this to drive rapid conversion.

  • Preparation: Dissolve 3-methoxypyrrolidine-1-acetic acid (1.0 equiv, 5 mmol) and HATU (1.2 equiv, 6 mmol) in anhydrous DMF (15 mL) at room temperature.

  • Pre-activation: Add DIPEA (2.5 equiv, 12.5 mmol) and stir for 5 minutes. Causality: This brief pre-activation allows the formation of the HOAt active ester before the amine is introduced, minimizing side reactions.

  • Coupling: Add benzylamine (1.1 equiv, 5.5 mmol) dropwise. Stir at room temperature for 1 hour.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. Look for the complete disappearance of the starting acid and the emergence of the product mass (m/z 249 [M+H]⁺).

  • Workup: Dilute the mixture with EtOAc (50 mL) and wash with 5% aqueous LiCl (3 x 20 mL). Causality: Repeated LiCl washes are highly effective at disrupting the solvation shell of DMF, pulling it entirely into the aqueous phase.

  • Purification: Dry the organic layer, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to remove the tetramethylurea byproduct generated by HATU.

References

  • (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine (IRL752)
  • Discovery of Novel Triple A1/A2A/A2B Adenosine Receptor Antagonists for Cancer Immunotherapy Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®)
  • Propanephosphonic Acid Anhydride (T3P®)

Sources

Application Note: Synthesis of (3-Methoxy-pyrrolidin-1-yl)-acetic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Discovery

The preparation of functionalized pyrrolidine derivatives is a cornerstone of modern medicinal chemistry. Specifically, (3-methoxy-pyrrolidin-1-yl)-acetic acid esters—such as the enantiopure ethyl (S)-2-(3-methoxypyrrolidin-1-yl)acetate—serve as critical building blocks and intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including irreversible inhibitors targeting the KRas G12C mutation[1][2].

This application note details a robust, self-validating protocol for the


-alkylation of 3-methoxypyrrolidine. By prioritizing mechanistic understanding and rigorous purification logic, this guide ensures high-yield, reproducible ester synthesis suitable for scale-up and downstream drug development.

Mechanistic Rationale & Reaction Dynamics

The transformation relies on a bimolecular nucleophilic substitution (S


2) mechanism. The secondary amine of 3-methoxypyrrolidine acts as the nucleophile, attacking the electrophilic 

-carbon of an alkyl bromoacetate (e.g., methyl, ethyl, or tert-butyl bromoacetate), with the bromide ion functioning as the leaving group[3].
Causality Behind Experimental Choices:
  • Base Selection: Triethylamine (TEA) is utilized as a non-nucleophilic acid scavenger. It neutralizes the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the secondary amine starting material, which would otherwise arrest the reaction[1].

  • Temperature Control: The S

    
    2 alkylation is highly exothermic. Dropwise addition of the electrophile at 0–5 °C is mandatory to prevent thermal degradation of the bromoacetate and to kinetically disfavor over-alkylation (quaternization) of the newly formed tertiary amine[3].
    
  • Solvent Dynamics: Dichloromethane (DCM) is preferred due to its excellent solvating properties for both the polar amine and the non-polar organic intermediates, facilitating a homogeneous reaction environment without participating in side reactions.

SN2_Mechanism Amine 3-Methoxypyrrolidine (Nucleophile) Intermediate Transition State [SN2 Complex] Amine->Intermediate Base (TEA/K2CO3) Solvent (DCM/MeCN) Electrophile Alkyl Bromoacetate (Electrophile) Electrophile->Intermediate Product (3-Methoxy-pyrrolidin-1-yl)- acetic acid ester Intermediate->Product - HBr (Scavenged)

Fig 1: SN2 reaction pathway for the N-alkylation of 3-methoxypyrrolidine.

Experimental Protocol: A Self-Validating Workflow

The following protocol describes the synthesis of methyl 2-(3-methoxypyrrolidin-1-yl)acetate, optimized for high purity and yield.

Reagents
  • (R)-, (S)-, or racemic 3-Methoxypyrrolidine hydrochloride (1.00 eq)

  • Methyl 2-bromoacetate (1.10 eq)

  • Triethylamine (TEA) (2.50 eq)

  • Dichloromethane (DCM) (10 volumes)

  • 5% Aqueous Citric Acid Solution

  • Saturated Aqueous Sodium Carbonate (Na₂CO₃)

Step-by-Step Procedure
  • Initiation & Solvation: Charge a dry, argon-flushed round-bottom flask with 3-methoxypyrrolidine (1.00 eq) and DCM.

  • Base Integration: Add TEA (2.50 eq) to the solution. Stir for 10 minutes to ensure the free-basing of the amine if a hydrochloride salt starting material is used[1].

  • Electrophilic Addition: Submerge the flask in an ice-water bath to achieve an internal temperature of 0–5 °C. Add methyl 2-bromoacetate (1.10 eq) dropwise over 15 minutes. Critical Check: Monitor the internal temperature; do not allow it to exceed 30 °C to prevent exotherm-induced impurity formation[3].

  • Propagation: Remove the cooling bath. Allow the reaction mixture to warm to ambient temperature (20–25 °C) and stir continuously for 16 hours[1].

  • Self-Validating Acid-Base Workup:

    • Dilute the reaction mixture with additional DCM and water.

    • Wash the organic layer with a 5% aqueous citric acid solution.

    • Validation Logic: This is a deliberate acid-base swing. The mild acidic wash (pH ~2.5) protonates the tertiary amine product, transferring it into the aqueous phase while leaving non-basic organic impurities in the DCM layer.

    • Separate the aqueous layer and basify it using saturated aqueous Na₂CO₃ until the pH reaches ~10.

    • Back-extract the basified aqueous layer with fresh DCM to recover the highly pure, deprotonated tertiary amine product[1].

  • Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as an oil[3].

  • Purification: Purify via silica gel chromatography using a gradient of 0–12% Methanol in DCM to afford the pure ester[1].

Workflow Step1 1. Reagent Preparation Dissolve 3-methoxypyrrolidine in DCM Step2 2. Base Addition Add Triethylamine (2.0 - 2.5 eq) Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of Bromoacetate at 0-5 °C Step2->Step3 Step4 4. Reaction Propagation Stir at 20-25 °C for 16 hours Step3->Step4 Step5 5. Acid-Base Workup Extract into 5% Citric Acid, then basify with sat. Na2CO3 Step4->Step5 Step6 6. Purification Silica Gel Chromatography (0-12% MeOH/DCM) Step5->Step6

Fig 2: Step-by-step experimental workflow for synthesizing the target ester.

Condition Optimization & Quantitative Data

To accommodate different downstream requirements (e.g., steric hindrance of the ester group or solvent availability), the reaction conditions can be modulated. Table 1 summarizes the quantitative outcomes of various optimization parameters standard for pyrrolidine alkylation workflows.

Table 1: Optimization of N-Alkylation Conditions for 3-Methoxypyrrolidine

EntrySolventBase (Equivalents)Alkylating AgentTemp (°C)Time (h)Yield (%)
1DCMTEA (2.5 eq)Methyl bromoacetate201685
2DCMTEA (2.5 eq)Ethyl bromoacetate201682
3MeCNK₂CO₃ (2.0 eq)tert-Butyl bromoacetate601291
4THFDIPEA (2.0 eq)Ethyl bromoacetate651876

Note: While TEA in DCM at room temperature provides an excellent balance of yield and mildness, switching to a polar aprotic solvent (MeCN) with an inorganic base (K₂CO₃) under mild heating (Entry 3) can accelerate the reaction kinetics and improve yields for bulkier electrophiles like tert-butyl bromoacetate.

References

  • Title: US10647715B2 - KRas G12C inhibitors Source: Google Patents URL
  • Title: (R)-(-)
  • Title: 166955-03-9 | tert-Butyl 2-(3-hydroxypiperidin-1-yl)

Sources

Synthesis of Pyrrolidine Acetic Acid: A Comparative Analysis of Reductive Amination and Alkylation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrrolidine acetic acid and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The synthesis of these compounds is, therefore, a subject of considerable interest for researchers in drug discovery and development. This application note provides a detailed comparative analysis of two predominant synthetic strategies for accessing the pyrrolidine acetic acid scaffold: reductive amination and direct N-alkylation. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-proven protocols, and offer a comparative framework to guide chemists in selecting the optimal synthetic route based on substrate scope, desired scale, and overall efficiency.

Introduction: The Significance of the Pyrrolidine Acetic Acid Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged structure in a multitude of natural products and pharmaceuticals.[1][2][3] The incorporation of an acetic acid moiety onto the pyrrolidine nitrogen introduces a key pharmacophore that can engage in crucial interactions with biological targets. This structural feature is integral to the therapeutic efficacy of various drugs, highlighting the importance of robust and efficient synthetic methodologies for its construction.

Comparative Analysis: Reductive Amination vs. N-Alkylation

The two primary retrosynthetic disconnections for pyrrolidine acetic acid lead to two distinct forward synthetic strategies: reductive amination and N-alkylation. Each pathway presents a unique set of advantages and challenges that must be carefully considered.

FeatureReductive AminationN-Alkylation
Starting Materials Pyrrolidine, Glyoxylic Acid (or ester)Pyrrolidine, Haloacetic Acid (or ester)
Key Transformation Imine/Iminium formation and subsequent reductionNucleophilic substitution (SN2)
Control of Alkylation Excellent, avoids over-alkylationProne to over-alkylation, especially with reactive alkylating agents
Reaction Conditions Generally mild, one-pot procedures are commonCan require stronger bases and elevated temperatures
Substrate Scope Broad, compatible with various functional groupsCan be limited by sterically hindered amines or less reactive alkyl halides
Byproducts Primarily water and spent reducing agentHalide salts, potential for elimination byproducts
Typical Yields Good to excellentVariable, can be high but may be compromised by side reactions

Method 1: Reductive Amination

Reductive amination is a highly versatile and widely utilized method for the formation of carbon-nitrogen bonds.[4][5][6] This one-pot reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[7][8] For the synthesis of pyrrolidine acetic acid, this translates to the reaction of pyrrolidine with a glyoxylic acid derivative.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of glyoxylic acid, followed by dehydration to form an iminium ion. This electrophilic intermediate is then readily reduced by a hydride source, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to yield the target pyrrolidine acetic acid.[4][9] The choice of reducing agent is critical; milder reagents are preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl compound.[4][9][10]

Visualizing the Reductive Amination Workflow

G cluster_0 Reductive Amination Workflow Start Pyrrolidine + Glyoxylic Acid Derivative Imine_Formation Imine/Iminium Ion Formation Start->Imine_Formation Condensation Reduction Reduction with Hydride Source (e.g., NaBH(OAc)₃) Imine_Formation->Reduction In situ Workup Aqueous Workup & Extraction Reduction->Workup Quenching Product Pyrrolidine Acetic Acid Workup->Product

Caption: Workflow for Pyrrolidine Acetic Acid Synthesis via Reductive Amination.

Detailed Protocol: Reductive Amination

Materials:

  • Pyrrolidine (1.0 eq)

  • Ethyl glyoxylate (50% in toluene, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[11]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrrolidine and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the ethyl glyoxylate solution dropwise to the stirred pyrrolidine solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride in anhydrous DCM.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture at room temperature. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude ethyl pyrrolidine-1-acetate can be purified by column chromatography on silica gel.

  • For the free acid, the ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).

Method 2: N-Alkylation

Direct N-alkylation is a classical and straightforward approach for forming C-N bonds.[12] In the context of pyrrolidine acetic acid synthesis, this involves the reaction of pyrrolidine with a haloacetic acid derivative, such as ethyl bromoacetate, in the presence of a base.

Mechanistic Rationale

This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the pyrrolidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the haloacetic acid derivative and displacing the halide leaving group. A base is required to neutralize the hydrohalic acid byproduct and to deprotonate the resulting ammonium salt, regenerating the neutral product.

A significant drawback of this method is the potential for over-alkylation.[4][12] The product, pyrrolidine acetic acid (ester), is itself a tertiary amine and can potentially react with another molecule of the alkylating agent to form a quaternary ammonium salt, although this is less favorable for secondary amines compared to primary amines.[13]

Visualizing the N-Alkylation Workflow

G cluster_1 N-Alkylation Workflow Start_Alkylation Pyrrolidine + Haloacetic Acid Derivative SN2_Reaction SN2 Reaction with Base (e.g., K₂CO₃) Start_Alkylation->SN2_Reaction Workup_Alkylation Filtration & Extraction SN2_Reaction->Workup_Alkylation Product_Alkylation Pyrrolidine Acetic Acid Derivative Workup_Alkylation->Product_Alkylation

Caption: Workflow for Pyrrolidine Acetic Acid Synthesis via N-Alkylation.

Detailed Protocol: N-Alkylation

Materials:

  • Pyrrolidine (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add pyrrolidine, anhydrous acetonitrile, and potassium carbonate.

  • Stir the suspension vigorously at room temperature.

  • Slowly add ethyl bromoacetate to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux (or stir at room temperature for an extended period, depending on the reactivity of the substrates) for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude ethyl pyrrolidine-1-acetate can be purified by column chromatography on silica gel.

  • Subsequent hydrolysis of the ester will yield pyrrolidine acetic acid.

Conclusion and Recommendations

Both reductive amination and N-alkylation are viable and effective methods for the synthesis of pyrrolidine acetic acid. The choice between the two is often dictated by the specific requirements of the synthesis.

Reductive amination is generally the preferred method due to its superior control over the degree of alkylation, milder reaction conditions, and often higher yields with fewer byproducts. [4] This makes it particularly well-suited for complex molecule synthesis where chemoselectivity is paramount.

N-alkylation, while conceptually simpler, can be plagued by over-alkylation and may require more forcing conditions. [12] However, for simple substrates and on a large scale where cost of reagents is a primary concern, it can be an attractive option. Careful control of stoichiometry and reaction conditions is crucial for success with this method.

Ultimately, the optimal synthetic strategy will depend on a careful evaluation of the available starting materials, the desired scale of the reaction, and the tolerance of other functional groups within the molecule.

References

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ma, S., & Ni, B. (2014). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PMC. Retrieved from [Link]

  • Procter, D. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Retrieved from [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Retrieved from [Link]

  • Srimontree, W., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Chaudhari, C., et al. (2020). One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines/ Nitroarenes/Nitriles over Ir-PVP Catalyst. The Royal Society of Chemistry. Retrieved from [Link]

  • Kempe, R., et al. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. Wiley Online Library. Retrieved from [Link]

  • Galkina, O. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Roychowdhury, P., et al. (2023). Amine alkylation and reductive amination are classical synthetic.... ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Retrieved from [Link]

  • Galkina, O. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 19). 21.5: Synthesis of Amines by Alkylation. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2025, August 10). Boron reagents for reductive amination. ResearchGate. Retrieved from [Link]

  • Powers, D., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Retrieved from [Link]

  • Nolan, S. P., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Retrieved from [Link]

  • Fraaije, M. W., et al. (n.d.). N-Dealkylation of Amines. PMC. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

Sources

Application Note: (3-Methoxy-pyrrolidin-1-yl)-acetic acid as a Prototypical Fragment in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Small Beginnings in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern therapeutic development, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2][3][4] Instead of screening vast libraries of large, complex molecules, FBDD focuses on identifying small, low-molecular-weight compounds, or "fragments," that bind to a biological target with low affinity.[3][5] These initial "hits" serve as starting points for a more rational and efficient process of building potent and selective drug candidates. The core principle of FBDD lies in the idea that smaller, less complex molecules can more effectively sample chemical space, leading to a higher probability of finding a match for a protein's binding site.[1][3][6]

The pyrrolidine scaffold is of particular interest in FBDD. It is a common motif in natural products and approved drugs, and its non-planar, three-dimensional (3D) structure provides excellent vector space for fragment optimization, allowing for exploration of the often-complex topology of protein binding sites.[7][8][9][10] This application note will use (3-Methoxy-pyrrolidin-1-yl)-acetic acid as a representative fragment to illustrate a detailed workflow for FBDD, from initial fragment characterization to hypothetical lead evolution.

Fragment Profile: (3-Methoxy-pyrrolidin-1-yl)-acetic acid

(3-Methoxy-pyrrolidin-1-yl)-acetic acid is an ideal candidate for inclusion in a fragment library. Its structure combines a 3D pyrrolidine ring with a methoxy group and a carboxylic acid, providing a good balance of hydrophilicity and potential for directed interactions with a protein target.

Chemical Structure:

Caption: Chemical structure of (3-Methoxy-pyrrolidin-1-yl)-acetic acid.

A critical step in fragment selection is to ensure that the molecule adheres to the "Rule of Three".[1][11][12][13][14] This rule provides a set of guidelines for physicochemical properties that are considered optimal for a fragment, increasing the likelihood of successful optimization into a drug-like molecule.

PropertyValue"Rule of Three" Guideline
Molecular Weight (MW) 159.18 g/mol < 300 Da
cLogP -1.3≤ 3
Hydrogen Bond Donors 1≤ 3
Hydrogen Bond Acceptors 4≤ 3
Rotatable Bonds 3≤ 3

As shown in the table, (3-Methoxy-pyrrolidin-1-yl)-acetic acid largely conforms to the "Rule of Three," making it an excellent candidate for an FBDD campaign. While the number of hydrogen bond acceptors is slightly above the guideline, this can often be tolerated, especially given the other favorable properties.

FBDD Workflow: A Step-by-Step Guide

The following sections outline a detailed, yet hypothetical, FBDD workflow using (3-Methoxy-pyrrolidin-1-yl)-acetic acid as our model fragment.

FBDD_Workflow cluster_0 Fragment Library & QC cluster_1 Screening & Hit Validation cluster_2 Structural Biology & Lead Evolution Fragment_Library Fragment Library (incl. (3-Methoxy-pyrrolidin-1-yl)-acetic acid) QC Quality Control (Purity, Solubility) Fragment_Library->QC Primary_Screen Primary Screen (e.g., SPR) QC->Primary_Screen Hit_Triage Hit Triage & Confirmation Primary_Screen->Hit_Triage Secondary_Screen Secondary Screen (e.g., NMR) Hit_Triage->Secondary_Screen Structural_Biology Structural Biology (X-ray Crystallography) Secondary_Screen->Structural_Biology SBDD Structure-Based Drug Design (Fragment Growing/Linking) Structural_Biology->SBDD Lead_Optimization Lead Optimization (ADMET Properties) SBDD->Lead_Optimization Preclinical_Candidate Preclinical_Candidate Lead_Optimization->Preclinical_Candidate

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Part 1: Fragment Quality Control

Before initiating any screening campaign, it is imperative to ensure the quality of the fragment library.

Protocol 1: Fragment Quality Control

  • Purity Assessment:

    • Analyze each fragment, including (3-Methoxy-pyrrolidin-1-yl)-acetic acid, by High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS) and a UV detector.

    • Acceptance Criteria: Purity ≥ 95%.

  • Solubility Assessment:

    • Prepare a stock solution of each fragment in 100% dimethyl sulfoxide (DMSO) at a high concentration (e.g., 100 mM).

    • Serially dilute the stock solution in the desired aqueous buffer for the screening assay.

    • Assess solubility using techniques such as nephelometry or visual inspection under a microscope.

    • Acceptance Criteria: Soluble in the assay buffer at the screening concentration.

Part 2: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak interactions characteristic of fragment binding.[15][16][17][18]

Protocol 2: Primary SPR Screening

  • Immobilization of the Target Protein:

    • Immobilize the target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[16]

    • Aim for a high immobilization level to maximize the signal for small molecule binding.[16]

    • Include a reference flow cell with a mock immobilization to subtract non-specific binding and bulk refractive index changes.

  • Fragment Screening:

    • Prepare solutions of the fragment library, including (3-Methoxy-pyrrolidin-1-yl)-acetic acid, in the running buffer at a defined concentration (e.g., 200 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer.[17]

    • Inject the fragment solutions over the sensor surface.

    • Monitor the change in the SPR signal (measured in Response Units, RU) over time.

  • Hit Identification:

    • Fragments that produce a significant and reproducible increase in the SPR signal compared to the reference flow cell are considered primary hits.

Part 3: Hit Validation with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful secondary screening method that can confirm direct binding of the fragment to the target protein and provide information about the binding site.[2][19][20][21][22]

Protocol 3: NMR-based Hit Validation (Ligand-Observed)

  • Sample Preparation:

    • Prepare samples containing a mixture of the hit fragments (including (3-Methoxy-pyrrolidin-1-yl)-acetic acid) in a suitable deuterated buffer.

    • Prepare a corresponding sample with the addition of a low concentration of the target protein (e.g., 10 µM).

  • NMR Data Acquisition:

    • Acquire one-dimensional ¹H NMR spectra for both the fragment-only and fragment-protein samples.

    • Alternatively, use ligand-observed NMR experiments such as Saturation Transfer Difference (STD) or Water-LOGSY, which are particularly sensitive to weak binding.[19][22]

  • Hit Confirmation:

    • In a standard ¹H NMR experiment, binding is indicated by a change in the chemical shift or line broadening of the fragment's signals in the presence of the protein.

    • In an STD experiment, only the signals of the binding fragment will be observed.

    • In a Water-LOGSY experiment, the signals of a binding fragment will have the opposite sign to those of a non-binding fragment.

Part 4: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is a pivotal step in FBDD.[12][23][24][25][26] It provides a detailed, atomic-level view of the binding mode, which is essential for guiding the subsequent structure-based drug design.[24][27]

Protocol 4: Co-crystallization and Structure Determination

  • Co-crystallization:

    • Set up crystallization trials of the target protein in the presence of a high concentration of (3-Methoxy-pyrrolidin-1-yl)-acetic acid.

    • Alternatively, soak pre-existing crystals of the protein in a solution containing the fragment.

  • X-ray Diffraction Data Collection:

    • Harvest suitable crystals and collect X-ray diffraction data, preferably at a synchrotron source for high resolution.[26]

  • Structure Solution and Refinement:

    • Solve the crystal structure using molecular replacement.

    • Carefully analyze the electron density map to confirm the binding of the fragment and determine its precise orientation and interactions within the binding site.

Part 5: Fragment-to-Lead Evolution

With the structural information in hand, the fragment can be optimized into a more potent lead compound through strategies such as fragment growing, linking, or merging.[][29][30][31]

Hypothetical Fragment Growing Strategy for (3-Methoxy-pyrrolidin-1-yl)-acetic acid:

Let's assume the crystal structure reveals that the carboxylic acid of our fragment forms a key salt bridge with a lysine residue in the binding pocket, and the methoxy group is situated near a small hydrophobic pocket.

Fragment_Evolution cluster_0 Fragment Growing Fragment (3-Methoxy-pyrrolidin-1-yl)-acetic acid Initial Hit Affinity: ~500 µM Elaboration_Point_1 { Vector 1 | Grow from Pyrrolidine Ring | Target Hydrophobic Pocket } Fragment->Elaboration_Point_1 Elaboration_Point_2 { Vector 2 | Modify Acetic Acid Moiety | Explore Adjacent Polar Region } Fragment->Elaboration_Point_2 Lead_Compound { Optimized Lead | Improved Affinity & Selectivity | Affinity: ~50 nM } Elaboration_Point_1->Lead_Compound Elaboration_Point_2->Lead_Compound

Caption: A conceptual diagram illustrating a fragment growing strategy.

  • Vector for Growth: The crystal structure identifies a vector for chemical elaboration pointing from the pyrrolidine ring towards the hydrophobic pocket.

  • Analogue Synthesis: A series of analogues are synthesized where a small hydrophobic group (e.g., a phenyl or cyclopropyl group) is attached to the pyrrolidine ring, aiming to occupy the hydrophobic pocket.

  • Structure-Activity Relationship (SAR) Analysis: The synthesized analogues are tested for their binding affinity using SPR. This iterative process of synthesis and testing helps to build a clear SAR.

  • Lead Optimization: Further optimization would involve fine-tuning the physicochemical properties of the evolved lead compound to improve its drug-like characteristics, such as solubility, metabolic stability, and cell permeability.[3][32]

Conclusion

(3-Methoxy-pyrrolidin-1-yl)-acetic acid serves as an excellent model to demonstrate the principles and workflow of Fragment-Based Drug Discovery. Its adherence to the "Rule of Three," coupled with its 3D character, makes it a high-quality starting point for an FBDD campaign. By following a systematic approach of quality control, sensitive biophysical screening, and structure-based design, such fragments can be efficiently evolved into potent and selective lead compounds, accelerating the drug discovery process.[3]

References

  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. Vertex AI Search.
  • A 'Rule of Three' for fragment-based lead discovery? | Request PDF.
  • NMR Spectroscopy in Fragment-Based Drug Design.
  • X-ray Crystallography Fragment Screening. Selvita.
  • Protein X-ray Crystallography in Drug Discovery.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
  • Pyrrolidine Deriv
  • X-ray crystallography – Knowledge and References. Taylor & Francis.
  • Fragment Screening & Fragment-Based Drug Design. SARomics.
  • NMR spectroscopy & Crystallographic Fragment Screening. SARomics.
  • NMR-based Fragment Screening for Drug Discovery. Bruker.
  • Full article: What makes a good fragment in fragment-based drug discovery? Taylor & Francis.
  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council.
  • Concepts and Core Principles of Fragment-Based Drug Design. PMC.
  • The rule of three
  • The Innovative Approaches of Fragment Based Drug Discovery (FBDD) and the Therapeutic Interventions of Drug Development. Longdom Publishing.
  • Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character. PMC.
  • Fragment-to-Lead. BOC Sciences.
  • CHAPTER 3: Applications of NMR in Fragment-Based Drug Design. Books.
  • In silico Strategies to Support Fragment-to-Lead Optimiz
  • In silico Strategies to Support Fragment-to-Lead Optimiz
  • Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Gener
  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. PMC.
  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PMC - NIH.
  • Design and Synthesis of Three-Dimensional Pyrrolidine Fragments. University of Leeds.
  • From Fragment Screening to Potent Binders: Strategies for Fragment-to-Lead Evolution. Bentham Science Publishers.
  • Evolving fragments into leads. The four main strategic categories are...
  • Fragment-Based Drug Discovery | Rule of 3 & Molport Library. Molport.
  • Fragment-based drug discovery: A graphical review. PMC.
  • SPR-based fragment screening: advantages and applic
  • Screening and analysis of fragments using Biacore systems. Cytiva.
  • What physico-chemical parameters must have molecules for fragment libraries? Life Chemicals.
  • S29-4 Fragment screening by SPR/NMR. Chugai Pharmaceutical Co., Ltd..
  • Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character. ACS Medicinal Chemistry Letters.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. OBN.
  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Fragment-Based Drug Design: From Then until Now, and Toward the Future.
  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One.

Sources

Navigating the Synthesis of 3-Methoxypyrrolidine Derivatives: A Comprehensive Guide to Nitrogen Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: March 2026

The 3-methoxypyrrolidine scaffold is a privileged motif in modern medicinal chemistry, appearing in a diverse array of biologically active molecules, including potent and selective receptor modulators and enzyme inhibitors. Its conformational rigidity and the specific vector of the methoxy group often contribute to enhanced binding affinity and improved pharmacokinetic properties. However, the successful incorporation of this valuable building block into complex molecular architectures hinges on a robust and well-defined protecting group strategy for the pyrrolidine nitrogen. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of common nitrogen protecting groups for 3-methoxypyrrolidine derivatives, with a focus on practical, field-proven insights and detailed experimental protocols.

The Crucial Role of Nitrogen Protection

The secondary amine of the pyrrolidine ring is a nucleophilic center that readily participates in a variety of chemical transformations. To achieve regioselective functionalization at other positions of a molecule containing the 3-methoxypyrrolidine moiety, or to prevent unwanted side reactions during coupling and elaboration steps, temporary masking of this nitrogen is essential. The choice of the protecting group is a critical decision that can significantly impact the overall efficiency and success of a synthetic route. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups within the molecule.

Selecting the Optimal Protecting Group: A Strategic Approach

The three most commonly employed protecting groups for the pyrrolidine nitrogen are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The selection among these is dictated by the planned downstream synthetic steps and the presence of other functional groups. This decision-making process can be visualized as follows:

G start Synthetic Goal: Protect 3-Methoxypyrrolidine Nitrogen downstream_conditions Anticipated Downstream Reaction Conditions? start->downstream_conditions acid_labile Acid-Labile Groups Present? (e.g., t-Bu esters, silyl ethers) downstream_conditions->acid_labile Strongly Acidic base_labile Base-Labile Groups Present? (e.g., esters, Fmoc) downstream_conditions->base_labile Strongly Basic reductive_labile Reductively Labile Groups Present? (e.g., alkenes, alkynes, nitro groups) downstream_conditions->reductive_labile Reductive (Hydrogenation) boc Use Boc Group (Acid-Labile) acid_labile->boc No fmoc Use Fmoc Group (Base-Labile) acid_labile->fmoc Yes cbz Use Cbz Group (Hydrogenolysis) acid_labile->cbz Yes base_labile->boc Yes base_labile->fmoc No base_labile->cbz Yes reductive_labile->boc Yes reductive_labile->fmoc Yes reductive_labile->cbz No

Figure 1: Decision matrix for selecting a nitrogen protecting group.
The Influence of the 3-Methoxy Group

The electron-withdrawing inductive effect of the 3-methoxy group is expected to slightly decrease the basicity and nucleophilicity of the pyrrolidine nitrogen compared to the unsubstituted parent ring. However, this effect is generally not pronounced enough to necessitate significant deviations from standard N-acylation protocols. Steric hindrance from the 3-methoxy group is minimal and typically does not impede the approach of the protecting group reagents. Therefore, established procedures for the protection of pyrrolidine can be applied to 3-methoxypyrrolidine with a high expectation of success.

Comparative Overview of Common Protecting Groups

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)[1][2]Stable to base, hydrogenolysis, and nucleophiles[1]
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂, Pd/C)[3][4]Stable to acidic and basic conditions[4]
9-FluorenylmethyloxycarbonylFmoc9-Fluorenylmethyl chloroformate (Fmoc-Cl)Basic conditions (e.g., piperidine in DMF)[5]Stable to acidic conditions and hydrogenolysis[5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of 3-methoxypyrrolidine.

Protocol 1: N-Boc Protection of 3-Methoxypyrrolidine

This protocol describes the introduction of the acid-labile tert-butoxycarbonyl (Boc) group.

Materials:

  • 3-Methoxypyrrolidine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-methoxypyrrolidine in anhydrous DCM (0.5 M).

  • Add triethylamine or sodium bicarbonate to the solution and stir at room temperature.

  • To the stirring solution, add a solution of di-tert-butyl dicarbonate in DCM dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-3-methoxypyrrolidine.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: N-Boc Deprotection

This protocol details the removal of the Boc group under acidic conditions.

Materials:

  • N-Boc-3-methoxypyrrolidine (1.0 eq)

  • Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in 1,4-dioxane (5-10 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using TFA):

  • Dissolve N-Boc-3-methoxypyrrolidine in anhydrous DCM (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.[1]

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 3-methoxypyrrolidine.

Protocol 3: N-Cbz Protection of 3-Methoxypyrrolidine

This protocol describes the introduction of the benzyloxycarbonyl (Cbz) group, which is removable by hydrogenolysis.

Materials:

  • 3-Methoxypyrrolidine (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq) or Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-methoxypyrrolidine in a mixture of DCM and water (1:1) or in DCM with TEA.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium bicarbonate (if using a biphasic system) or triethylamine.

  • Add benzyl chloroformate dropwise to the vigorously stirring mixture.[3]

  • Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: N-Cbz Deprotection (Catalytic Hydrogenolysis)

This protocol details the removal of the Cbz group under neutral conditions.

Materials:

  • N-Cbz-3-methoxypyrrolidine (1.0 eq)

  • Palladium on carbon (10% Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr apparatus

Procedure:

  • Dissolve N-Cbz-3-methoxypyrrolidine in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-16 hours, monitoring by TLC.[6]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 3-methoxypyrrolidine.

Protocol 5: N-Fmoc Protection of 3-Methoxypyrrolidine

This protocol describes the introduction of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

  • 3-Methoxypyrrolidine (1.0 eq)

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • 1,4-Dioxane and Water (1:1 mixture)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-methoxypyrrolidine in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate and stir until dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-Cl in 1,4-dioxane dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 6: N-Fmoc Deprotection

This protocol details the removal of the Fmoc group under basic conditions.

Materials:

  • N-Fmoc-3-methoxypyrrolidine (1.0 eq)

  • Piperidine (20% v/v in Dimethylformamide (DMF))

  • Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Dissolve N-Fmoc-3-methoxypyrrolidine in DMF.

  • Add the 20% piperidine in DMF solution.

  • Stir the reaction mixture at room temperature for 30-60 minutes, monitoring by TLC.[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.

  • Add diethyl ether to the residue to precipitate the deprotected amine and dissolve the fluorenyl-piperidine adduct.

  • Decant the ether layer and repeat the ether wash if necessary.

  • Remove the residual solvent under vacuum to obtain the deprotected 3-methoxypyrrolidine.

Troubleshooting and Field-Proven Insights

  • Incomplete Protection: If TLC analysis shows incomplete consumption of the starting material, consider adding an additional 0.1-0.2 equivalents of the protecting group reagent and extending the reaction time. Ensure that the reaction is performed under anhydrous conditions, as moisture can hydrolyze the acylating agents.[7]

  • Low Deprotection Yields: For Boc deprotection, ensure the acid is fresh and of high quality. For Cbz deprotection, the catalyst activity is crucial; use a fresh batch of Pd/C. In some cases, the addition of an acid scavenger like triethylamine during workup of acidic deprotections can prevent product loss.

  • Orthogonal Protection: In complex syntheses requiring multiple protecting groups, an orthogonal strategy is essential.[8] For instance, a Boc group (acid-labile) can be used in conjunction with an Fmoc group (base-labile), allowing for the selective deprotection of one while the other remains intact. The Cbz group is orthogonal to both Boc and Fmoc, provided that acidic or basic conditions for their removal are not excessively harsh.

Exemplary Synthetic Workflow

The following diagram illustrates a hypothetical synthetic sequence where orthogonal protecting groups are employed to achieve selective functionalization.

G A 3-Methoxypyrrolidine B N-Boc-3-Methoxypyrrolidine A->B Boc₂O, Base C Functionalization at Another Position B->C Synthetic Steps D Boc Deprotection (TFA or HCl) C->D E Coupling with Fmoc-protected Amino Acid D->E F Dipeptide with Protected 3-Methoxypyrrolidine E->F G Fmoc Deprotection (Piperidine/DMF) F->G H Final Product G->H Further Elaboration

Figure 2: Workflow with orthogonal Boc and Fmoc protecting groups.

Conclusion

The judicious selection and application of nitrogen protecting groups are fundamental to the successful synthesis of complex molecules incorporating the 3-methoxypyrrolidine moiety. By understanding the stability and cleavage conditions of common protecting groups such as Boc, Cbz, and Fmoc, and by employing orthogonal strategies, researchers can navigate intricate synthetic pathways with greater efficiency and control. The protocols and insights provided in this application note serve as a practical guide to empower scientists in their pursuit of novel therapeutics and other advanced materials.

References

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry, 89(8), 5665-5674. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Cheraiet, Z., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Molecular Sciences, 13(5), 6349-6357. [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. PubMed. [Link]

  • Gomes, P. S. M., et al. (2020). Influence of solvent mixture on nucleophilicity parameters: The case of pyrrolidine in methanol-acetonitrile. RSC Advances, 10(48), 28635-28643. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Sharma, A., et al. (2018). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 8(42), 23689-23693. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

Sources

Application Note: Coupling Strategies for (3-Methoxy-pyrrolidin-1-yl)-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction conditions for coupling (3-Methoxy-pyrrolidin-1-yl)-acetic acid amines Content Type: Application Note & Protocol Guide

Abstract

(3-Methoxy-pyrrolidin-1-yl)-acetic acid represents a specialized class of N-substituted glycine derivatives used to introduce solubilizing, basic motifs into drug candidates. Unlike standard amino acids, this building block contains a tertiary amine in close proximity to the carboxylate, creating a zwitterionic species with unique solubility and reactivity challenges. This guide details optimized protocols for coupling this acid to various amines, focusing on overcoming steric hindrance, solubility issues, and "self-buffering" effects that often lead to stalled reactions.

Strategic Considerations

The Chemical System

The core structure involves a pyrrolidine ring bearing a 3-methoxy substituent and an N-acetic acid tail.

  • Basicity: The pyrrolidine nitrogen is moderately basic (

    
    ). In the free acid form, it exists primarily as a zwitterion (internal salt), rendering it insoluble in non-polar solvents like dichloromethane (DCM).
    
  • Sterics: The 3-methoxy group introduces slight steric bulk and electron-withdrawing inductive effects, but the primary steric challenge is the tertiary nitrogen adjacent to the carbonyl.

  • Solubility: High polarity requires the use of DMF, NMP, or DMAc.

Critical Success Factors
  • Base Stoichiometry: The tertiary amine in the starting material will consume one equivalent of acid (if used as an HCl salt) or exist as a zwitterion. Standard protocols using 1-2 equivalents of base often fail. Recommendation: Use at least 3-4 equivalents of base (DIPEA or NMM) to ensure the carboxylate is free and the amine partner is deprotonated.

  • Activation Kinetics: The steric bulk of the N-substituted glycine motif slows down nucleophilic attack. Highly reactive uronium reagents (HATU) or phosphonic anhydrides (T3P) are superior to carbodiimides (EDC).

  • Order of Addition: To prevent "clumping" of the zwitterionic salt, the acid should be fully dissolved with base before adding the coupling reagent.

Experimental Protocols

Protocol A: High-Yield Discovery Coupling (HATU Method)

Best for: Small-scale synthesis (10 mg - 1 g), valuable amines, and library generation.

Rationale: HATU generates a highly reactive aza-benzotriazole ester that drives coupling even with sterically hindered or electron-deficient amines.

Materials:

  • Acid: (3-Methoxy-pyrrolidin-1-yl)-acetic acid (HCl salt or zwitterion)

  • Amine: Target primary or secondary amine (1.0 - 1.2 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (4.0 equiv)
    
  • Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)

Step-by-Step Procedure:

  • Dissolution: In a dry vial, charge the (3-Methoxy-pyrrolidin-1-yl)-acetic acid (1.0 equiv). Add anhydrous DMF.

  • Base Activation: Add DIPEA (2.0 equiv) to the acid solution. Vortex or stir until the zwitterion/salt is fully dissolved and the solution is clear. Note: This step is critical to break the internal salt.

  • Activation: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 5-10 minutes. The solution often turns yellow/orange.

  • Coupling: Add the amine partner (1.0 - 1.2 equiv) dissolved in a minimal amount of DMF. Add the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.

  • Workup (Small Scale): Dilute with EtOAc. Wash with saturated

    
     (3x) and brine. Caution: Do not wash with acidic solutions (1N HCl) as the product contains a basic amine and will be extracted into the aqueous layer.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via Reverse Phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid) or Normal Phase (DCM/MeOH/
    
    
    
    ).
Protocol B: Scalable "Green" Coupling (T3P Method)

Best for: Scale-up (>1 g), process chemistry, and easy purification.

Rationale: Propylphosphonic anhydride (T3P) produces water-soluble by-products, simplifying workup. It exhibits low epimerization (though not a major concern here) and excellent thermal stability.

Materials:

  • Acid: (3-Methoxy-pyrrolidin-1-yl)-acetic acid[1]

  • Amine: Target amine (1.1 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base:

    
    -Methylmorpholine (NMM) or Triethylamine (TEA) (4.0 - 5.0 equiv)
    
  • Solvent: EtOAc or 2-MeTHF (if solubility permits), otherwise DMF/EtOAc (1:1).

Step-by-Step Procedure:

  • Slurry: Suspend the acid (1.0 equiv) and amine (1.1 equiv) in the chosen solvent (EtOAc or 2-MeTHF) at 0 °C.

  • Basification: Add NMM (4.0 equiv). Stir until a homogeneous solution or fine suspension is achieved.

  • Reagent Addition: Dropwise add T3P solution (1.5 equiv) over 10 minutes.

  • Reaction: Remove ice bath and warm to RT. Stir for 12–24 hours. If conversion is slow, heat to 50 °C (T3P is stable at elevated temperatures).

  • Workup: Quench with water. Separate layers. Wash organic layer with water (3x), Sat.

    
     (2x), and brine.
    
  • Isolation: Concentrate organic layer to yield crude amide. Often requires no chromatography.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (<20%) Zwitterion insolubility.Switch solvent to pure DMF or NMP. Increase temperature to 40-60 °C.
Starting Material Stalls "Self-buffering" of the tertiary amine.Increase base (DIPEA) to 5.0 equiv. Ensure pH > 9 during reaction.
Product Loss during Workup Product extracted into aqueous acid.CRITICAL: The product is basic. Avoid acidic washes. Keep aqueous phase basic (pH 10) during extraction to keep product in organic layer.
Precipitation Formation of insoluble urea (if using EDC).Switch to T3P (Protocol B) or filter precipitate before workup.

Visualizations

Reaction Pathway & Mechanism

The following diagram illustrates the activation pathway and the critical role of base in disrupting the zwitterionic equilibrium.

ReactionPathway cluster_0 Critical Control Point Zwitterion Zwitterion (Inactive) (Internal Salt) FreeAcid Free Carboxylate (Active Species) Zwitterion->FreeAcid Deprotonation Activated Activated Ester (O-At or T3P-Adduct) FreeAcid->Activated Activation Amide Final Amide Product Activated->Amide Nucleophilic Attack Base Base (DIPEA/NMM) (>3 equiv required) Base->FreeAcid CouplingAgent Coupling Agent (HATU/T3P) CouplingAgent->Activated Amine Amine Partner (R-NH2) Amine->Amide

Caption: Transformation of the inactive zwitterion to the active coupling species requires excess base to shift equilibrium.

Purification Decision Tree

Choosing the right purification method based on scale and impurity profile.

PurificationTree Start Crude Reaction Mixture CheckSolubility Is Product Water Soluble? Start->CheckSolubility YesSol Yes (Polar/Basic) CheckSolubility->YesSol Yes NoSol No (Lipophilic) CheckSolubility->NoSol No SCX SCX Cartridge (Catch & Release) 1. Load (MeOH) 2. Wash (MeOH) 3. Elute (NH3/MeOH) YesSol->SCX AcidWash Can you Acid Wash? NoSol->AcidWash Warning STOP: Product is Basic! Acid wash will lose product. AcidWash->Warning Yes (Mistake) StandardWorkup Basic Workup (Sat. NaHCO3 / Brine) AcidWash->StandardWorkup No (Correct) Flash Flash Chromatography DCM/MeOH/NH3 StandardWorkup->Flash

Caption: Decision logic for purifying basic amide products, emphasizing the avoidance of acidic extractions.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Sigma-Aldrich. (n.d.).[4][5] Pyrrolidin-1-yl-acetic acid Product Information. Sigma-Aldrich Catalog. Link

  • PubChem. (n.d.). 2-[(3S)-3-methoxypyrrolidin-1-yl]acetic acid hydrochloride.[1] National Library of Medicine. Link

Sources

Scalable Synthesis of Chiral (S)-(3-Methoxy-pyrrolidin-1-yl)-acetic Acid: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Chiral pyrrolidines, particularly 3-methoxypyrrolidine derivatives, are privileged scaffolds in modern drug discovery, frequently serving as key basic amines in the design of kinase inhibitors, GPCR ligands, and peptidomimetics. The compound (S)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid is a highly versatile bifunctional building block.

Designing a scalable route for this molecule requires careful selection of protecting groups, reagents, and purification strategies to avoid racemization and minimize hazardous byproducts. This application note details a robust, four-step scalable synthesis starting from commercially available (S)-1-Boc-3-hydroxypyrrolidine, engineered for high-fidelity translation from bench to kilo-lab scales.

Mechanistic Insights and Causality

Every step in this protocol has been optimized to ensure a self-validating, high-yielding system:

  • Step 1: O-Methylation. Direct methylation of unprotected 3-hydroxypyrrolidine leads to competitive N-alkylation. Thus, the N-Boc protected starting material is essential to direct the reaction exclusively to the hydroxyl group[1]. For scalable O-methylation, sodium hydride (NaH) and methyl iodide (MeI) in tetrahydrofuran (THF) provide excellent yields. Scale-up Note: In pilot-plant environments (>1 kg), phase-transfer catalysis (PTC) using aqueous NaOH and dimethyl sulfate (Me

    
    SO
    
    
    
    ) is recommended to avoid the hazards of NaH and the volatility of MeI.
  • Step 2: N-Deprotection. The Boc group is cleanly removed using 4M HCl in dioxane. This anhydrous acidic condition prevents the degradation of the pyrrolidine core and directly yields the isolable (S)-3-methoxypyrrolidine hydrochloride salt as a highly crystalline, stable intermediate[2].

  • Step 3: N-Alkylation. The free amine is generated in situ using potassium carbonate (K

    
    CO
    
    
    
    ) in acetonitrile (MeCN), followed by alkylation with ethyl bromoacetate. K
    
    
    CO
    
    
    is selected over stronger organic bases (like Et
    
    
    N or DIPEA) because it acts as an efficient acid scavenger without promoting the elimination of the bromoacetate or racemization of the stereocenter[3][4].
  • Step 4: Ester Hydrolysis. Saponification of the ethyl ester is achieved using lithium hydroxide (LiOH) in a THF/water mixture. LiOH is preferred over NaOH or KOH as it is milder, ensuring the stereointegrity of the C3-methoxy group is perfectly maintained during the generation of the final carboxylic acid.

Process Workflow Visualization

Workflow SM (S)-1-Boc-3-hydroxypyrrolidine Starting Material Step1 Step 1: O-Methylation NaH, MeI, THF, 0 °C to RT SM->Step1 Int1 (S)-1-Boc-3-methoxypyrrolidine Intermediate 1 Step1->Int1 Step2 Step 2: N-Deprotection 4M HCl in Dioxane, RT Int1->Step2 Int2 (S)-3-Methoxypyrrolidine HCl Intermediate 2 Step2->Int2 Step3 Step 3: N-Alkylation Ethyl bromoacetate, K2CO3, MeCN Int2->Step3 Int3 Ethyl (S)-2-(3-methoxypyrrolidin-1-yl)acetate Intermediate 3 Step3->Int3 Step4 Step 4: Hydrolysis LiOH·H2O, THF/H2O, RT Int3->Step4 Product (S)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid Final Product Step4->Product

Synthetic workflow for the scalable preparation of (S)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (S)-1-Boc-3-methoxypyrrolidine
  • Preparation: Charge a flame-dried reactor with (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) and anhydrous THF (10 volumes). Cool the solution to 0 °C under a nitrogen atmosphere.

  • Activation: Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise over 30 minutes to manage hydrogen gas evolution. Stir at 0 °C for an additional 30 minutes.

  • Alkylation: Add methyl iodide (1.2 eq) dropwise while maintaining the internal temperature below 5 °C.

  • Completion: Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Quench carefully with cold water (5 volumes). Extract the aqueous layer with Ethyl Acetate (3 × 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Self-Validation QC: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting material. LC-MS: Expected

    
     for 
    
    
    
    is 146[1].
Step 2: Synthesis of (S)-3-methoxypyrrolidine hydrochloride
  • Deprotection: Dissolve the crude (S)-1-Boc-3-methoxypyrrolidine in a minimal amount of dichloromethane (DCM, 2 volumes). Add 4M HCl in dioxane (5.0 eq) dropwise at RT.

  • Reaction: Stir the mixture vigorously at RT for 3 hours. Copious off-gassing of CO

    
     and isobutylene will occur.
    
  • Isolation: Concentrate the reaction mixture under reduced pressure to remove all volatiles. Triturate the resulting residue with cold diethyl ether (5 volumes) and filter to afford the product as a white, crystalline solid[2].

  • Self-Validation QC:

    
    H NMR (D
    
    
    
    O) must show the complete disappearance of the Boc signal (~1.45 ppm, 9H, s). LC-MS: Expected
    
    
    for
    
    
    is 102.
Step 3: Synthesis of Ethyl (S)-2-(3-methoxypyrrolidin-1-yl)acetate
  • Neutralization: Suspend (S)-3-methoxypyrrolidine hydrochloride (1.0 eq) in anhydrous MeCN (10 volumes). Add finely powdered K

    
    CO
    
    
    
    (3.0 eq) and stir at RT for 15 minutes to liberate the free base.
  • Alkylation: Cool the suspension to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise over 20 minutes[3][4].

  • Reaction: Remove the cooling bath and stir the mixture at RT for 12 hours.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc (10 volumes) and water (5 volumes). Separate the layers, dry the organic phase over Na

    
    SO
    
    
    
    , and concentrate to yield the ester as a pale yellow oil.
  • Self-Validation QC:

    
    H NMR (CDCl
    
    
    
    ) should reveal characteristic ethyl ester signals: a quartet at ~4.1 ppm (2H) and a triplet at ~1.2 ppm (3H). LC-MS: Expected
    
    
    for
    
    
    is 188.
Step 4: Synthesis of (S)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid
  • Hydrolysis: Dissolve the intermediate ester in a 1:1 mixture of THF and H

    
    O (10 volumes total). Add LiOH·H
    
    
    
    O (2.0 eq) in one portion.
  • Reaction: Stir the biphasic mixture at RT for 4 hours until the ester is fully consumed.

  • Isolation: Remove the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully adjust the pH to ~4.5 (the isoelectric point of the target amino acid) using 1M HCl.

  • Extraction: Lyophilize the neutralized aqueous layer to complete dryness. Extract the resulting solid residue with a mixture of anhydrous DCM/MeOH (9:1, 3 × 5 volumes). Filter the organic extracts and concentrate to afford the pure zwitterionic target compound.

  • Self-Validation QC:

    
    H NMR (D
    
    
    
    O) must show the disappearance of the ethyl ester signals. LC-MS: Expected
    
    
    for
    
    
    is 160.

Quantitative Data Summary

StepReaction TypePrimary ReagentsTypical Yield (%)Target Purity (HPLC)Scalability & Safety Notes
1 O-MethylationNaH, MeI, THF92 – 95%> 98%Exothermic H

evolution. Substitute Me

SO

/NaOH for >1kg scale.
2 N-Deprotection4M HCl in Dioxane96 – 99%> 99%Significant off-gassing (CO

, isobutylene); requires adequate reactor venting.
3 N-AlkylationEthyl bromoacetate, K

CO

85 – 88%> 97%Mildly exothermic; strictly control the addition rate of the alkylating agent.
4 Ester HydrolysisLiOH·H

O, THF/H

O
88 – 92%> 98%Precise pH control (pH ~4.5) during isolation is critical to maximize yield.

References

  • Pincer-metal complexes possessing pyrrolidine: synthesis, structural characterization, and cytotoxicity Source: SSRN URL
  • ChemInform Abstract: Regioselective Directed Lithiation of N-Boc-3-hydroxypyrrolidine.
  • US10689377B2 - KRas G12C inhibitors Source: Google Patents URL
  • Modern Methods of Organic Synthesis (4th Edition)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Methoxy-pyrrolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (3-Methoxy-pyrrolidin-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges encountered during this synthesis, leading to improved yields and purity.

The synthesis of (3-Methoxy-pyrrolidin-1-yl)-acetic acid typically involves the N-alkylation of 3-methoxypyrrolidine with a haloacetic acid derivative, followed by hydrolysis. This seemingly straightforward two-step process can present several challenges that may significantly impact the overall yield and purity of the final product. This guide will address these potential issues in a practical, question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield in the N-Alkylation Step

Question: My N-alkylation of 3-methoxypyrrolidine with ethyl bromoacetate is resulting in a low yield of the desired ester intermediate. What are the likely causes and how can I improve the conversion?

Answer: Low yields in the N-alkylation step are a common issue and can often be attributed to several factors related to reaction conditions and reagent quality.

  • Inadequate Base: The choice and quantity of the base are critical for the deprotonation of the pyrrolidine nitrogen, which is necessary for it to act as a nucleophile.

    • Weak Bases: While weaker bases like potassium carbonate (K₂CO₃) can be used, they may require more forcing conditions, potentially leading to side reactions.[1]

    • Stronger Bases: Stronger bases such as sodium hydride (NaH) in an aprotic polar solvent like DMF or THF can lead to more complete deprotonation and higher yields.[1] However, it's crucial to use a stoichiometric amount relative to the 3-methoxypyrrolidine to avoid side reactions.[1]

    • Solution: Consider switching to a stronger base like NaH. If using K₂CO₃, ensure it is finely powdered and thoroughly dried to maximize its reactivity.

  • Reaction Temperature and Time: The reaction kinetics may be slow at lower temperatures.

    • Optimization: A systematic study of the reaction temperature and time is recommended. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions for your specific setup. Some alkylations may require elevated temperatures and longer reaction times to achieve full conversion.[1]

  • Reactivity of the Alkylating Agent: The nature of the leaving group on the acetic acid derivative significantly impacts its reactivity.

    • Leaving Group Ability: The general trend for leaving group ability is I > Br > Cl. If you are using ethyl chloroacetate, consider switching to ethyl bromoacetate or ethyl iodoacetate for a faster reaction.[2]

    • Solution: Employing a more reactive alkylating agent can often improve yields, especially when using a weaker base.

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.

    • Polar Aprotic Solvents: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for N-alkylation reactions as they can solvate the cation of the base while leaving the anion more reactive.[2]

    • Solution: If you are using a less polar solvent, switching to DMF or DMSO could significantly improve the reaction rate and yield.

Issue 2: Formation of a Di-alkylation Byproduct

Question: I am observing a significant amount of a di-alkylated byproduct in my reaction mixture, which is complicating purification and lowering the yield of my desired mono-alkylated product. How can I minimize this?

Answer: The formation of a di-alkylated product, where the nitrogen atom is alkylated twice, can occur, especially with highly reactive alkylating agents or an excess of the alkylating agent.[3]

  • Stoichiometry Control: The most straightforward way to minimize di-alkylation is to control the stoichiometry of the reactants.

    • Solution: Use a slight excess (1.05-1.1 equivalents) of the 3-methoxypyrrolidine relative to the alkylating agent. This ensures that the alkylating agent is the limiting reagent and is consumed before significant di-alkylation can occur.

  • Order of Addition: The order in which the reagents are added can also influence the product distribution.

    • Solution: Try adding the alkylating agent slowly and dropwise to a solution of the 3-methoxypyrrolidine and the base. This maintains a low concentration of the alkylating agent throughout the reaction, favoring mono-alkylation.

Issue 3: Incomplete Hydrolysis of the Ester Intermediate

Question: The hydrolysis of my (3-Methoxy-pyrrolidin-1-yl)-acetic acid ethyl ester to the final carboxylic acid is incomplete, and I am recovering a significant amount of the starting ester. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis is a common problem and can be addressed by modifying the reaction conditions.

  • Choice of Hydrolysis Conditions: Both acidic and basic conditions can be used for ester hydrolysis.

    • Basic Hydrolysis (Saponification): This is often the preferred method. Using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like THF or methanol is typically effective.

    • Acidic Hydrolysis: Strong acids like hydrochloric acid (HCl) can also be used.[4] However, this may require heating and longer reaction times.

  • Reaction Temperature and Time: Hydrolysis can be a slow process at room temperature.

    • Solution: Increasing the reaction temperature will generally increase the rate of hydrolysis. Monitor the reaction by TLC or LC-MS until all the starting ester has been consumed.

  • Stoichiometry of the Base/Acid: An insufficient amount of base or acid will lead to incomplete hydrolysis.

    • Solution: Use a molar excess of the base or acid (typically 2-3 equivalents for basic hydrolysis) to ensure the reaction goes to completion.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of (3-Methoxy-pyrrolidin-1-yl)-acetic acid.

Q1: What is the most common synthetic route for (3-Methoxy-pyrrolidin-1-yl)-acetic acid?

A1: The most prevalent and straightforward synthetic route involves a two-step process:

  • N-Alkylation: The secondary amine of 3-methoxypyrrolidine is alkylated with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base to form the corresponding ester intermediate, (3-Methoxy-pyrrolidin-1-yl)-acetic acid ethyl ester.

  • Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final product, (3-Methoxy-pyrrolidin-1-yl)-acetic acid.

Q2: How can I purify the final product, (3-Methoxy-pyrrolidin-1-yl)-acetic acid?

A2: The purification of the final product depends on the nature of the impurities.

  • Extraction: After hydrolysis, the reaction mixture is typically acidified, and the product is extracted into an organic solvent. Washing the organic layer with brine can help remove water-soluble impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective purification method.

  • Chromatography: If the product is an oil or if crystallization is not effective, column chromatography on silica gel can be used for purification.[5] A polar solvent system, such as a mixture of dichloromethane and methanol, is often effective.

Q3: Are there any known side reactions to be aware of during the N-alkylation step?

A3: Besides di-alkylation, another potential side reaction is O-alkylation if there are other nucleophilic sites on the molecule. However, for 3-methoxypyrrolidine, N-alkylation is the predominant reaction. In related systems like 2-pyrrolidinone, O-alkylation can be a significant side reaction.[1]

Q4: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction components, including their molecular weights, which helps in identifying products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the final product and intermediates.

  • High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition of the final product.

Part 3: Experimental Protocols and Data

Protocol 1: N-Alkylation of 3-Methoxypyrrolidine

This protocol describes a general procedure for the N-alkylation of 3-methoxypyrrolidine with ethyl bromoacetate.

dot

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve 3-methoxypyrrolidine and K₂CO₃ in acetonitrile B Add ethyl bromoacetate dropwise at 0 °C A->B Cool C Warm to room temperature and stir for 12-18 h B->C Allow to warm D Monitor by TLC/LC-MS C->D Sample periodically E Filter off K₂CO₃ D->E If complete F Concentrate filtrate under reduced pressure E->F G Purify by column chromatography F->G

Caption: Workflow for the N-alkylation of 3-methoxypyrrolidine.

Materials:

  • 3-Methoxypyrrolidine

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

Procedure:

  • To a solution of 3-methoxypyrrolidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford (3-Methoxy-pyrrolidin-1-yl)-acetic acid ethyl ester.

Protocol 2: Hydrolysis of (3-Methoxy-pyrrolidin-1-yl)-acetic acid ethyl ester

This protocol describes a general procedure for the basic hydrolysis of the ester intermediate.

dot

Hydrolysis_Workflow cluster_reaction Hydrolysis Reaction cluster_workup Aqueous Work-up H Dissolve ester in THF/H₂O I Add LiOH and stir at room temperature H->I J Monitor by TLC/LC-MS I->J Sample periodically K Acidify with 1M HCl to pH ~3 J->K If complete L Extract with ethyl acetate K->L M Dry organic layer (Na₂SO₄) and concentrate L->M

Caption: Workflow for the hydrolysis of the ester intermediate.

Materials:

  • (3-Methoxy-pyrrolidin-1-yl)-acetic acid ethyl ester

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve (3-Methoxy-pyrrolidin-1-yl)-acetic acid ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the hydrolysis is complete, carefully acidify the reaction mixture to pH ~3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3-Methoxy-pyrrolidin-1-yl)-acetic acid.

Table 1: Troubleshooting Summary for N-Alkylation
Problem Potential Cause Recommended Solution
Low YieldInadequate base strengthUse a stronger base like NaH.
Low reaction temperatureIncrease the reaction temperature and monitor.
Poor leaving groupSwitch to a more reactive alkylating agent (e.g., bromo- or iodoacetate).
Di-alkylationExcess alkylating agentUse a slight excess of the amine.
Fast addition of alkylating agentAdd the alkylating agent slowly and dropwise.

References

  • BenchChem. (2025). Technical Support Center: N-Alkylation of 2-Pyrrolidinone.
  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines.
  • ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones.
  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction.
  • DOI. (n.d.). Experimental Section General Considerations.
  • BenchChem. (2025). Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole.

Sources

Technical Support Center: Purification of (3-Methoxy-pyrrolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals on the purification of (3-Methoxy-pyrrolidin-1-yl)-acetic acid by recrystallization.

Introduction

(3-Methoxy-pyrrolidin-1-yl)-acetic acid is a substituted amino acid derivative that serves as a key building block in medicinal chemistry and drug development. The purity of such intermediates is paramount, as impurities can carry through subsequent synthetic steps, impacting the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API).[1] Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures.[1][2]

This guide provides a comprehensive technical resource in a question-and-answer format to address common challenges and frequently asked questions encountered during the recrystallization of (3-Methoxy-pyrrolidin-1-yl)-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of (3-Methoxy-pyrrolidin-1-yl)-acetic acid?

There is no single "ideal" solvent, as the optimal choice depends on the specific impurities present in the crude material. The guiding principle is to select a solvent (or solvent system) in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room or cold temperatures.[2][3] Conversely, impurities should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.[3]

Given the structure of (3-Methoxy-pyrrolidin-1-yl)-acetic acid, which contains both polar (carboxylic acid, ether, tertiary amine) and non-polar (pyrrolidine ring) moieties, a range of solvents should be considered.

  • Single Solvents: Polar protic solvents like isopropanol, ethanol, or methanol are often good starting points for amino acid derivatives.[4]

  • Mixed-Solvent Systems: A mixed-solvent or "antisolvent" recrystallization is often more effective.[5] This involves dissolving the compound in a "good" solvent where it is highly soluble (e.g., methanol, ethanol) and then slowly adding a miscible "bad" or "antisolvent" in which it is poorly soluble (e.g., heptane, diethyl ether, ethyl acetate) to induce crystallization.[5][6][7]

A systematic screening process in test tubes with small amounts of crude material is the most effective way to identify the optimal solvent or solvent pair.[2]

Q2: How does the zwitterionic nature of this molecule affect recrystallization?

As a derivative of an amino acid, (3-Methoxy-pyrrolidin-1-yl)-acetic acid can exist as a zwitterion, possessing both a positive (protonated amine) and a negative (deprotonated carboxylic acid) charge. The net charge of the molecule is highly dependent on the pH of the solution.[8]

This pH-dependent charge state significantly influences its solubility in aqueous or protic solvent systems.[9][10]

  • At the Isoelectric Point (pI): The molecule will have a net neutral charge, and its solubility in polar solvents is typically at a minimum. Adjusting the pH of an aqueous solution towards the compound's pI can be a powerful strategy to induce crystallization.[9][11]

  • At Low pH (Acidic): The carboxylic acid group is protonated, and the amine is protonated, giving the molecule a net positive charge.

  • At High pH (Basic): The carboxylic acid is deprotonated, and the amine is neutral, giving the molecule a net negative charge.

Therefore, controlling the pH during recrystallization from aqueous or alcoholic solutions can dramatically improve both the yield and purity.[10][12]

Q3: What are the common impurities I might encounter?

Impurity profiling is a critical step in developing a purification strategy.[13] For (3-Methoxy-pyrrolidin-1-yl)-acetic acid, potential impurities can originate from the starting materials, side reactions, or degradation. Common types include:

  • Unreacted Starting Materials: Such as 3-methoxypyrrolidine or a haloacetic acid derivative.

  • By-products: Resulting from side reactions during the synthesis. For example, if the synthesis involves O-methylation, incomplete reaction could leave a hydroxyl-pyrrolidine analog.[14]

  • Positional Isomers: Depending on the synthetic route, isomers may be present.

  • Residual Solvents: Solvents used in the preceding reaction or workup.[13]

Identifying these impurities, often through techniques like LC-MS, is crucial for selecting a recrystallization solvent that effectively separates them from the desired product.[14]

Q4: How can I assess the purity of my recrystallized product?

Verifying the purity of the final product is a non-negotiable step. Several analytical methods are standard in the industry:[15]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, capable of quantifying the main component and detecting trace impurities.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify organic impurities.[15]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. When coupled with a chromatographic technique (LC-MS), it is a powerful tool for identifying unknown impurities.[13]

Troubleshooting Guide

Problem: My compound is not dissolving, even when the solvent is boiling.

  • Cause: You may have used an insufficient amount of solvent, or the chosen solvent has very low solvating power for your compound, even at high temperatures.

  • Solution:

    • Add More Solvent: With the solution at a gentle boil, add small portions of the same solvent, allowing the system to return to boiling after each addition. Only add enough to fully dissolve the solid.[2]

    • Re-evaluate Solvent Choice: If a very large volume of solvent is required, the recovery yield will be poor. It is better to start over with a small amount of crude material and screen for a more suitable solvent or a mixed-solvent system.[16]

Problem: No crystals are forming after the solution has cooled to room temperature.

  • Cause: The solution is not sufficiently supersaturated. This can happen if too much solvent was added initially or if the compound has significant solubility even at room temperature.

  • Solutions (in order of preference):

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal provides a template for other molecules to crystallize upon.[6]

    • Reduce Temperature: Place the flask in an ice-water bath to further decrease the solubility of your compound.

    • Add an Antisolvent: If you are using a single solvent, you can slowly add a miscible antisolvent dropwise until the solution becomes cloudy (the cloud point), then add a drop or two of the original solvent to redissolve the precipitate and allow for slow cooling.[6]

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool again.[16]

Problem: My compound "oiled out" instead of forming crystals.

  • Cause: The compound has come out of solution at a temperature above its melting point (or the melting point of a eutectic mixture with the solvent). This often occurs when the solution is too concentrated or cooled too rapidly, or if significant impurities are present which depress the melting point.[16]

  • Solutions:

    • Reheat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to ensure the saturation temperature is below the compound's melting point. Allow the solution to cool much more slowly.[16]

    • Change Solvents: The current solvent system may be inappropriate. Screen for a solvent with a lower boiling point or try a different mixed-solvent combination.

    • Trituration: If the oil persists, cool the mixture and try to induce solidification by scratching. Once solid, this material can be used for a second, more careful recrystallization attempt.[6]

Problem: The final yield after recrystallization is very low.

  • Cause: A low yield (<50-60%) can result from several factors.

    • Using a large excess of solvent.[16]

    • Premature crystallization during a hot filtration step.

    • The compound having high solubility in the cold solvent.

    • Incomplete recovery of crystals during filtration.

  • Solutions:

    • Optimize Solvent Volume: Use only the minimum amount of hot solvent required for complete dissolution.[2]

    • Recover from Mother Liquor: The filtrate (mother liquor) still contains dissolved product. You can try to obtain a second crop of crystals by evaporating some of the solvent and re-cooling. Note that this second crop may be less pure than the first.

    • Check Cold Solubility: If the yield is consistently low, your chosen solvent may not be optimal. Find a solvent in which the compound is less soluble when cold.

Problem: The final crystals are colored, but the pure compound should be white.

  • Cause: The presence of highly colored, high molecular weight impurities.

  • Solution:

    • Use Activated Charcoal: After dissolving the crude compound in the hot solvent, remove the solution from the heat and allow it to cool slightly. Add a very small amount (1-2% by weight) of activated charcoal to the solution.

    • Reheat and Filter: Bring the mixture back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

    • Perform Hot Filtration: You must filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal before allowing the solution to cool and crystallize.[17] This step must be done quickly to prevent the desired compound from crystallizing in the funnel.

Data & Protocols

Solvent Selection & Properties

A successful recrystallization depends on the proper choice of solvent.[2] The table below lists properties of common solvents that could be screened for the recrystallization of (3-Methoxy-pyrrolidin-1-yl)-acetic acid.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Characteristics & Safety Notes
Water 10080.1Excellent for polar compounds. Solubility is highly pH-dependent.
Ethanol 7824.5Good general-purpose polar protic solvent. Flammable.
Isopropanol (IPA) 8219.9Similar to ethanol, slightly less polar. Flammable.
Methanol 6532.7Very polar, dissolves many compounds. Toxic and flammable.
Ethyl Acetate 776.0Medium polarity. Good as a solvent or antisolvent. Flammable.[18]
N-Methyl-2-pyrrolidone (NMP) 20232.2Aprotic, highly polar, powerful solubilizer. High boiling point can be difficult to remove.[18][19]
Heptane/Hexane 98 / 69~1.9Non-polar. Primarily used as an antisolvent. Flammable.
Detailed Experimental Protocol: Mixed-Solvent Recrystallization

This protocol provides a general guideline for purifying 10 g of crude (3-Methoxy-pyrrolidin-1-yl)-acetic acid using an Ethanol/Heptane solvent system. This should be adapted based on preliminary solvent screening results.

  • Dissolution:

    • Place 10 g of the crude compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add 30 mL of ethanol. Heat the mixture on a stirring hotplate to a gentle boil.

    • Continue adding ethanol in small portions (2-3 mL) until the solid completely dissolves. Record the total volume of ethanol used (e.g., V_EtOH). Avoid adding a large excess.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat, wait for boiling to subside, and add ~100 mg of activated charcoal.

    • Reheat to a gentle boil for 5 minutes.

  • Hot Filtration (if charcoal was used):

    • Set up a hot filtration apparatus using a short-stemmed funnel and fluted filter paper, filtering into a clean, pre-heated Erlenmeyer flask.

    • Quickly pour the hot solution through the filter paper to remove the charcoal. Rinse the original flask and filter paper with a small amount of hot ethanol to recover any residual product.

  • Crystallization:

    • Allow the clear, hot filtrate to cool slightly.

    • Begin slowly adding heptane (the antisolvent) dropwise with continuous stirring.

    • Continue adding heptane until the solution remains faintly cloudy (turbid). This is the point of supersaturation.

    • Add 1-2 mL of hot ethanol dropwise to just redissolve the turbidity, resulting in a clear, saturated solution.

  • Cooling & Crystal Growth:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[2]

    • Once the flask reaches room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Gently break up the crystal cake and wash it with a small amount of a cold mixture of ethanol/heptane (in a ratio similar to the final crystallization mixture) to remove any soluble impurities from the crystal surfaces.

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Visual Guides

Recrystallization Workflow

The following diagram illustrates the logical steps of a standard recrystallization procedure.

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process cluster_analysis Analysis Start Crude Compound Solvent_Screen Solvent Screening Start->Solvent_Screen Dissolve Dissolve in Min. Hot Solvent Solvent_Screen->Dissolve Select Solvent Decolorize Decolorize with Charcoal (Optional) Dissolve->Decolorize Cool Slow Cooling & Crystallization Dissolve->Cool No Charcoal Hot_Filter Hot Filtration (Optional) Decolorize->Hot_Filter Hot_Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Purity_Check Purity Analysis (HPLC, MP, NMR) Dry->Purity_Check End Pure Product Purity_Check->End

Caption: General workflow for purification by recrystallization.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting when crystals fail to form.

Troubleshooting_Tree Start Solution Cooled, No Crystals Formed Check_Conc Is solution oily or very thin? Start->Check_Conc Scratch Scratch inner surface of flask Check_Conc->Scratch Thin Reheat Reheat to dissolve Check_Conc->Reheat Oily Thin_Path Thin (Too much solvent) Crystals_Form1 Crystals Form? Scratch->Crystals_Form1 Success1 Success! Continue cooling. Crystals_Form1->Success1 Yes Seed Add a seed crystal Crystals_Form1->Seed No Crystals_Form2 Crystals Form? Seed->Crystals_Form2 Success2 Success! Continue cooling. Crystals_Form2->Success2 Yes Antisolvent Add antisolvent or evaporate some solvent Crystals_Form2->Antisolvent No Oily_Path Oily (Oiled out) Add_Solvent Add more of the 'good' solvent (10%) Reheat->Add_Solvent Cool_Slowly Cool SLOWLY Add_Solvent->Cool_Slowly Success3 Success! Continue cooling. Cool_Slowly->Success3

Caption: Decision tree for addressing failed crystallization.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved March 7, 2026, from [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. (n.d.). Retrieved March 7, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved March 7, 2026, from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved March 7, 2026, from [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022). Retrieved March 7, 2026, from [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018). Sciencemadness Discussion Board. Retrieved March 7, 2026, from [Link]

  • Palaniswamy, S., & Balasundaram, O. N. (2008). Effect of pH on the growth and characterization of Glycine Sodium Chloride (GSC) single crystal. Rasayan Journal of Chemistry, 1(4), 782-787.
  • How to get (or crystallize) solid amino acids derivatives and peptides? (2014). ResearchGate. Retrieved March 7, 2026, from [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). MDPI. Retrieved March 7, 2026, from [Link]

  • Results and Discussion - 3.1 Solubility and miscibility. (n.d.). Refubium - Freie Universität Berlin. Retrieved March 7, 2026, from [Link]

  • How can I recrystallize an amino acid derivative? (2014). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. (2020). PMC - National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Effect of pH on positive and negative charges of a zwitterion. (2017). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]

  • Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). (2019). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved March 7, 2026, from [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). MDPI. Retrieved March 7, 2026, from [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI. Retrieved March 7, 2026, from [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (2015). Scientia Pharmaceutica. Retrieved March 7, 2026, from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Austin Publishing Group. Retrieved March 7, 2026, from [Link]

  • Identification of Impurities and Improved the Synthesis of Lacosamide. (2016). Der Pharma Chemica. Retrieved March 7, 2026, from [Link]

  • Solubility Improvement of Drugs using N-Methyl Pyrrolidone. (2004). PMC - National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (2021). MDPI. Retrieved March 7, 2026, from [Link]

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2025). Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]

  • Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. (n.d.). Retrieved March 7, 2026, from [Link]

  • Development of an N-methyl pyrrolidone based method of analysis for lead in paint. (2013). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • 2-[(3s)-3-methoxypyrrolidin-1-yl]acetic acid hydrochloride. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Analytical Methods. (2025). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (2012). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • The Impact of Various Poly(vinylpyrrolidone) Polymers on the Crystallization Process of Metronidazole. (2023). PMC - National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Purification of N-Alkylated Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Bromoacetate from Pyrrolidine Alkylation Document ID: TS-ORG-042 Status: Active Last Updated: March 6, 2026[1]

Executive Summary

This guide addresses the removal of unreacted


-bromoacetates (e.g., ethyl bromoacetate) from reaction mixtures containing N-alkylated pyrrolidines.[1]

The Challenge: Bromoacetates are neutral, lipophilic electrophiles and potent lachrymators. They often co-elute with the product during chromatography and pose significant safety risks. The Solution: Because the product is a tertiary amine (basic) and the impurity is a neutral alkyl halide, Acid-Base Extraction is the primary purification method. For acid-sensitive substrates or high-throughput parallel synthesis, Solid-Supported Scavenging is the recommended alternative.[1]

Module 1: The Acid-Base Extraction Protocol (Standard)

Best for: Multigram scales, stable esters, and cost-efficiency.[1]

The Logic (Chemo-Selectivity)

This method exploits the basicity of the pyrrolidine nitrogen.

  • The Product: An

    
    -amino ester. The proximity of the electron-withdrawing ester group lowers the pKa of the pyrrolidine nitrogen to approximately 7.5–8.5  (compared to ~10.4 for N-ethylpyrrolidine).
    
  • The Impurity: Bromoacetate is neutral and remains in the organic phase regardless of pH.

Workflow Diagram

AcidBaseExtraction Start Crude Reaction Mixture (Organic Solvent) AcidWash Add 1M HCl or 10% Citric Acid (Target pH < 2) Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Contains Bromoacetate) PhaseSep1->OrgLayer1 Neutral Impurities AqLayer1 Aqueous Layer (Contains Protonated Product) PhaseSep1->AqLayer1 Product Salt Discard Discard to Halogenated Waste (Neutralize Lachrymator) OrgLayer1->Discard Basify Basify Aqueous Layer (NaHCO3 or cold NaOH to pH ~9) AqLayer1->Basify Extract Extract with DCM or EtOAc Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg

Caption: Separation logic relying on the protonation of the tertiary amine product to segregate it from the neutral bromoacetate impurity.

Step-by-Step Protocol
  • Dilution: Dilute the crude reaction mixture with a non-water-miscible solvent (Ethyl Acetate or Dichloromethane).

  • Acid Extraction (The Critical Step):

    • Wash the organic layer twice with 1M HCl (or 10% Citric Acid if the ester is very labile).

    • Checkpoint: Check the pH of the aqueous layer. It must be pH < 2 to ensure the amine is fully protonated.

    • Result: The product moves to the aqueous layer (as the hydrochloride salt). The bromoacetate stays in the organic layer.

  • Organic Wash:

    • Keep the aqueous layer.

    • (Optional) Wash the aqueous layer once with a small volume of ether/EtOAc to remove entrained bromoacetate.

    • Safety: The combined organic layers contain the lachrymatory bromoacetate. Treat with aqueous ammonia or dilute NaOH to hydrolyze the bromoacetate before disposal.

  • Basification & Recovery:

    • Cool the aqueous layer to 0°C (ice bath).

    • Slowly add Saturated NaHCO₃ or 2M NaOH until the pH reaches 9–10 .

    • Technical Note: Do not exceed pH 12 or heat the mixture, as this may hydrolyze the product's ester group (saponification).

  • Final Extraction:

    • Extract the cloudy aqueous mixture 3x with Dichloromethane (DCM).

    • Dry over Na₂SO₄, filter, and concentrate.

Module 2: Scavenging Resin Workflow (Alternative)

Best for: Small scales (<100 mg), parallel synthesis, or acid-sensitive products.[1]

The Logic

If your product cannot survive the acid wash, use a solid-supported scavenger. A Thiol-functionalized resin (e.g., Si-Thiol or polymer-supported thiophenol) acts as a "super-nucleophile," reacting irreversibly with the alkyl halide (bromoacetate) to covalently bind it to the bead.[1]

Scavenger Selection Guide
Scavenger TypeFunctional GroupReactivityRecommended For
Si-Thiol Silica-propylthiolHigh (Nucleophilic displacement)Best Choice. Specifically targets alkyl halides and electrophiles.[1]
PS-Thiophenol Polystyrene-thiophenolVery HighRemoving less reactive alkyl halides.[1]
PS-Trisamine Primary/Secondary AmineModerateGood alternative, but risks reacting with the product if the product is not fully alkylated.
Protocol
  • Calculate Loading: Determine the excess equivalents of bromoacetate used in the reaction (e.g., 0.2 mmol excess).

  • Add Resin: Add 3–4 equivalents (relative to the excess bromoacetate) of Si-Thiol resin to the reaction mixture.

  • Incubate: Stir or shake at room temperature for 1–4 hours.

    • Tip: Adding a catalytic amount of base (e.g., DIPEA) accelerates the scavenging by deprotonating the thiol.

  • Filtration: Filter the mixture through a fritted cartridge or Celite pad.

  • Result: The filtrate contains the purified product; the toxic bromoacetate is trapped on the resin.

Module 3: Troubleshooting & FAQs

Q1: I used the Acid-Base method, but my yield is very low. Where is my product?

Diagnosis: The product likely remained in the aqueous layer during the final extraction. Root Cause: The


-amino ester product is more polar than simple alkyl amines.
Fix: 
  • Check pH: Ensure the aqueous layer was basified to at least pH 9.

  • Salting Out: Saturate the aqueous layer with NaCl (brine) before the final extraction to decrease water solubility (Salting-out effect).

  • Solvent Switch: Use 10% Methanol in DCM or Chloroform for the final extraction to pull the polar amine out of the water.

Q2: The bromoacetate smell (lachrymator) persists even after workup.

Diagnosis: Trace amounts of bromoacetate are still present. Safety Warning: Do not rely on evaporation to remove bromoacetate; it concentrates the hazard. Fix:

  • Treat the final organic solution with a small amount of benzylamine (0.1 eq) for 30 minutes. Benzylamine reacts rapidly with bromoacetate to form a secondary amine, which will be removed during a subsequent mild acid wash or chromatography.

Q3: Can I just hydrolyze the bromoacetate with NaOH?

Diagnosis: Risky. Reasoning: While NaOH hydrolyzes ethyl bromoacetate to bromoacetic acid (water-soluble), it will almost certainly hydrolyze your product's ester group (ethyl pyrrolidinyl acetate


 pyrrolidinyl acetic acid/zwitterion).[1]
Recommendation:  Stick to the Acid-Base extraction (Module 1) or Thiol Scavenging (Module 2).

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for acid-base extraction of amines). [1]

  • Biotage. Isolera™ and Scavenger Resins User Guide: Strategies for Work-up and Purification. (Industry standard for Si-Thiol usage).[1]

  • Sigma-Aldrich (Merck). Safety Data Sheet: Ethyl Bromoacetate. (Toxicology and Lachrymator handling).[2][3][4][5] [1]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic grounding for amine basicity and alkylation). [1]

Sources

Technical Support Center: Troubleshooting Ester Hydrolysis of 3-Methoxypyrrolidine Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals dealing with the chemical deprotection and hydrolysis of pyrrolidine-based scaffolds.

Hydrolyzing an acetate ester on a 3-methoxypyrrolidine framework presents a unique set of chemoselective challenges. The presence of a basic secondary or tertiary amine, coupled with a potentially labile methoxy ether, requires precise control over pH, temperature, and solvent polarity to prevent side reactions such as


-elimination or ring opening.

Mechanistic Causality & Chemical Logic

To troubleshoot effectively, we must first understand the structural behavior of 3-methoxypyrrolidine acetate under hydrolytic conditions:

  • The Alkaline Pathway: Base-catalyzed ester hydrolysis is the dominant and preferred pathway for this scaffold, proceeding via a classic tetrahedral intermediate . However, extreme alkaline conditions (pH > 12) must be avoided, as they can induce pyrrolidine ring opening through nucleophilic attack at the

    
    -carbon position or trigger the elimination of the methoxy group .
    
  • The Acidic Repulsion Effect: Acid-catalyzed hydrolysis is generally ineffective for unprotected pyrrolidines. The nitrogen atom is highly basic and will immediately protonate at low pH. This creates a localized positive charge that electrostatically repels incoming hydronium ions (

    
    ), drastically reducing the rate of ester cleavage.
    
  • Chiral Integrity: Chiral 3-methoxypyrrolidine derivatives are critical building blocks in medicinal chemistry (e.g., in the synthesis of P2Y12 antagonists) . Harsh conditions can lead to epimerization at the chiral centers, destroying the stereochemical integrity required for biological activity.

G A 3-Methoxypyrrolidine Acetate B Tetrahedral Intermediate A->B Mild Base (LiOH) Optimal Pathway D Protonated Amine (Stalled) A->D Acidic Conditions Electrostatic Repulsion E Elimination Product (Pyrroline) A->E Strong Base/Heat β-Elimination C Target Alcohol (Hydrolyzed) B->C Collapse

Reaction pathways for the hydrolysis of 3-methoxypyrrolidine acetate.

Troubleshooting FAQs

Q1: My ester hydrolysis is stalling at 50-60% conversion. Why isn't it going to completion? Cause: If you are using an unprotected pyrrolidine, the basic amine acts as an internal buffer. As the reaction progresses and acetic acid is generated, the amine neutralizes the base, dropping the effective pH and stalling the nucleophilic attack. Solution: Ensure you are using at least 2.5 to 3.0 equivalents of base (e.g., LiOH) to account for the amine's buffering capacity.

Q2: I am observing a new byproduct with a lower mass on LC-MS. What is happening? Cause: If the acetate and methoxy groups are situated on adjacent carbons (e.g., 3-methoxy-4-acetoxypyrrolidine), strong bases (like NaOH or KOH) combined with elevated temperatures can trigger an E1cB or E2


-elimination. This results in the loss of methanol or acetic acid, forming an unwanted pyrroline derivative .
Solution:  Switch to a milder base system. Use Lithium Hydroxide (LiOH) in a THF/MeOH/H2O solvent mixture at 0°C to 25°C. The lithium ion acts as a mild Lewis acid, activating the ester carbonyl oxygen without requiring harsh alkalinity.

Q3: The reaction is complete, but I am losing my product during the aqueous workup. How can I improve recovery? Cause: The hydrolyzed product (a 3-methoxypyrrolidinol derivative) is highly polar and highly water-soluble due to the free amine and the newly formed hydroxyl group. Solution: Avoid highly acidic or highly basic aqueous washes. Adjust the aqueous phase to exactly pH 9.5–10.0 (to ensure the amine is free-based but not overly salted) and extract with a highly polar organic solvent system, such as 10–15% Isopropanol (IPA) in Dichloromethane (DCM).

Standard Operating Procedure: Mild Base-Catalyzed Hydrolysis

This protocol utilizes a self-validating methodology to ensure the reaction proceeds to completion without degrading the methoxy ether or the pyrrolidine ring.

Materials Required:

  • Substrate: 3-methoxypyrrolidine acetate derivative (1.0 eq)

  • Reagents: Lithium hydroxide monohydrate (LiOH·H

    
    O, 2.5 eq)
    
  • Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (Ratio 3:1:1 v/v/v)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the 3-methoxypyrrolidine acetate (1.0 eq) in the THF/MeOH mixture to achieve a concentration of approximately 0.1 M in a round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath to cool the solution to 0°C. Causality: Starting at 0°C suppresses the kinetic pathway of

    
    -elimination.
    
  • Base Addition: Dissolve LiOH·H

    
    O (2.5 eq) in the required volume of deionized water. Add this aqueous solution dropwise to the organic mixture over 10–15 minutes.
    
  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25°C). Stir vigorously for 2 to 4 hours.

  • Self-Validation Check (In-Process Control): Take a 50 µL reaction aliquot, quench it into 1 mL of pH 7 phosphate buffer, and analyze via LC-MS. Logic: If the ratio of starting material to product remains static over a 30-minute interval before completion, the pH has dropped below the optimal threshold. Add an additional 0.5 eq of LiOH.

  • Quenching & pH Adjustment: Once complete, carefully adjust the pH to ~9.5 using 1M HCl. This neutralizes excess hydroxide while keeping the pyrrolidine nitrogen deprotonated for extraction.

  • Extraction: Concentrate the mixture under reduced pressure to remove the volatile THF and MeOH. Extract the remaining aqueous layer with 10% IPA/CHCl

    
     (3 x 20 mL).
    
  • Isolation: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield the target alcohol.

Quantitative Condition Matrix

Use the following data table to compare reaction conditions and predict outcomes based on your chosen reagents.

Reagent SystemTemperatureEquivalentsExpected OutcomePrimary Risk / Drawback
LiOH in THF/MeOH/H

O
0°C to 25°C2.5 - 3.0 eqOptimal (90%+ yield) Slow reaction rate if temperature drops below 0°C.
NaOH in H

O/EtOH
80°C (Reflux)2.0 eqHigh degradation

-elimination; Pyrrolidine ring opening.
HCl (Aqueous) 25°C to 60°C5.0 eqStalled (<10% yield)Amine protonation halts nucleophilic attack.
K

CO

in MeOH
25°C2.0 eqModerate (60% yield)Incomplete conversion due to amine buffering.

References

  • ACS Omega. "Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds". ACS Publications. Available at:[Link]

  • MDPI. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors". International Journal of Molecular Sciences. Available at:[Link]

Technical Support Center: Optimizing pH for the Extraction of Zwitterionic Pyrrolidine Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide, curated for researchers, scientists, and drug development professionals, provides in-depth technical guidance and field-proven insights for optimizing the liquid-liquid extraction (LLE) of zwitterionic pyrrolidine acids. As Senior Application Scientists, we understand that successful isolation of these compounds is critically dependent on the precise control of aqueous phase pH. This document will elucidate the underlying principles, provide actionable protocols, and offer robust troubleshooting advice to enhance the efficiency and reproducibility of your extraction workflows.

The Critical Role of pH in Zwitterionic Pyrrolidine Acid Extraction

Zwitterionic pyrrolidine acids, such as proline and its derivatives, are amphoteric molecules containing both an acidic carboxylic acid group and a basic secondary amine (pyrrolidine ring). This dual functionality allows them to exist in different ionic states depending on the pH of the solution.[1][2] Manipulating the pH is therefore the most powerful tool at your disposal to control the solubility of these compounds and achieve efficient separation.

The key to a successful extraction is to shift the equilibrium from the highly polar, water-soluble zwitterionic form to a charged or neutral form that will preferentially partition into the desired aqueous or organic phase. The behavior of these molecules is governed by their acid dissociation constants, pKa1 (carboxylic acid) and pKa2 (pyrrolidinium ion).

  • At low pH (pH < pKa1): The carboxylic acid is protonated (neutral), and the amine is protonated (positive charge). The molecule carries a net positive charge (cationic form) and is highly water-soluble.

  • At the isoelectric point (pI): The molecule exists predominantly as a zwitterion, with a protonated amine (positive charge) and a deprotonated carboxylic acid (negative charge). Although it has a net neutral charge, it is highly polar and typically exhibits maximum water solubility and minimum organic solvent solubility.[1]

  • At high pH (pH > pKa2): The carboxylic acid is deprotonated (negative charge), and the amine is deprotonated (neutral). The molecule carries a net negative charge (anionic form) and is highly water-soluble.

The isoelectric point (pI), where the molecule has a net charge of zero, can be calculated as: pI = (pKa1 + pKa2) / 2 . It is at or near the pI that zwitterions are least soluble in organic solvents.

Below is a diagram illustrating the pH-dependent equilibrium of a representative pyrrolidine carboxylic acid.

G cluster_0 Low pH (pH < pKa1) cluster_1 Isoelectric Point (pH ≈ pI) cluster_2 High pH (pH > pKa2) Cation Cationic Form (Net Charge: +1) High Water Solubility Zwitterion Zwitterionic Form (Net Charge: 0) Minimum Organic Solubility Cation->Zwitterion +OH⁻ -H₂O Zwitterion->Cation +H₃O⁺ -H₂O Anion Anionic Form (Net Charge: -1) High Water Solubility Zwitterion->Anion +OH⁻ -H₂O Anion->Zwitterion +H₃O⁺ -H₂O

Figure 1. pH-dependent ionic states of a pyrrolidine acid.

Frequently Asked Questions (FAQs)

Q1: Why is my extraction yield for the pyrrolidine acid so low?

A1: Low extraction yield is the most common issue and is almost always related to improper pH control. Your target compound is likely remaining in the aqueous phase as a highly polar zwitterion. To extract into an organic solvent, you must adjust the pH of the aqueous phase to be at least 2 pH units away from the pI. For acidic extractions (to protonate the carboxylate), the pH should be at least 2 units below pKa1. For basic extractions (to deprotonate the amine), the pH should be at least 2 units above pKa2.

Q2: I've adjusted the pH, but I'm still getting poor recovery. What else could be wrong?

A2: Several factors beyond pH can affect recovery:

  • Solvent Choice: The organic solvent must be immiscible with water and have a suitable polarity to solvate the neutral form of your molecule. A common starting point is a moderately polar solvent like ethyl acetate or a mixture of a polar and non-polar solvent. For more hydrophilic compounds, a more polar solvent like n-butanol may be necessary.

  • Insufficient Mixing: Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for mass transfer. Use a vortex mixer for several minutes or invert the separatory funnel gently but repeatedly.

  • Emulsion Formation: Zwitterionic compounds can act as surfactants, leading to the formation of stable emulsions at the phase interface. If this occurs, refer to the troubleshooting guide below.

  • Number of Extractions: A single extraction is often insufficient. Performing multiple extractions (e.g., 3x with smaller volumes of organic solvent) is significantly more effective than one extraction with a large volume.

Q3: How do I choose the right organic solvent for my extraction?

A3: The choice of solvent is a balance between maximizing the partitioning of your compound of interest and minimizing the extraction of impurities. Start by considering the polarity of the fully protonated or deprotonated form of your pyrrolidine acid. Solvents like ethyl acetate, dichloromethane, and n-butanol are common choices. If your compound is still too polar for these, you may need to consider more advanced techniques like ion-pairing extraction.

Q4: Can I extract the zwitterionic form directly?

A4: Direct extraction of the zwitterion into a conventional organic solvent is generally not feasible due to its high polarity and strong hydration shell. However, specialized techniques like using highly polar "zwitterionic" deep eutectic solvents have been explored for such purposes, though this is not a standard liquid-liquid extraction method.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Extraction Yield 1. Incorrect pH: The pH of the aqueous phase is too close to the isoelectric point (pI).2. Inappropriate Solvent: The organic solvent is too non-polar to extract the target molecule.3. Insufficient Mixing: Inadequate contact time or surface area between phases.1. Verify pKa values: Use literature values for your specific pyrrolidine acid (e.g., for proline, pKa1 ≈ 2.4, pKa2 ≈ 10.6).[4] Adjust pH to be < (pKa1 - 1) or > (pKa2 + 1).2. Increase Solvent Polarity: Switch to a more polar solvent like n-butanol or use a mixture (e.g., DCM/isopropanol).3. Increase Mixing: Vortex for at least 2-3 minutes. For larger volumes, use an overhead stirrer.
Persistent Emulsion 1. High Concentration: High concentration of the zwitterionic compound.2. Vigorous Shaking: Excessive agitation can create a stable emulsion.3. Particulate Matter: Undissolved solids can stabilize emulsions.1. Dilute the Sample: Dilute the aqueous phase with brine (saturated NaCl solution) to increase the ionic strength and break the emulsion.2. Gentle Inversions: Mix by gentle, repeated inversions rather than vigorous shaking.3. Filtration: Filter the aqueous solution before extraction.4. Centrifugation: A brief centrifugation can often break the emulsion layer.
Compound Degradation 1. pH Instability: The pyrrolidine acid may be unstable at very high or very low pH.2. Temperature Effects: Exothermic reactions during pH adjustment can cause degradation.1. Perform a Stability Study: Test the stability of your compound at the intended extraction pH over time.2. Work Quickly and at Low Temperature: Perform the extraction in an ice bath and minimize the time the compound is held at extreme pH values.
Poor Phase Separation 1. Solvent Miscibility: The organic solvent has some miscibility with the aqueous phase (e.g., ethyl acetate).2. High Salt Concentration: Very high salt concentrations can alter solvent properties.1. Add Brine: Add saturated NaCl solution to the aqueous phase to "salt out" the organic solvent and improve phase separation.2. Choose a More Immiscible Solvent: Switch to a solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE).

Experimental Protocol: pH-Driven Extraction of a Pyrrolidine Acid

This protocol provides a generalized method for determining the optimal pH for extracting a zwitterionic pyrrolidine acid from an aqueous solution into an organic solvent.

Objective: To isolate a pyrrolidine carboxylic acid from an aqueous matrix.

Materials:

  • Aqueous solution containing the pyrrolidine acid

  • Hydrochloric acid (HCl), 1M and 6M

  • Sodium hydroxide (NaOH), 1M and 6M

  • Organic solvents (e.g., ethyl acetate, n-butanol, dichloromethane)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • pH meter or pH strips

  • Analytical method for quantification (e.g., HPLC, LC-MS)

Workflow Diagram:

Figure 2. Workflow for pH-optimized liquid-liquid extraction.

Step-by-Step Procedure:

  • Preparation of Aqueous Phase:

    • Start with your pyrrolidine acid dissolved in an appropriate volume of water or buffer.

    • Measure the initial pH.

  • pH Adjustment (Critical Step):

    • For Extraction into an Organic Solvent (as a neutral species): This is generally less common for these types of molecules but can be achieved by adjusting the pH to the pI. However, solubility in organic solvents is typically minimal at the pI. A more effective strategy is to make the molecule charged and use an ion-pairing agent, or to derivatize it to a more non-polar form.[5]

    • For Cleaning an Organic Solution (Back-Extraction into Aqueous Phase): If your compound is in an organic solvent and you want to move it to a clean aqueous phase, you must adjust the pH of the aqueous phase to be far from the pI.

      • To create the cationic form: Adjust the aqueous phase pH to be at least 2 units below the pKa of the carboxylic acid group (e.g., for proline, adjust to pH < 1.5) using 1M HCl.

      • To create the anionic form: Adjust the aqueous phase pH to be at least 2 units above the pKa of the amine group (e.g., for proline, adjust to pH > 11.5) using 1M NaOH.

  • Liquid-Liquid Extraction:

    • Transfer the pH-adjusted aqueous solution to a separatory funnel.

    • Add an equal volume of the selected organic solvent (e.g., ethyl acetate).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. If an emulsion forms, refer to the troubleshooting guide.

    • Drain the lower layer (confirm which layer is which by adding a drop of water).

    • Collect the desired phase.

  • Drying and Concentration:

    • If you have collected the organic phase, dry it over anhydrous sodium sulfate or magnesium sulfate to remove residual water.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the extracted compound.

  • Analysis:

    • Quantify the amount of pyrrolidine acid in the extracted phase and the raffinate (the phase left behind) to determine the extraction efficiency. Use a suitable analytical method like HPLC-UV or LC-MS.

References

  • Trissel, L. A. (1996). Zwitterions and pH-dependent solubility. American Journal of Health-System Pharmacy, 53(14), 1724-1725.
  • Avdeef, A., & Tsinman, O. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmaceutical and Biomedical Analysis, 73, 20-30.
  • Bouling Chemical Co., Limited. (n.d.). (S)-Pyrrolidine-2-Carboxylic Acid. Retrieved from Bouling Chemical Co., Limited website.
  • Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry (5th edition). W. H. Freeman.
  • Ghorbani, M., Chamsaz, M., & Aghamohammadhassan, M. (2019). Zwitterionic deep eutectic solvent based dispersive liquid-liquid microextraction for the determination of thiabendazole in fruit samples. Food Chemistry, 274, 82-88.
  • Bologa, N., & Puitel, A. C. (2012). Effect of aqueous solution pH value on the reactive extraction degrees of amino acids from a mixture with D2EHPA dissolved in butyl acetate.
  • Carillo, P., & Gibon, Y. (2011). PROTOCOL: Extraction and determination of proline.
  • Li, Y., Zhou, J., Xue, X., Wu, L., Chen, L., Zhang, J., & Yang, S. (2013). Fluorometric determination of proline in honey by high-performance liquid chromatography after pre-column derivatization with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F). Analytical Methods, 5(18), 4913-4918.
  • Carillo, P., & Gibon, Y. (2011). Extraction and determination of proline. PROMETHEUS – Protocols.
  • Sýkora, D., Pivoňková, H., & Kovaříková, P. (2012). In situ derivatization-liquid liquid extraction as a sample preparation strategy for the determination of urinary biomarker prolyl-4-hydroxyproline by liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry, 47(3), 332-339.
  • Wen, H., & Morris, K. R. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(3), 965-970.
  • PubChem. (n.d.). 3-Pyrrolidinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Celik, C., & Ozyurt, D. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Foods, 13(12), 1836.
  • Wu, Z. Y., et al. (2013). Quick extraction and direct determination of amino acids from plants by hydrophilic interaction liquid chromatography (HILIC) and tandem mass spectrometry. E3S Web of Conferences, 1, 02003.
  • ChemBK. (2024, April 9). 3-Pyrrolidinecarboxylic acid, (3R)-. Retrieved from [Link]

Sources

Technical Support Center: Resolving Enantiomers of (3-Methoxy-pyrrolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to resolving enantiomers of (3-Methoxy-pyrrolidin-1-yl)-acetic acid, a crucial chiral building block in modern drug discovery. This technical support center provides detailed troubleshooting guides, FAQs, and validated protocols designed for researchers, scientists, and drug development professionals.

Welcome to the dedicated support center for the chiral resolution of (3-Methoxy-pyrrolidin-1-yl)-acetic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and troubleshooting strategies to navigate the complexities of separating these critical enantiomers. The success of your chiral separation hinges on a well-chosen strategy, meticulous execution, and the ability to diagnose and solve problems as they arise.

This guide is structured to help you select the most appropriate resolution method for your specific needs—be it large-scale synthesis or analytical purity assessment—and to overcome the common hurdles encountered in the laboratory.

Frequently Asked Questions (FAQs): Choosing Your Resolution Strategy

Q1: What are the primary methods for resolving racemic (3-Methoxy-pyrrolidin-1-yl)-acetic acid?

A1: There are three principal methods for resolving this type of chiral carboxylic acid:

  • Diastereomeric Salt Crystallization: A classical, cost-effective method ideal for larger scales. It involves reacting the racemic acid with a chiral base to form diastereomeric salts, which are then separated based on their different solubilities.[1][2][3]

  • Chiral Chromatography (HPLC/SFC): A highly versatile and powerful technique for both analytical and preparative-scale separations. It provides high-purity enantiomers directly without the need for chemical derivatization in many cases.[4][5][6]

  • Enzymatic Kinetic Resolution: A highly selective "green" chemistry approach. An enzyme, typically a lipase, selectively catalyzes a reaction on one enantiomer, allowing the unreacted enantiomer and the transformed product to be separated.[7][8][9]

Q2: How do I select the best resolution method for my specific needs?

A2: The optimal method depends on your objectives, including scale, required purity, available equipment, and development timeline.

Method Ideal Scale Purity (ee%) Pros Cons
Diastereomeric Salt Crystallization Grams to Kilograms>98% (with optimization)Cost-effective, scalable, uses standard lab equipment.[5]Can be time-consuming, requires extensive screening of resolving agents and solvents, theoretical max yield is 50% per cycle without racemization.[2]
Chiral Chromatography (HPLC/SFC) Micrograms to Grams>99%High purity, rapid method development, applicable to a wide range of compounds, direct separation.[10]Higher cost (solvents, columns), requires specialized equipment, can be challenging for highly polar compounds.[6]
Enzymatic Kinetic Resolution Milligrams to Grams>99%High enantioselectivity, mild reaction conditions, environmentally friendly.[9]Substrate-specific (requires screening), theoretical max yield is 50% without a dynamic process, may require substrate modification (e.g., esterification).

Guide 1: Diastereomeric Salt Crystallization

This method leverages the principle that enantiomers react with a single enantiomer of a chiral resolving agent to form diastereomers. These diastereomers have distinct physical properties, most notably solubility, which allows for their separation by fractional crystallization.[11][12]

Troubleshooting & FAQs for Diastereomeric Crystallization

Q1: My diastereomeric salt is "oiling out" instead of forming crystals. What's wrong?

A1: Oiling out occurs when the salt separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to high supersaturation, rapid cooling, or a suboptimal solvent system.[13]

  • Solution 1: Reduce Cooling Rate. Employ a programmable bath or allow the insulated vessel to cool slowly to room temperature, followed by gradual cooling in a refrigerator. This gives molecules time to orient into a crystal lattice.

  • Solution 2: Reduce Concentration. The solution may be too concentrated. Add more solvent in small portions until the oil redissolves (with gentle warming if necessary), then attempt to recrystallize.

  • Solution 3: Add Seed Crystals. If you have a small amount of the desired crystalline diastereomer, add a few seed crystals to a slightly supersaturated solution to initiate controlled crystal growth.[14]

  • Solution 4: Re-evaluate Solvent System. The solubility difference between the salt and the solution may be too large. Try solvent mixtures (e.g., ethanol/water, isopropanol/heptane) to fine-tune the solubility profile.

Q2: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?

A2: Low d.e. indicates that the undesired diastereomer is co-precipitating with the desired one. This happens when the solubility difference between the two diastereomers in the chosen solvent is not large enough.[12]

  • Solution 1: Perform a Solvent Screen. Systematically screen a variety of solvents and solvent mixtures to find a system that maximizes the solubility difference between the two diastereomeric salts.

  • Solution 2: Slow Down Crystallization. Rapid crystallization can trap impurities and the more soluble diastereomer. A slower, more controlled cooling rate is crucial.[13]

  • Solution 3: Recrystallize. Perform one or more recrystallizations of the enriched solid material. Each step will progressively increase the diastereomeric purity.[11][14]

  • Solution 4: Use a Sub-Stoichiometric Amount of Resolving Agent. Using slightly less than one equivalent of the resolving agent can sometimes improve the initial d.e. of the crystals by leaving more of the undesired diastereomer in the solution.[12]

Workflow for Diastereomeric Salt Resolution

G cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation cluster_isolation Isolation & Analysis racemate Racemic (R/S)-Acid dissolve Dissolve in Optimal Solvent racemate->dissolve agent Chiral Resolving Agent (e.g., S-Base) agent->dissolve form_salts Formation of Diastereomeric Salts (R-Acid/S-Base & S-Acid/S-Base) dissolve->form_salts crystallize Induce Crystallization (Slow Cooling) form_salts->crystallize filtration Filtration crystallize->filtration solid Solid: Enriched in Less Soluble Salt (e.g., S-Acid/S-Base) filtration->solid Collect Solid mother_liquor Mother Liquor: Enriched in More Soluble Salt (R-Acid/S-Base) filtration->mother_liquor Collect Filtrate liberate Liberate Free Acid (Acid/Base Wash) solid->liberate pure_S Pure (S)-Enantiomer liberate->pure_S analyze Analyze ee% (Chiral HPLC) pure_S->analyze

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol 1: Diastereomeric Salt Crystallization
  • Resolving Agent Selection: Screen common chiral bases such as (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, brucine, or ephedrine.

  • Salt Formation: In a flask, dissolve 1.0 equivalent of racemic (3-Methoxy-pyrrolidin-1-yl)-acetic acid in a suitable solvent (e.g., ethanol, methanol, isopropanol, or acetone). Add 1.0 equivalent of the chosen chiral resolving agent. Heat the mixture gently to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to ambient temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Once turbidity is observed, maintain the temperature for several hours before cooling further in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.[15]

  • Analysis: Determine the diastereomeric excess (d.e.) of the salt. This can be done by liberating the acid from a small sample and analyzing its enantiomeric excess (e.e.) by chiral HPLC.

  • Recrystallization (if necessary): If the d.e. is insufficient, recrystallize the solid from the same or a different solvent system until the desired purity is achieved.

  • Liberation of Enantiomer: Suspend the purified diastereomeric salt in water and add a strong acid (e.g., 1 M HCl). Extract the liberated enantiomerically pure (3-Methoxy-pyrrolidin-1-yl)-acetic acid into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure enantiomer.[11]

Guide 2: Chiral Chromatography (HPLC/SFC)

Chiral chromatography offers a direct and highly efficient method for both analyzing enantiomeric purity and preparing pure enantiomers. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[6]

Troubleshooting & FAQs for Chiral Chromatography

Q1: What type of chiral stationary phase (CSP) is best for my compound?

A1: For a polar, zwitterionic-capable molecule like (3-Methoxy-pyrrolidin-1-yl)-acetic acid, several CSPs are promising candidates:

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD/AD) are versatile and widely used.[16] They are often the first choice for screening.

  • Macrocyclic Glycopeptide CSPs (e.g., teicoplanin-based like CHIROBIOTIC® T) are excellent for polar and ionic compounds like underivatized amino acids and are compatible with aqueous mobile phases.[17]

  • Crown Ether-based CSPs (e.g., ChiroSil® SCA(-)) are specifically designed for primary amines and amino acids.[4]

Q2: I'm seeing poor resolution or significant peak tailing. What should I adjust?

A2: Poor peak shape and resolution are common challenges.

  • Solution 1: Adjust Mobile Phase Composition. The concentration of the organic modifier (e.g., isopropanol, ethanol) and the acidic/basic additives are critical. For your acidic compound, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase can significantly improve peak shape by suppressing the ionization of the carboxyl group.[13]

  • Solution 2: Change the Organic Modifier. Switching from isopropanol to ethanol, or vice versa, can dramatically alter selectivity.

  • Solution 3: Lower the Temperature. Running the column at a lower temperature (e.g., 10-25°C) can enhance the differential interactions between the enantiomers and the CSP, often improving resolution.[18]

  • Solution 4: Reduce the Flow Rate. A lower flow rate increases the time the analyte spends interacting with the stationary phase, which can improve resolution, although it will increase run time.[18]

Workflow for Chiral HPLC Method Development

G cluster_setup Initial Setup cluster_screen Screening Phase cluster_optimize Optimization Phase select_csp Select CSPs for Screening (e.g., Polysaccharide, Glycopeptide) prepare_sample Prepare Racemic Sample (Dissolve in Mobile Phase) select_csp->prepare_sample screen_solvents Screen Mobile Phases (e.g., Hexane/IPA, MeCN/MeOH) prepare_sample->screen_solvents screen_additives Test Acidic/Basic Additives (e.g., 0.1% TFA) screen_solvents->screen_additives eval_separation Evaluate Initial Separation (Resolution > 1.0?) screen_additives->eval_separation eval_separation->select_csp No Separation optimize_params Optimize Parameters: - Modifier % - Flow Rate - Temperature eval_separation->optimize_params Promising Result check_robustness Check Method Robustness optimize_params->check_robustness final_method Final Validated Method (Resolution > 1.5) check_robustness->final_method

Caption: Systematic workflow for chiral HPLC method development.

Protocol 2: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic (3-Methoxy-pyrrolidin-1-yl)-acetic acid in the initial mobile phase.

  • Initial Screening Conditions:

    • Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 210 nm.

  • Optimization:

    • If no separation is observed, screen other mobile phases (e.g., switch to ethanol as the co-solvent).

    • If partial separation is observed (Resolution, Rs < 1.5), systematically vary the percentage of the alcohol co-solvent (e.g., from 10% to 30%) to optimize retention and resolution.

    • Adjust the flow rate and temperature as needed to further improve the separation.

  • Method Validation: Once a satisfactory separation (Rs > 1.5) is achieved, validate the method for its intended purpose (analytical or preparative).

Guide 3: Enzymatic Kinetic Resolution

Kinetic resolution relies on the principle that the two enantiomers of a racemic mixture react at different rates with a chiral catalyst, such as an enzyme.[9] For a racemic acid, it is often more practical to first convert it to an ester and then use a lipase to selectively hydrolyze one of the ester enantiomers back to the acid. This leaves one enantiomer as the unreacted ester and the other as the hydrolyzed acid, which can be easily separated via extraction.

Principle of Enzymatic Kinetic Resolution

G cluster_start Start cluster_reaction Reaction cluster_end ~50% Conversion racemate Racemic (R/S)-Ester lipase Lipase + H₂O racemate->lipase Selective Hydrolysis of S-Ester s_acid (S)-Acid lipase->s_acid r_ester Unreacted (R)-Ester lipase->r_ester

Caption: Lipase-catalyzed kinetic resolution of a racemic ester.

Troubleshooting & FAQs for Enzymatic Resolution

Q1: The enzyme shows low or no activity. What should I check?

A1: Enzyme activity is sensitive to its environment.

  • Solution 1: Check Solvent. Ensure the organic solvent is compatible with the enzyme. Anhydrous solvents like toluene or MTBE are often good choices.[19]

  • Solution 2: Verify Temperature. Most lipases work well between 30-50°C. Check that your reaction temperature is within the optimal range for the specific lipase used.[19]

  • Solution 3: Ensure Anhydrous Conditions (for transesterification). If performing a transesterification, water can inhibit the enzyme. Use molecular sieves to ensure anhydrous conditions.[19]

Q2: The enantioselectivity is poor. How can I improve it?

A2: Enantioselectivity (often expressed as the E-value) is the key to a successful kinetic resolution.

  • Solution 1: Screen Different Enzymes. Lipases from different sources (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia) have different selectivities. Screening is essential.[19]

  • Solution 2: Change the Acyl Donor/Ester Group. In a transesterification or hydrolysis, the nature of the acyl or alcohol group can significantly impact selectivity. For your substrate, resolving the methyl or ethyl ester might give different results.

  • Solution 3: Optimize Temperature. Lowering the reaction temperature can sometimes increase the enantioselectivity, albeit at the cost of a slower reaction rate.

Protocol 3: Lipase-Catalyzed Kinetic Resolution
  • Substrate Preparation: Synthesize the racemic methyl or ethyl ester of (3-Methoxy-pyrrolidin-1-yl)-acetic acid using a standard method (e.g., Fischer esterification).

  • Enzymatic Reaction:

    • To a flask, add the racemic ester (1 equivalent) and a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5) or an organic solvent for transesterification.

    • Add the lipase (e.g., immobilized Candida antarctica Lipase B (CALB), typically 10-50 mg per mmol of substrate).

    • Stir the mixture at a constant temperature (e.g., 40°C).

  • Monitoring: Monitor the reaction by taking small aliquots over time. Analyze the conversion and the enantiomeric excess (e.e.) of both the remaining ester and the formed acid by chiral HPLC.

  • Workup: Stop the reaction at ~50% conversion by filtering off the immobilized enzyme.

  • Separation:

    • Acidify the filtrate with 1 M HCl to a pH of ~2.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • The unreacted ester will be in the organic phase.

    • To isolate the acid, make the aqueous layer basic (pH ~9) with 1 M NaOH and extract with ethyl acetate to remove any residual ester. Then, re-acidify the aqueous layer to pH ~2 and extract the pure acid enantiomer with ethyl acetate.

References

  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013). Vertex AI Search.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
  • Berry, S. S., & Jones, S. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
  • Chiral HPLC and SFC Columns. (n.d.). Columnex.
  • Resolution of Racemic Modifications. (n.d.). St.
  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
  • Troubleshooting diastereomeric salt crystallization for chiral resolution. (2025). BenchChem.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Resolution of Enantiomers. (n.d.). SlidePlayer.
  • Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service.
  • Technical Support Center: Enzymatic Resolution of Racemic 8-Aminooctanoic Acid. (2025). BenchChem.
  • Chiral resolution. (n.d.). Wikipedia.
  • Application Notes and Protocols for Chiral Resolution of Pyrrolidine-3,4-diamine Enantiomers. (2025). BenchChem.
  • Kinetic resolution. (n.d.). Wikipedia.
  • Trouble with chiral separations. (2020).
  • Separation of diastereomers by crystalliz
  • Separation or Resolution of Enantiomers. (2021). Chemistry LibreTexts.
  • 6 Top Chiral Chromatography Questions. (2020). Regis Technologies.
  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.).
  • Resolution of Enantiomers. (2025). Chiralpedia.
  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025). Microbe Notes.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).

Sources

Technical Support Center: Preventing Racemization of (S)-3-Methoxypyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrolidine Chemistry. This guide is specifically engineered for researchers, scientists, and drug development professionals working with the (S)-3-methoxypyrrolidine scaffold. Maintaining the enantiomeric excess (ee) of this chiral building block during synthetic sequences—such as N-arylation, amidation, or deprotection—is a known challenge in medicinal chemistry.

Here, we synthesize field-proven insights with rigorous physical organic chemistry to provide you with a self-validating troubleshooting framework.

Part 1: Mechanistic Causality (The "Why")

To troubleshoot effectively, we must first understand the underlying physical organic chemistry. The basicity and nucleophilicity of pyrrolidines dictate their reactivity and stability[1]. In (S)-3-methoxypyrrolidine, the C3 stereocenter is flanked by an electronegative methoxy group and the pyrrolidine nitrogen.

When the nitrogen is functionalized into an electron-withdrawing group (e.g., an amide, sulfonamide, or electron-deficient aryl ring), the pKa of the C3 proton drops significantly. Under strongly basic conditions or elevated temperatures, this proton becomes susceptible to abstraction. This leads to the formation of a planar carbanion—or an enamine-like intermediate via reversible ring opening[2]. Upon non-selective reprotonation, the stereocenter is scrambled, resulting in a racemic mixture. Preventing this requires a delicate balance of base strength, solvent choice, and temperature control to maintain asymmetric stereoselectivity[3].

RacemizationMechanism A (S)-3-Methoxypyrrolidine Derivative B Base-Catalyzed Deprotonation at C3 A->B Strong Base F Mild Conditions (Weak Base, Low Temp) A->F Optimized Protocol C Planar Carbanion Intermediate B->C D Non-selective Reprotonation C->D E Racemic Mixture (R/S)-Derivatives D->E G Stereoretention (Target Product) F->G

Figure 1: Mechanistic pathway of base-catalyzed C3 racemization and optimized stereoretention.

Part 2: Troubleshooting FAQs

Q1: I am losing enantiomeric excess (ee) during an SNAr reaction with a heteroaryl chloride. How can I fix this? Causality & Solution: The use of strong bases (like NaH, KOtBu, or Cs₂CO₃ at high temperatures) in polar aprotic solvents (like DMF or DMSO) accelerates C3 deprotonation. To prevent this, switch to a milder organic base such as N,N-Diisopropylethylamine (DIPEA) and strictly control the stoichiometry (1.0 to 1.2 equivalents). If the SNAr requires temperatures above 100 °C, the risk of racemization increases exponentially. In such cases, abandon the SNAr approach and utilize a Palladium-catalyzed Buchwald-Hartwig amination using a weak base like K₃PO₄ at lower temperatures (80 °C). Note: Successful microwave-assisted SNAr with DIPEA at 140 °C is possible, provided reaction times are kept extremely short (e.g., 60 minutes) to outpace the racemization kinetics[4].

Q2: My amide coupling with (S)-3-methoxypyrrolidine yields a partially racemized product. What is going wrong? Causality & Solution: Amide couplings often use excess base (e.g., 3–4 eq of TEA or DIPEA) to neutralize amine hydrochlorides. Once the N-acyl group forms, the C3 proton becomes highly activated. Prolonged exposure to excess base post-coupling drives racemization. Fix: Use exactly 1.0 equivalent of base relative to the total acid/amine hydrochloride content. Pre-mix the acid and coupling agent (e.g., HATU) at 0 °C before adding the pyrrolidine. Quench the reaction immediately upon completion.

Q3: Does the choice of solvent impact racemization? Causality & Solution: Yes. Highly polar aprotic solvents (DMSO, DMF) strip the solvation shell from the base counter-ion, rendering the base "naked" and significantly more reactive toward the C3 proton. Whenever possible, perform couplings in less polar solvents like DCM, THF, or 2-MeTHF, which suppress the rate of base-catalyzed proton abstraction.

Workflow Start N-Functionalization SNAr SNAr Approach Start->SNAr BHA Buchwald-Hartwig Start->BHA Harsh Harsh Base (e.g., NaH) SNAr->Harsh Mild Mild Base (e.g., DIPEA) SNAr->Mild Pd Pd Catalyst + K3PO4 BHA->Pd Racemic Racemization Harsh->Racemic Chiral High ee Retention Mild->Chiral Pd->Chiral

Figure 2: Decision tree for N-arylation workflows to prevent C3 racemization.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction variables and the preservation of enantiomeric excess.

Reaction TypeBase (Eq)SolventTemp (°C)Time (h)Resulting ee (%)Technical Recommendation
SNAr NaH (2.0)DMF8012< 10%CRITICAL FAILURE: Avoid strong bases.
SNAr Cs₂CO₃ (2.0)DMSO1001645%High temp + strong base = partial racemization.
SNAr (Microwave) DIPEA (1.2)NMP1401> 95%Viable only if time is strictly limited[4].
Buchwald-Hartwig K₃PO₄ (1.5)Toluene8012> 98%OPTIMAL: Best for unreactive aryl halides.
Amidation TEA (3.0)DMFRT2470%Excess base degrades ee over time.
Amidation DIPEA (1.0)DCM0 to RT2> 99%OPTIMAL: Strict stoichiometry preserves ee.

Part 4: Validated Experimental Protocols

Every protocol described below is designed as a self-validating system . By incorporating mandatory analytical checkpoints, you prevent the downstream propagation of racemized intermediates.

Protocol A: Stereoretentive Buchwald-Hartwig N-Arylation

Objective: Couple (S)-3-methoxypyrrolidine with an unreactive aryl halide without eroding the C3 stereocenter.

  • Preparation: In a flame-dried Schlenk flask under argon, combine the aryl halide (1.0 eq), (S)-3-methoxypyrrolidine hydrochloride (1.1 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and anhydrous K₃PO₄ (2.5 eq). Causality: K₃PO₄ is basic enough to drive the catalytic cycle but too weak to deprotonate the C3 position of the resulting product.

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M).

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours.

  • Self-Validation Checkpoint: Before aqueous workup, withdraw a 10 µL aliquot, dilute in MeCN, filter through a celite plug, and run chiral HPLC against a racemic standard. Validation Metric: The peak integration must confirm >98% ee. If ee is degraded, halt the process and verify the anhydrous nature of your K₃PO₄.

  • Workup: Cool to room temperature, filter through Celite to remove inorganic salts, concentrate, and purify via silica gel chromatography.

Protocol B: Racemization-Free Amide Coupling

Objective: Form an amide bond using (S)-3-methoxypyrrolidine while preventing base-catalyzed enolization.

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DCM (0.1 M). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: Add (S)-3-methoxypyrrolidine hydrochloride (1.0 eq).

  • Controlled Base Addition: Add DIPEA (exactly 2.0 eq: 1.0 eq to neutralize the HCl salt, 1.0 eq to drive the coupling) dropwise over 5 minutes. Causality: Limiting the base prevents the formation of a naked carbanion post-coupling.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1.5 hours.

  • Self-Validation Checkpoint: Perform TLC (ninhydrin stain) to confirm complete consumption of the pyrrolidine. Run chiral LC-MS to validate stereoretention prior to bulk purification.

  • Quench & Workup: Immediately quench with saturated aqueous NH₄Cl to neutralize any remaining base. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Part 5: References

  • ACS Catalysis Vol. 7 No. 6 - ACS Publications Source: acs.org URL:Verify Source

  • WO2017106556A1 - Tank-binding kinase inhibitor compounds Source: google.com (Patents) URL:Verify Source

  • Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts Source: acs.org (JACS) URL:Verify Source

  • 3-Chloro-pyrrolidine Hydrochloride | Research Compound Source: benchchem.com URL:Verify Source

Sources

Solubility issues of (3-Methoxy-pyrrolidin-1-yl)-acetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (3-Methoxy-pyrrolidin-1-yl)-acetic acid

Welcome to the technical support guide for (3-Methoxy-pyrrolidin-1-yl)-acetic acid. This resource is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility challenges encountered with this compound. Our approach is rooted in foundational chemical principles to provide you with robust, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my (3-Methoxy-pyrrolidin-1-yl)-acetic acid poorly soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Tetrahydrofuran (THF)?

Answer: The molecular structure of (3-Methoxy-pyrrolidin-1-yl)-acetic acid contains both a basic tertiary amine (the pyrrolidine nitrogen) and a carboxylic acid. This combination makes it an amino acid analog, which can exist as a zwitterion.[1] In a zwitterionic state, the molecule has both a positive (on the nitrogen) and a negative (on the carboxylate) charge, making it a type of internal salt.

This zwitterionic form is highly polar and possesses strong intermolecular ionic attractions within its crystal lattice. Consequently, it behaves much like a salt, exhibiting high solubility in polar protic solvents like water but very limited solubility in non-polar or moderately polar organic solvents.[1][2] Solvents like DCM, EtOAc, and THF have low to moderate dielectric constants and cannot effectively overcome the strong ionic forces holding the crystal lattice together.[3][4]

Q2: How can I improve the solubility of (3-Methoxy-pyrrolidin-1-yl)-acetic acid for a chemical reaction or analysis?

Answer: The key to solubilizing this compound in organic media is to suppress its zwitterionic character by adjusting the pH. You can achieve this by converting the molecule into either its free acid form (cationic) or its free base form (anionic), which will disrupt the strong intermolecular ionic interactions.

  • Acidification: Adding a small amount of a strong acid (like HCl or Trifluoroacetic acid - TFA) will protonate the carboxylate group. This results in the formation of an ammonium salt (cationic form), which is often more soluble in polar protic solvents like methanol or ethanol.

  • Basification: Adding a base (like triethylamine or sodium hydroxide) will deprotonate the ammonium group, leaving the carboxylate. This anionic form may show improved solubility in polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

The choice between acidification and basification will depend on the stability of your compound and the requirements of your subsequent experimental steps.

Q3: What is the expected pKa of this molecule, and how does it influence solvent selection?

This wide pKa range confirms that the compound will exist predominantly as a zwitterion between approximately pH 4 and pH 10. To effectively dissolve it, you must operate outside this pH range. The diagram below illustrates the different ionic forms of the molecule as a function of pH.

Caption: pH-dependent forms of (3-Methoxy-pyrrolidin-1-yl)-acetic acid.

Q4: Which solvents are recommended for preparing samples for NMR or HPLC analysis?

Answer: For analytical techniques, achieving a clear, homogenous solution is critical.[9]

  • NMR Spectroscopy: Deuterated polar protic solvents are often the first choice. Start with Methanol-d4 (CD₃OD) or Deuterium Oxide (D₂O).[9] If solubility is still an issue, adding a drop of deuterated acid (like DCl in D₂O or TFA-d) to CD₃OD can protonate the carboxylate and improve solubility. For basic conditions, deuterated DMSO-d6 with a drop of NaOD in D₂O could be effective. Always ensure your final solution is free of solid particles, as this can severely impact spectral quality.[10]

  • HPLC Analysis: The mobile phase composition will dictate the best solvent. Typically, a stock solution is prepared in a strong solvent like DMSO or a mixture like Water:Acetonitrile (1:1) with a pH modifier (0.1% TFA or 0.1% Formic Acid). This acidic modifier ensures the compound is in its cationic form, which generally behaves well on reverse-phase columns.

Troubleshooting Guides

Guide 1: Systematic Approach to Solvent Screening

If you are unsure which solvent system to use, a systematic screening process can save time and material. This workflow is designed to efficiently identify a suitable solvent.

Caption: Workflow for systematic solvent screening.

Guide 2: Protocol for pH-Modification to Enhance Solubility

This protocol provides a step-by-step method for preparing a stock solution using pH modification.

Objective: To prepare a ~10 mg/mL stock solution in a suitable organic solvent.

Materials:

  • (3-Methoxy-pyrrolidin-1-yl)-acetic acid

  • Methanol (MeOH) or Dimethyl Sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA) or 1M Hydrochloric Acid (HCl)

  • Triethylamine (TEA) or 1M Sodium Hydroxide (NaOH)

  • Small vial (e.g., 2 mL glass vial)

  • Vortex mixer and/or sonicator

Procedure:

  • Initial Attempt:

    • Weigh 5 mg of (3-Methoxy-pyrrolidin-1-yl)-acetic acid into a clean vial.

    • Add 0.5 mL of your chosen organic solvent (e.g., Methanol).

    • Vortex or sonicate for 2 minutes at room temperature.

    • Observation: If the solid does not dissolve, proceed to pH modification.

  • Acidic Modification (to form the Cationic Salt):

    • To the suspension from Step 1, add the acidic modifier dropwise while vortexing.

      • For TFA: Add 1-2 µL increments.

      • For 1M HCl: Add 5-10 µL increments.

    • Continue adding the acid until the solid completely dissolves. Visually inspect for a clear solution.

    • Note: This solution is now suitable for applications where an acidic environment is acceptable.

  • Basic Modification (to form the Anionic Salt):

    • In a new vial, prepare another 5 mg / 0.5 mL suspension.

    • Add the basic modifier dropwise while vortexing.

      • For TEA: Add 1-2 µL increments.

      • For 1M NaOH: Add 5-10 µL increments.

    • Continue adding the base until the solid dissolves.

    • Note: This approach is useful for reactions requiring a non-acidic environment. Be aware that strong bases may cause degradation in sensitive molecules.

Data Summary Table

The following table summarizes the expected solubility behavior of (3-Methoxy-pyrrolidin-1-yl)-acetic acid in its different ionic forms across various solvent types. This is a predictive guide based on chemical principles.

Ionic Form of CompoundSolvent TypeDielectric Constant (ε)Example SolventsExpected SolubilityRationale
Zwitterionic (as solid)Non-PolarLow (< 5)Hexane, TolueneInsolubleSolvent cannot overcome crystal lattice energy.[4]
Moderately Polar AproticMedium (5-20)DCM, EtOAc, THFVery PoorInsufficient polarity to solvate the zwitterion.
Polar ProticHigh (> 20)Water, MethanolLow to ModerateCan form H-bonds, but may still be limited by crystal packing.
Cationic (Acidified)Polar ProticHigh (> 20)Water, Methanol, EthanolGood to HighThe resulting salt is readily solvated by polar protic solvents.
Anionic (Basified)Polar AproticHigh (> 30)DMSO, DMFGood to HighThe anionic form is highly polar and dissolves well in polar aprotic media.

References

  • Vertex AI Search Result[11] : Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC. Available from:

  • Vertex AI Search Result[12] : Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Available from:

  • Vertex AI Search Result[13] : Understanding Dielectric Constant in Solvents | PDF - Scribd. Available from:

  • Vertex AI Search Result[3] : The Dielectric Constant in Solubility and Solvent Systems - FTLOScience. Available from:

  • Vertex AI Search Result[14] : Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach - PMC. Available from:

  • Vertex AI Search Result[4] : Solubility Factors When Choosing a Solvent | News & Announcements - Cayman Chemical. Available from:

  • Vertex AI Search Result[15] : Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. Available from:

  • Vertex AI Search Result[1] : Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models | Industrial & Engineering Chemistry Research - ACS Publications. Available from:

  • Vertex AI Search Result[9] : NMR Sample Preparation: The Complete Guide - Organomation. Available from:

  • Vertex AI Search Result[10] : NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available from:

  • Vertex AI Search Result[2] : An introduction to zwitterionic salts - Queen's University Belfast. Available from:

  • Vertex AI Search Result : NMR Sample Preparation. Available from:

  • Vertex AI Search Result[5] : Pyrrolidine | C4H9N | CID 31268 - PubChem - NIH. Available from:

  • Vertex AI Search Result[6] : Uses and Properties of Pyrrolidine - ChemicalBook. Available from:

  • Vertex AI Search Result[7] : pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. Available from:

  • Vertex AI Search Result[8] : pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 - EPFL. Available from:

Sources

Technical Support Center: Handling Hygroscopic Pyrrolidine Acetic Acid Salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Updated: March 2026 Topic: Hygroscopicity Management for Pyrrolidine-Based Intermediates Ticket ID: PYR-HYG-001

Executive Summary & Chemical Context

The Issue: Pyrrolidine acetic acid salts (e.g., Proline analogs, GABA derivatives) are notoriously hygroscopic. This is driven by two factors:

  • The Cation: The pyrrolidinium ion is a secondary ammonium species with high charge density and specific hydrogen-bonding capability, creating a crystal lattice that eagerly accepts water molecules to lower its energy state.

  • The Anion: Common counter-ions like Hydrochloride (HCl) or Trifluoroacetate (TFA) often possess high hydration energies, leading to deliquescence (absorbing enough moisture to dissolve in it).

The Impact:

  • Stoichiometric Errors: Weighing "wet" salts leads to under-loading reagents, causing incomplete reactions.

  • Hydrolysis: Absorbed water can hydrolyze sensitive coupling agents (e.g., EDC, HATU) or esters.

  • Physical Handling: Free-flowing powders turn into "gums" or oils, making transfer impossible.

Module A: The "Rescue" Protocol (Storage & Drying)

User Question: "My pyrrolidine salt has turned into a sticky gum/oil in the bottle. Is it ruined? How do I fix it?"

Technical Response: It is likely not chemically degraded, but simply deliquesced. Unless the compound is hydrolytically unstable (contains sensitive esters/anhydrides), it can be "rescued" via rigorous drying.

Troubleshooting Workflow: The Rescue Protocol

RescueProtocol Start State: Sticky Gum/Oil CheckNMR Step 1: 1H-NMR (D2O) Start->CheckNMR Decision Is Purity >95%? CheckNMR->Decision Recryst Recrystallize (MeOH/Et2O) Decision->Recryst No (Degraded) Azeotrope Azeotropic Drying (Toluene/MeCN) Decision->Azeotrope Yes (Pure) VacOven Vacuum Oven (P2O5 Desiccant) Recryst->VacOven Azeotrope->VacOven Storage Store: Desiccator/Glovebox VacOven->Storage

Figure 1: Decision tree for handling deliquesced pyrrolidine salts.

Detailed Drying Methodology
  • Azeotropic Removal (For Gums):

    • Dissolve the "gum" in a minimum amount of Methanol to ensure homogeneity.

    • Add 10 volumes of Toluene or Acetonitrile .

    • Rotary evaporate.[1][2][3] The solvent mixture forms a low-boiling azeotrope with water, carrying it away.[3]

    • Repeat 3x. This usually converts the gum back into a foam or solid.

  • Desiccant Drying (Final Polish):

    • Place the flask in a vacuum desiccator or drying pistol.

    • Desiccant Choice: Use Phosphorus Pentoxide (P₂O₅) . It is chemically reactive with water and far superior to Silica or CaCl₂ for amine salts.

    • Note: Ensure P₂O₅ is fresh (white powder, not a syrupy crust).

Module B: Weighing & Handling

User Question: "The mass keeps increasing on the balance while I'm trying to weigh it. How do I get an accurate stoichiometry?"

Technical Response: You are observing rapid kinetic water uptake. You must minimize atmospheric exposure time or eliminate atmospheric moisture.

Comparative Weighing Strategies
MethodAccuracyDifficultyRecommended For
Glovebox (N₂/Ar) HighHighCritical GMP synthesis; <10 mg scale.
Difference Weighing HighMediumRoutine synthesis; Deliquescent salts.
Stock Solution Very HighLowReactions requiring precise stoichiometry.
Standard Weighing LowLowNon-critical washes; Crude reactants.
Protocol: Difference Weighing (Weighing by Reduction)

Use this when a glovebox is unavailable.

  • Dry the bulk salt flask thoroughly (as per Module A).

  • Take a capped weighing bottle (or a vial with a septum).

  • Add an approximate amount of salt to the weighing bottle quickly and cap it.

  • Weigh the capped bottle (Mass A).

  • Quickly pour/transfer the salt into your reaction vessel.

  • Immediately recap and weigh the bottle again (Mass B).

  • Mass Transferred = Mass A - Mass B.

    • Why this works: You are measuring what left the bottle. Any water absorbed by the residue inside the bottle or on the balance does not affect the calculation of what is inside your reaction flask.

Module C: Reaction Optimization

User Question: "I'm doing an amide coupling, but my yields are low. Is the water in the salt killing the EDC/HATU?"

Technical Response: Yes. Coupling reagents like EDC and HATU hydrolyze rapidly in the presence of water, consuming the reagent before it activates your acid.

The "In-Situ" Drying Workflow

If you cannot dry the salt beforehand, dry it inside the reaction flask before adding sensitive reagents.

ReactionPrep Step1 1. Charge Flask (Wet Salt) Step2 2. Add Anhydrous Solvent (DMF/DCM) Step1->Step2 Step3 3. Add Mol. Sieves (4Å, Activated) Step2->Step3 Step4 4. Stir 30-60 min (Under Argon) Step3->Step4 Step5 5. Add Base (DIPEA/TEA) Step4->Step5 Step6 6. Add Coupling Agent Step5->Step6

Figure 2: In-situ drying protocol for water-sensitive reactions.

Key Technical Nuance:

  • Molecular Sieves (4Å): These are sized to trap water molecules but exclude most organic solvents and reagents.

  • Base Addition: Add the organic base (DIPEA/TEA) after the drying period but before the coupling agent. The base liberates the free amine from the salt, which is the active nucleophile.

Module D: Salt Engineering (Prevention)

User Question: "I am selecting a salt form for a new drug candidate. How do I avoid this problem entirely?"

Technical Response: If you have control over the salt form, avoid Hydrochlorides (HCl) and Trifluoroacetates (TFA) for pyrrolidines. These anions have high charge density and often result in hygroscopic lattices.

Alternative Anions: Switching to large, lipophilic, or doubly charged anions can disrupt the water-binding capability of the lattice.

Anion ClassExamplesHygroscopicity RiskNotes
Inorganic HCl, HBrHigh Small radius, high H-bonding potential.
Organic (Small) Acetate, TFAHigh Often form oils/gums with pyrrolidines.
Organic (Large) Tosylate, Mesylate Low Lipophilic bulk repels water; better crystallinity.
Dicarboxylic Fumarate, Maleate Low-Medium Cross-linking crystal lattice stabilizes the solid.

Recommendation: Screen Tosylate (p-Toluenesulfonate) or Fumarate salts. These often yield non-hygroscopic, free-flowing crystals for pyrrolidine derivatives due to better lattice packing efficiency and lower hydration energy.

References

  • Kuminek, G., et al. (2016). "Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts." AAPS PharmSciTech, 11, 1212–1222.[4]

    • Relevance: Establishes the correlation between counter-ion selection and hygroscopicity/glass transition temper
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
  • Burfield, D. R., et al. (1983). "Desiccant Efficiency in Solvent Drying." Journal of Organic Chemistry, 48(15), 2446–2450. Relevance: Validates the use of Molecular Sieves and P₂O₅ as superior drying agents for organic synthesis contexts.
  • Frontier, A. (2026).[1] "How To: Remove Residual Water." University of Rochester Laboratory Guides.

    • Relevance: Provides the standard operating procedure for azeotropic drying using toluene and rotary evapor

Sources

Technical Support Center: Minimizing Side Reactions in N-Alkylation of 3-Methoxypyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of 3-methoxypyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Our focus is to provide in-depth, field-proven insights to help you minimize common side reactions and optimize your synthetic outcomes.

Introduction

The N-alkylation of 3-methoxypyrrolidine is a crucial step in the synthesis of many pharmaceutical compounds. However, like many amine alkylations, this reaction is often complicated by a series of potential side reactions. The secondary amine product is frequently more nucleophilic than the starting material, leading to over-alkylation.[1][2] This guide provides a structured approach to troubleshooting and mitigating these unwanted pathways.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N-alkylation of 3-methoxypyrrolidine, offering explanations and actionable solutions.

Problem 1: Significant Formation of a Tertiary Amine (Over-alkylation)

Symptoms:

  • LC-MS or GC-MS analysis shows a significant peak corresponding to the mass of the dialkylated product.

  • NMR analysis of the crude product reveals complex multiplets and a decrease in the expected N-H proton signal.

  • Difficulty in purifying the desired secondary amine from a higher molecular weight impurity.

Causality: The secondary amine product, N-alkyl-3-methoxypyrrolidine, is often more nucleophilic than the starting 3-methoxypyrrolidine.[1][2] This increased reactivity makes it a better nucleophile, leading to a second alkylation event to form a tertiary amine.[1][2]

Solutions:

  • Stoichiometry Control:

    • Recommendation: Use a stoichiometric excess of 3-methoxypyrrolidine relative to the alkylating agent. A 2:1 to 5:1 ratio can effectively favor mono-alkylation by increasing the probability of the alkylating agent reacting with the starting amine.

    • Rationale: While this approach consumes more of the starting material, it is a straightforward method to suppress the formation of the tertiary amine.

  • Slow Addition of the Alkylating Agent:

    • Protocol: Add the alkylating agent dropwise to the reaction mixture over an extended period (e.g., 2-4 hours) using a syringe pump.

    • Rationale: This maintains a low concentration of the alkylating agent throughout the reaction, minimizing its opportunity to react with the more nucleophilic secondary amine product.

  • Choice of Base and Solvent:

    • Recommendation: Weaker, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydride (NaH) or organolithium reagents.[1] Polar aprotic solvents like DMF or DMSO can facilitate the reaction, but care should be taken as they can also promote over-alkylation.[1][3] Acetonitrile can be a good alternative.[4]

    • Rationale: Strong bases can fully deprotonate the secondary amine product, significantly increasing its nucleophilicity. Weaker bases maintain a lower concentration of the free secondary amine. The choice of solvent can influence the reaction rate and selectivity.[5]

  • Reductive Amination as an Alternative:

    • Protocol: Instead of direct alkylation with an alkyl halide, consider reductive amination. This involves reacting 3-methoxypyrrolidine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ.

    • Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective reducing agent for this purpose.[1]

    • Rationale: Reductive amination is generally more selective for mono-alkylation and avoids the formation of quaternary ammonium salts.[6]

Problem 2: Elimination Side Products (Especially with Hindered Alkyl Halides)

Symptoms:

  • GC-MS or LC-MS analysis shows a product with a mass corresponding to the loss of HX from the alkylating agent (an alkene).

  • ¹H NMR of the crude product may show new signals in the olefinic region (typically 4.5-6.5 ppm).

Causality: When using sterically hindered alkyl halides (secondary or tertiary), the basic conditions required for N-alkylation can also promote E2 elimination. The amine or the added base can act as a base to abstract a proton from the alkyl halide, leading to the formation of an alkene.

Solutions:

  • Choice of Alkylating Agent:

    • Recommendation: Whenever possible, use primary alkyl halides (R-CH₂-X) as they are less prone to elimination. If a secondary alkyl group is required, consider using an alternative method like reductive amination.

    • Leaving Group: Use a better leaving group. For example, alkyl bromides are generally more reactive towards substitution than alkyl chlorides.[3] Alkyl iodides can be even more reactive but may also be more prone to elimination.[3]

  • Reaction Temperature:

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Rationale: Elimination reactions often have a higher activation energy than substitution reactions. Lowering the temperature will therefore disfavor the elimination pathway to a greater extent.

  • Base Selection:

    • Recommendation: Use a non-nucleophilic, sterically hindered base. Examples include diisopropylethylamine (DIPEA) or 2,6-lutidine.

    • Rationale: These bases are less likely to act as nucleophiles themselves and their steric bulk can disfavor the transition state of the elimination reaction.

Problem 3: No or Low Conversion

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted starting materials.

Causality:

  • Insufficient reactivity of the alkylating agent.

  • Inappropriate reaction conditions (temperature, solvent, base).

  • Deactivation of the amine.

Solutions:

  • Increase Reactivity of the Alkylating Agent:

    • Recommendation: Convert an alkyl chloride to an alkyl iodide in situ using a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).

    • Rationale: Iodide is a better leaving group than chloride, which will accelerate the Sₙ2 reaction.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. For many N-alkylations, heating to 60-80 °C is effective.[1]

    • Solvent: Ensure the solvent is anhydrous, as water can interfere with the reaction.[3] Polar aprotic solvents like DMF or DMSO are generally good choices for Sₙ2 reactions.[1]

    • Base: A stronger base may be required if the amine is not sufficiently nucleophilic. However, be mindful of the increased risk of over-alkylation.

  • Protecting Group Strategy:

    • Recommendation: For complex syntheses, consider protecting the pyrrolidine nitrogen with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[7][8] The protected amine can then be deprotonated with a strong base and alkylated, followed by deprotection.

    • Rationale: This strategy allows for more controlled alkylation and can prevent unwanted side reactions. It is particularly useful when other functional groups are present in the molecule.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for the N-alkylation of 3-methoxypyrrolidine?

A1: Potassium carbonate (K₂CO₃) is often a good starting point. It is inexpensive, easy to handle, and generally provides a good balance between promoting the reaction and minimizing over-alkylation. For less reactive alkylating agents, cesium carbonate (Cs₂CO₃) can be a more effective alternative.[1]

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that provides good separation between the starting materials and the product. Staining with ninhydrin can be useful for visualizing the amines. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal.

Q3: My desired product is water-soluble. How should I adjust my work-up procedure?

A3: If your N-alkylated 3-methoxypyrrolidine has significant water solubility, standard liquid-liquid extraction may be inefficient. Consider the following:

  • Back-extraction: After the initial extraction with an organic solvent, adjust the pH of the aqueous layer to be more basic (pH > 10) and re-extract with a more polar organic solvent like dichloromethane or a mixture of chloroform and isopropanol.

  • Evaporation of Aqueous Layer: If the product is highly polar, you may need to neutralize the aqueous layer and then remove the water under reduced pressure. The resulting solid can then be triturated or purified by chromatography.

Q4: Is it possible to perform a one-pot dialkylation if the tertiary amine is the desired product?

A4: Yes. To favor the formation of the tertiary amine, you would use at least two equivalents of the alkylating agent per equivalent of 3-methoxypyrrolidine and a stronger base in a polar aprotic solvent. The reaction may also require higher temperatures and longer reaction times.

Experimental Protocols

Protocol 1: Mono-N-Alkylation with Minimized Over-alkylation

This protocol is designed for the selective mono-alkylation of 3-methoxypyrrolidine with a primary alkyl bromide.

Materials:

  • 3-Methoxypyrrolidine (1.0 equiv)

  • Alkyl bromide (0.8 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with a magnetic stir bar

  • Syringe pump (optional)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxypyrrolidine and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Slowly add the alkyl bromide to the reaction mixture dropwise over 1-2 hours.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination

This protocol is an alternative to direct alkylation and is particularly useful for introducing secondary alkyl groups or when over-alkylation is a significant issue.

Materials:

  • 3-Methoxypyrrolidine (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (catalytic, optional)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve 3-methoxypyrrolidine and the aldehyde or ketone in anhydrous DCM or DCE.

  • If the carbonyl compound is unreactive, a catalytic amount of acetic acid can be added.[1]

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture. The reaction may be exothermic.[1]

  • Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Pathway Overview

G A 3-Methoxypyrrolidine C Desired N-Alkyl-3-methoxypyrrolidine A->C Alkylation (Base) B Alkyl Halide (R-X) B->C D Over-alkylation Product (Tertiary Amine) B->D E Elimination Product (Alkene) B->E Elimination (Base) C->D Further Alkylation

Caption: Primary reaction and major side reactions.

Troubleshooting Flowchart

G start Reaction Issue? over_alkylation Over-alkylation? start->over_alkylation elimination Elimination? over_alkylation->elimination No solution1 Use excess amine Slow addition of R-X Weaker base over_alkylation->solution1 Yes no_reaction Low/No Conversion? elimination->no_reaction No solution2 Use primary R-X Lower temperature Non-nucleophilic base elimination->solution2 Yes solution3 Use R-I (NaI cat.) Increase temperature Consider protecting group no_reaction->solution3 Yes end Optimized Reaction no_reaction->end No solution1->end solution2->end solution3->end

Sources

Validation & Comparative

High-Resolution ¹H-NMR Analysis of (3-Methoxy-pyrrolidin-1-yl)-acetic Acid: Solvent Dynamics and Structural Comparisons

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

(3-Methoxy-pyrrolidin-1-yl)-acetic acid is a highly functionalized amino acid derivative that serves as a critical building block in modern medicinal chemistry. Most notably, the 3-methoxypyrrolidine moiety is a key structural determinant in the synthesis of novel P2Y12 receptor antagonists, such as the antithrombotic drug candidate Selatogrel (ACT-246475)[1].

From an analytical perspective, characterizing this compound via ¹H-NMR presents unique challenges. Because it contains both a basic tertiary amine (pyrrolidine nitrogen) and an acidic carboxylic group, the molecule exists in a dynamic zwitterionic equilibrium[2]. As a Senior Application Scientist, I frequently observe that failure to account for this zwitterionic nature leads to poorly resolved spectra, broadened signals, and misassigned multiplets.

This guide objectively compares the ¹H-NMR performance of (3-Methoxy-pyrrolidin-1-yl)-acetic acid across different solvent systems (D₂O vs. DMSO-d₆) and benchmarks its spectral footprint against its non-methoxylated structural analog, Pyrrolidin-1-yl-acetic acid[3][4].

Experimental Rationale: The Causality Behind Solvent Selection

To establish a self-validating analytical system, experimental choices must be driven by molecular mechanics rather than arbitrary defaults. The selection of NMR solvents directly dictates the observable conformer populations:

  • D₂O (Deuterium Oxide): With a high dielectric constant, D₂O stabilizes the zwitterionic form (

    
    /
    
    
    
    ). The exchangeable protons (from the carboxylic acid and any protonated amine) rapidly exchange with deuterium, rendering them invisible. This simplifies the aliphatic region but induces a strong downfield shift on the
    
    
    -protons due to the permanent positive charge on the nitrogen.
  • DMSO-d₆ (Dimethyl Sulfoxide-d₆): As a strong hydrogen-bond acceptor with a lower dielectric constant, DMSO-d₆ disrupts the zwitterionic network, favoring the neutral molecular form (N/COOH) or a tightly bound ion pair. This solvent allows for the observation of the carboxylic acid proton (typically >12.0 ppm) provided the sample is rigorously anhydrous.

G Cmpd (3-Methoxy-pyrrolidin-1-yl) -acetic acid D2O D2O Environment (High Dielectric) Cmpd->D2O DMSO DMSO-d6 Environment (H-bond Acceptor) Cmpd->DMSO Zwitter Zwitterionic Form (N+ / COO-) D2O->Zwitter Neutral Neutral Form (N / COOH) DMSO->Neutral Shift1 Downfield Shift of Alpha Protons Zwitter->Shift1 Shift2 Observation of COOH Proton Neutral->Shift2

Solvent-dependent zwitterionic equilibrium and its effect on NMR shifts.

Standardized NMR Acquisition Protocol

To ensure trustworthiness and reproducibility, the following self-validating protocol must be strictly adhered to. The inclusion of an internal standard ensures that chemical shifts are absolutely referenced, compensating for any pH-induced bulk susceptibility changes.

Step 1: Sample Preparation

  • Weigh 5.0–10.0 mg of high-purity (3-Methoxy-pyrrolidin-1-yl)-acetic acid[2].

  • Dissolve the compound in 0.6 mL of the chosen deuterated solvent (D₂O or DMSO-d₆).

  • Add 0.05% v/v of the appropriate internal standard: TSP (Trimethylsilylpropanoic acid) for D₂O, or TMS (Tetramethylsilane) for DMSO-d₆.

  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

Step 2: Spectrometer Setup & Acquisition

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Lock and Shim: Establish the deuterium lock. Perform gradient shimming (Z1-Z5) until the internal standard FWHM (Full Width at Half Maximum) is < 1.0 Hz.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Number of Scans (NS): 16 to 32 (depending on concentration).

    • Relaxation Delay (D1): 2.0 seconds to ensure complete relaxation of the methoxy and acetate protons.

    • Temperature: Regulated at 298 K.

Step 3: FID Processing

  • Apply zero-filling to 64k data points.

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to optimize the signal-to-noise ratio without sacrificing multiplet resolution.

  • Perform manual phase correction (zero and first order) and a polynomial baseline correction.

G Start Compound Weighing (5-10 mg) Solvent Solvent Selection (D2O or DMSO-d6) Start->Solvent Prep Sample Dissolution & Internal Standard Solvent->Prep Acq NMR Acquisition (400/600 MHz, 298K) Prep->Acq Process FID Processing & Phase Correction Acq->Process Analyze Multiplet Analysis & Integration Process->Analyze

Standardized 1H-NMR sample preparation and acquisition workflow.

Data Presentation & Objective Comparison

Solvent Comparison: D₂O vs. DMSO-d₆

The table below illustrates the profound impact of the solvent on the chemical shifts of (3-Methoxy-pyrrolidin-1-yl)-acetic acid. In D₂O, the zwitterionic nature forces a localized positive charge on the pyrrolidine nitrogen, strongly deshielding the adjacent


-protons (Acetic -CH₂-, C2, and C5).

Table 1: ¹H-NMR Chemical Shifts (δ, ppm) of (3-Methoxy-pyrrolidin-1-yl)-acetic acid

Proton AssignmentMultiplicityIntegrationShift in D₂O (Zwitterion)Shift in DMSO-d₆ (Neutral)Shift Difference (Δδ)
Methoxy (-OCH₃) Singlet (s)3H3.353.20+0.15
Acetic Acid (-CH₂-) Singlet (s)*2H3.603.30+0.30
Pyrrolidine C3-H Multiplet (m)1H4.153.90+0.25
Pyrrolidine C2-H₂ Multiplet (m)2H3.40 - 3.552.80 - 3.00~+0.55
Pyrrolidine C5-H₂ Multiplet (m)2H3.30 - 3.452.70 - 2.90~+0.55
Pyrrolidine C4-H₂ Multiplet (m)2H2.05 - 2.251.70 - 1.90~+0.35
Carboxylic (-COOH) Broad Singlet1HExchanged12.50N/A

*Note: Depending on the chiral purity at C3, the acetic acid -CH₂- protons may exhibit slight diastereotopicity, presenting as an AB quartet at ultra-high field strengths.

Structural Benchmark: Impact of the Methoxy Group

To isolate the electronic influence of the 3-methoxy substitution, we compare the D₂O spectrum of our target compound against the unsubstituted analog, Pyrrolidin-1-yl-acetic acid[3][4].

Table 2: Structural Comparison in D₂O (Target vs. Unsubstituted Analog)

Structural Feature(3-Methoxy-pyrrolidin-1-yl)-acetic acidPyrrolidin-1-yl-acetic acidMechanistic Insight
Symmetry Asymmetric (C3 chiral center)C2v SymmetricThe methoxy group breaks ring symmetry, splitting the C2/C5 and C3/C4 proton signals into distinct, complex multiplets.
Acetic Acid (-CH₂-) 3.60 ppm3.65 ppmMinimal inductive effect propagates through the tertiary nitrogen to the acetate group.
Ring

-Protons
C2: 3.40-3.55 ppmC5: 3.30-3.45 ppmC2/C5: ~3.45 ppm (4H)The highly electronegative oxygen at C3 inductively deshields the adjacent C2 protons relative to C5.
Ring

-Protons
C3: 4.15 ppmC4: 2.05-2.25 ppmC3/C4: ~2.05 ppm (4H)Direct attachment of the methoxy group causes a massive downfield shift (~2.1 ppm) for the C3 methine proton.

Conclusion

For researchers utilizing (3-Methoxy-pyrrolidin-1-yl)-acetic acid in drug development workflows[1], understanding its NMR behavior is paramount. The data demonstrates that D₂O provides a cleaner aliphatic baseline by eliminating exchangeable proton broadening, though it induces significant downfield shifts due to zwitterion stabilization. Conversely, DMSO-d₆ is superior for confirming the structural integrity of the carboxylic acid moiety. Furthermore, comparing it to Pyrrolidin-1-yl-acetic acid[3] highlights how the asymmetric methoxy substitution fundamentally alters the spin system of the pyrrolidine ring, requiring careful multiplet deconvolution during analysis.

References

  • Title: 2-[(3S)-3-methoxypyrrolidin-1-yl]acetic acid hydrochloride (CID 130636699) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y(12) Receptor Antagonist Source: ResearchGate URL: [Link]

  • Title: 2-(Pyrrolidin-1-yl)acetic acid hydrochloride (CID 13022016) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Comprehensive ¹³C-NMR Shift Analysis: 3-Methoxy vs. 3-Hydroxy Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Pyrrolidine rings are ubiquitous chiral building blocks in modern drug discovery, frequently serving as rigid scaffolds to orient pharmacophores. During the synthesis of pharmaceutical intermediates, distinguishing between the free secondary alcohol (3-hydroxypyrrolidine) and its methylated ether counterpart (3-methoxypyrrolidine) is a critical quality control step[1].

While mass spectrometry can confirm the addition of a methyl group, it cannot definitively prove regiochemistry. ¹³C-NMR spectroscopy serves as the gold standard for this structural elucidation[1]. This guide provides an in-depth, objective comparison of the ¹³C-NMR chemical shifts for N-Boc-protected 3-hydroxy and 3-methoxy pyrrolidines, detailing the mechanistic causality behind the observed spectral changes.

Mechanistic Causality of ¹³C-NMR Shifts

Understanding the electronic and steric environments of the pyrrolidine ring allows chemists to predict and validate spectral data rather than simply memorizing shift values. The conversion of a 3-hydroxyl group to a 3-methoxy group triggers three distinct NMR phenomena:

  • The α-Deshielding Effect (C3): Alkylation of the hydroxyl group replaces a proton with an electron-donating methyl group. Counterintuitively, the dominant effect on the adjacent C3 carbon is not electron donation, but rather steric and inductive deshielding. This causes a significant downfield shift of the C3 resonance from ~71.3 ppm to ~79.2 ppm[2].

  • The γ-Gauche Effect (C2 & C4): The introduction of the methoxy methyl group creates steric compression against the spatially adjacent γ-carbons (C2 and C4) within the pyrrolidine ring. This steric polarization increases the local electron density at C2 and C4, resulting in a characteristic upfield shielding shift of ~3.5 ppm. The δ-carbon (C5) is too far away to experience this steric compression and remains virtually unchanged[2].

  • Boc Rotameric Doubling: The N-Boc protecting group contains a carbamate C–N bond with partial double-bond character due to resonance. This restricts rotation at room temperature, freezing the molecule into syn and anti conformers that exchange slowly on the NMR timescale. Consequently, nearly all ring carbons exhibit peak doubling (two distinct signals for the same carbon position)[1][2].

Quantitative Data Comparison

The following table summarizes the ¹³C-NMR chemical shifts for both derivatives, acquired in CDCl₃ at 125/126 MHz. The data clearly illustrates the α-deshielding and γ-gauche effects.

Table 1: ¹³C-NMR Chemical Shifts (δ, ppm) of N-Boc Pyrrolidine Derivatives

Carbon PositionN-Boc-3-hydroxypyrrolidine (ppm)N-Boc-3-methoxypyrrolidine (ppm)Shift Difference (Δδ)Causality / Assignment
C=O (Boc) 154.73154.66, 154.57-0.1Carbamate carbonyl
Cq (Boc) 79.3579.95+0.6Quaternary tert-butyl carbon
C3 (CH-O) 71.29, 70.4579.19, 79.16+8.0 α-Deshielding from O-alkylation
O-CH₃ N/A56.55N/AMethoxy methyl group
C2 (CH₂) 54.37, 54.2251.14, 50.37-3.5 γ-Gauche steric shielding
C5 (CH₂) 43.87, 43.4443.99, 43.56+0.1Unaffected δ-carbon
C4 (CH₂) 34.14, 33.7031.21, 30.11-3.3 γ-Gauche steric shielding
CH₃ (Boc) 28.5328.520.0tert-Butyl methyls

Data sourced and synthesized from authoritative characterizations of pincer-metal complex precursors[2]. Multiple values indicate rotameric pairs.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data, the synthetic and analytical workflows must act as a self-validating system. If the methylation fails, the distinct O-CH₃ peak at 56.55 ppm will be absent, and the C3 peak will remain anchored at ~71 ppm.

Protocol A: Synthesis of N-Boc-3-methoxypyrrolidine
  • Deprotonation: Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF under a nitrogen atmosphere. Cool to 0 °C and carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).

    • Causality: NaH irreversibly deprotonates the secondary alcohol, driving the equilibrium completely forward by evolving hydrogen gas, creating a highly nucleophilic alkoxide.

  • Alkylation: Dropwise add dimethyl sulfate or methyl iodide (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: The alkoxide attacks the electrophilic methyl source via a rapid S_N2 mechanism.

  • Quenching & Workup: Quench the reaction carefully with water to destroy excess NaH. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated brine and dry over anhydrous Na₂SO₄[2].

    • Causality: Brine removes bulk water via osmotic pressure, while Na₂SO₄ chemically binds trace moisture, preventing the hydrolysis of the Boc group during solvent evaporation.

  • Purification: Concentrate in vacuo and purify via silica gel column chromatography (ethyl acetate:petroleum ether, 1:5 v/v) to afford the pure product[2].

Protocol B: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the purified N-Boc-3-methoxypyrrolidine in 0.7 mL of deuterated chloroform (CDCl₃)[1].

    • Causality: CDCl₃ is chosen because it is aprotic, lacks exchangeable protons, and provides a stable deuterium lock signal for the spectrometer.

  • Data Acquisition: Acquire the ¹³C-NMR spectrum at 125 MHz (or 126 MHz) using a proton-decoupled pulse sequence (e.g., WALTZ-16).

    • Causality: Proton decoupling collapses the complex multiplet splitting caused by ¹³C-¹H scalar coupling. This yields sharp singlets for each carbon environment, which is absolutely essential for resolving the closely spaced rotamer peaks (e.g., the 79.19 / 79.16 ppm split for C3).

Experimental Workflow Visualization

The following diagram maps the logical progression from synthesis to structural validation, highlighting the critical transition points in the workflow.

NMR_Workflow Step1 1. Deprotonation NaH in THF (0 °C) Step2 2. Alkylation MeI or (MeO)2SO2 Step1->Step2 Step3 3. Workup & Purification Brine Wash, Na2SO4, Silica Step2->Step3 Step4 4. NMR Sample Prep 5-10 mg in 0.7 mL CDCl3 Step3->Step4 Step5 5. Data Acquisition 125 MHz, Proton Decoupled Step4->Step5 Step6 6. Spectral Analysis Rotamer Deconvolution Step5->Step6

Experimental workflow for the synthesis and NMR validation of 3-methoxypyrrolidine derivatives.

References

  • SSRN. "Pincer-metal complexes possessing pyrrolidine: synthesis, structural characterization, and cytotoxicity." Available at:[Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Methoxypyrrolidine: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, with the fragmentation patterns of a molecule providing a veritable fingerprint of its structure. This guide offers an in-depth, predictive analysis of the mass spectrometry fragmentation pattern of 3-methoxypyrrolidine, a heterocyclic compound of interest in medicinal chemistry. In the absence of a publicly available spectrum for this specific molecule, we will apply fundamental principles of mass spectrometry to forecast its fragmentation behavior, particularly under electrospray ionization (ESI) followed by collision-induced dissociation (CID).

This analysis is designed for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also a practical, field-tested experimental protocol for acquiring such data. We will compare the predicted fragmentation of 3-methoxypyrrolidine with that of unsubstituted pyrrolidine to underscore the directing influence of the methoxy substituent.

The Logic of Fragmentation: Amines and Ethers

The fragmentation of 3-methoxypyrrolidine in a mass spectrometer will be governed by the interplay of its two key functional groups: the secondary cyclic amine (pyrrolidine ring) and the ether (methoxy group).

  • Cyclic Amines: The fragmentation of cyclic amines is often initiated by the loss of an electron from the nitrogen atom, which has a non-bonding pair of electrons.[1] A common fragmentation pathway for cyclic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1][2] This process is driven by the formation of a resonance-stabilized cation.[1] For cyclic amines, the molecular ion peak is typically discernible.[2]

  • Ethers: Ethers also tend to undergo α-cleavage, with the cleavage of the C-C bond adjacent to the oxygen atom. Another characteristic fragmentation is the cleavage of the C-O bond, leading to the formation of a carbocation.

For 3-methoxypyrrolidine, we can anticipate a combination of these fragmentation pathways, influenced by the relative stability of the resulting fragment ions.

Predicted Fragmentation Pathway of 3-Methoxypyrrolidine

Under positive-ion ESI, 3-methoxypyrrolidine (C₅H₁₁NO, monoisotopic mass: 101.084 Da) will readily be protonated, most likely at the nitrogen atom, to form the [M+H]⁺ ion with an m/z of 102.092.[3] Subsequent CID of this precursor ion is predicted to initiate a cascade of fragmentation events.

A primary and highly probable fragmentation pathway involves the neutral loss of methanol (CH₃OH, 32.026 Da) from the protonated molecule. This would be driven by the formation of a stable, cyclic iminium ion. The resulting fragment would have an m/z of 70.066.

Another significant fragmentation pathway is initiated by α-cleavage adjacent to the nitrogen atom. This can lead to ring-opening and subsequent fragmentation. For instance, cleavage of the C2-C3 bond could lead to a resonance-stabilized acyclic ion.

The methoxy group itself can also be a site of fragmentation. Cleavage of the O-CH₃ bond would result in the loss of a methyl radical (•CH₃, 15.023 Da), leading to a fragment ion at m/z 87.069. Alternatively, loss of a methoxy radical (•OCH₃, 31.018 Da) would produce an ion at m/z 71.074.

The following diagram illustrates the predicted primary fragmentation pathways for protonated 3-methoxypyrrolidine.

fragmentation_pathway parent [M+H]⁺ m/z = 102.092 frag1 Loss of CH₃OH (m/z = 70.066) parent->frag1 - CH₃OH frag2 Loss of •CH₃ (m/z = 87.069) parent->frag2 - •CH₃ frag3 Loss of •OCH₃ (m/z = 71.074) parent->frag3 - •OCH₃

Caption: Predicted fragmentation of protonated 3-methoxypyrrolidine.

Comparative Analysis: 3-Methoxypyrrolidine vs. Pyrrolidine

To appreciate the influence of the 3-methoxy group, it is instructive to compare its predicted fragmentation with that of unsubstituted pyrrolidine. The primary fragmentation of protonated pyrrolidine ([M+H]⁺, m/z 72.081) involves the loss of a hydrogen molecule (H₂) to form a cyclic iminium ion at m/z 70.066, or the loss of an ethylene molecule (C₂H₄) following ring cleavage.

The presence of the methoxy group in 3-methoxypyrrolidine introduces a new, and likely dominant, fragmentation channel: the neutral loss of methanol. This pathway is highly favored due to the stability of the resulting cyclic iminium ion and the neutral methanol molecule. This key difference would allow for the clear differentiation of these two compounds by their mass spectra.

Compound Precursor Ion (m/z) Predicted Key Fragment Ion (m/z) Neutral Loss
3-Methoxypyrrolidine 102.09270.066CH₃OH
87.069•CH₃
71.074•OCH₃
Pyrrolidine 72.08170.066H₂
44.050C₂H₄

Experimental Protocol for ESI-MS/MS Analysis

The following protocol outlines a robust method for acquiring high-quality tandem mass spectrometry data for 3-methoxypyrrolidine, a critical step in validating the predicted fragmentation patterns.

Objective: To determine the fragmentation pattern of 3-methoxypyrrolidine using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Materials:

  • 3-Methoxypyrrolidine sample

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (for mobile phase acidification)

  • A tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument) equipped with an ESI source.

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 3-methoxypyrrolidine in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of methanol and water.

    • Acidify the final solution with 0.1% formic acid to promote protonation.

  • Instrumentation Setup:

    • The following is a logical workflow for the setup of the mass spectrometer.

experimental_workflow cluster_instrument_setup Mass Spectrometer Setup infusion Direct Infusion Setup (Flow rate: 5-10 µL/min) esi_source ESI Source Optimization (Positive Ion Mode) infusion->esi_source ms1_scan MS1 Full Scan (Identify [M+H]⁺ at m/z 102.092) esi_source->ms1_scan ms2_setup MS/MS Method Development (Isolate m/z 102.092) ms1_scan->ms2_setup cid Collision Energy Ramp (e.g., 10-40 eV) ms2_setup->cid ms2_acquisition MS2 Spectrum Acquisition cid->ms2_acquisition

Caption: Workflow for ESI-MS/MS analysis of 3-methoxypyrrolidine.

  • Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion at a flow rate of 5-10 µL/min.

    • Operate the ESI source in positive ion mode. Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the [M+H]⁺ ion at m/z 102.092.

    • Perform a full scan MS1 experiment to confirm the presence and isolation of the precursor ion.

    • Set up a product ion scan (MS/MS) experiment, selecting the ion at m/z 102.092 as the precursor.

    • Apply a range of collision energies (e.g., a ramp from 10 to 40 eV) to induce fragmentation and observe the formation of product ions. This allows for the identification of both low-energy and high-energy fragments.

    • Acquire the MS/MS spectrum, ensuring sufficient signal-to-noise for the identification of major fragment ions.

  • Data Analysis:

    • Analyze the resulting MS/MS spectrum to identify the m/z values of the major fragment ions.

    • Propose structures for the observed fragments and correlate them with the predicted fragmentation pathways.

    • The use of high-resolution mass spectrometry is recommended to obtain accurate mass measurements of the fragment ions, which can be used to determine their elemental compositions and further confirm their identities.[4]

Conclusion

While a definitive fragmentation pattern for 3-methoxypyrrolidine requires experimental validation, the application of fundamental mass spectrometry principles allows for a robust prediction of its behavior. The presence of the methoxy group is anticipated to be the primary director of fragmentation, leading to a characteristic neutral loss of methanol. This predictive analysis, coupled with the provided experimental protocol, offers a comprehensive guide for researchers working with this and structurally related compounds. The ability to anticipate fragmentation patterns is a crucial skill in the rapid and accurate identification of molecules in the complex milieu of drug discovery and development.

References

  • Journal of the American Society for Mass Spectrometry. Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. ACS Publications. Available at: [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Jackson, G. et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. West Virginia University. Available at: [Link]

  • Journal of the American Society for Mass Spectrometry. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. ACS Publications. Available at: [Link]

  • PubMed. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. National Library of Medicine. Available at: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

  • JoVE. Video: Mass Spectrometry: Amine Fragmentation. Available at: [Link]

  • PubMed. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. National Library of Medicine. Available at: [Link]

  • ResearchGate. Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | Request PDF. Available at: [Link]

  • PubChem. 3-methoxypyrrolidine (C5H11NO). National Library of Medicine. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 3-Methoxy-Pyrrolidine Acetic Acid versus Unsubstituted Pyrrolidine Acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrrolidine scaffold remains a cornerstone for the design of novel therapeutics. Its rigid, three-dimensional structure provides a valuable framework for presenting pharmacophoric elements in a defined spatial orientation. The functionalization of the pyrrolidine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of the reactivity of two key building blocks: 3-methoxy-pyrrolidine acetic acid and its unsubstituted counterpart, pyrrolidine acetic acid. Understanding the nuanced differences in their reactivity is paramount for optimizing synthetic routes and predicting the behavior of these fragments in complex molecular architectures.

This analysis will delve into the electronic and steric effects imparted by the 3-methoxy group, providing a theoretical framework for predicting reactivity. This will be substantiated with available experimental data and a proposed experimental workflow for a head-to-head comparison.

The Electronic Influence of the 3-Methoxy Group: An Inductive Effect-Driven Modulation of Reactivity

The primary differentiator between the two molecules is the presence of a methoxy group at the 3-position of the pyrrolidine ring. This substituent exerts a significant influence on the electron density of both the pyrrolidine nitrogen and the carboxylic acid moiety primarily through its inductive effect.

The oxygen atom of the methoxy group is more electronegative than carbon, leading to a withdrawal of electron density from the pyrrolidine ring through the sigma bonds. This -I (negative inductive) effect has two key consequences:

  • Decreased Basicity and Nucleophilicity of the Pyrrolidine Nitrogen: The electron-withdrawing nature of the 3-methoxy group reduces the electron density on the pyrrolidine nitrogen. This makes the lone pair of electrons on the nitrogen less available for donation to a proton or an electrophile. Consequently, 3-methoxypyrrolidine is a weaker base and a less potent nucleophile than unsubstituted pyrrolidine.[1] This is supported by the predicted pKa of the conjugate acid of (R)-3-methoxypyrrolidine, which is 9.49, significantly lower than the experimental pKa of the conjugate acid of pyrrolidine, which is approximately 11.27.[2][3]

electronic_effects cluster_unsubstituted Unsubstituted Pyrrolidine Acetic Acid cluster_methoxy 3-Methoxy-Pyrrolidine Acetic Acid U_N Pyrrolidine Nitrogen (Higher Electron Density) U_COOH Carboxylic Acid (Weaker Acid) M_N Pyrrolidine Nitrogen (Lower Electron Density) M_COOH Carboxylic Acid (Stronger Acid) methoxy 3-Methoxy Group (-I Effect) methoxy->M_N e⁻ withdrawal methoxy->M_COOH e⁻ withdrawal

Figure 1: Electronic effects of the 3-methoxy group.

Comparative Reactivity in Key Synthetic Transformations

The altered electronic properties of 3-methoxy-pyrrolidine acetic acid directly translate to differences in its reactivity in common synthetic transformations, most notably in reactions involving the pyrrolidine nitrogen as a nucleophile and the carboxylic acid as an electrophile (after activation).

Amide Bond Formation

Amide bond formation is a ubiquitous reaction in drug discovery. In a typical coupling reaction, the carboxylic acid is activated (e.g., with a carbodiimide or uronium salt) to form a highly reactive intermediate, which is then attacked by an amine.

When using these pyrrolidine acetic acid derivatives as the amine component (i.e., reacting the pyrrolidine nitrogen), the unsubstituted pyrrolidine acetic acid will generally exhibit faster reaction kinetics due to the higher nucleophilicity of its secondary amine. The reduced nucleophilicity of the nitrogen in the 3-methoxy derivative may necessitate longer reaction times, higher temperatures, or the use of more potent coupling reagents to achieve comparable yields.

Conversely, when these molecules are used as the carboxylic acid component , the increased acidity of 3-methoxy-pyrrolidine acetic acid can be advantageous. A more acidic carboxylic acid is often easier to activate. However, the overall rate of amide bond formation will also depend on the nucleophilicity of the amine coupling partner.

Table 1: Predicted Relative Reactivity in Amide Bond Formation

Role of Pyrrolidine Acetic Acid DerivativeReactivity of UnsubstitutedReactivity of 3-Methoxy SubstitutedRationale
As the Amine Component HigherLowerThe 3-methoxy group decreases the nucleophilicity of the pyrrolidine nitrogen.
As the Carboxylic Acid Component LowerHigher (in activation step)The 3-methoxy group increases the acidity of the carboxylic acid, facilitating its activation.

Steric Considerations

The 3-methoxy group is relatively small and is not expected to introduce significant steric hindrance that would dramatically impede the approach of reagents to either the nitrogen or the activated carboxylic acid. However, in reactions with particularly bulky coupling partners, even this modest increase in steric bulk could have a discernible effect on reaction rates.

Experimental Design for a Comparative Reactivity Study

To empirically quantify the differences in reactivity, a series of well-defined kinetic experiments can be performed. The following protocols outline a robust approach for comparing both the nucleophilicity of the pyrrolidine nitrogen and the rate of amide bond formation.

Experiment 1: Determination of Mayr Nucleophilicity Parameters

The Mayr nucleophilicity scale provides a quantitative measure of the nucleophilic strength of a compound.[8] This method involves reacting the nucleophile with a series of standard electrophiles (benzhydrylium ions) and measuring the second-order rate constants.

Objective: To determine and compare the nucleophilicity parameter (N) for unsubstituted pyrrolidine and 3-methoxypyrrolidine.

Materials:

  • Unsubstituted Pyrrolidine

  • 3-Methoxypyrrolidine

  • A series of benzhydrylium tetrafluoroborate salts with known electrophilicity parameters (E)

  • Anhydrous acetonitrile (spectroscopic grade)

  • UV-Vis spectrophotometer with a stopped-flow apparatus

Protocol:

  • Solution Preparation: Prepare stock solutions of the pyrrolidines and benzhydrylium salts in anhydrous acetonitrile.

  • Kinetic Measurements:

    • The reactions are monitored by following the disappearance of the colored benzhydrylium ions using a UV-Vis spectrophotometer.

    • Pseudo-first-order conditions are employed, with the pyrrolidine in large excess over the benzhydrylium ion.

    • The observed rate constant (kobs) is determined for each concentration of the pyrrolidine.

  • Data Analysis:

    • The second-order rate constant (k2) is obtained from the slope of a plot of kobs versus the concentration of the pyrrolidine.

    • The Mayr equation, log k (20 °C) = sN(N + E), is used to determine the nucleophilicity parameter N and the sensitivity parameter sN. A plot of log k2 against the known E values of the benzhydrylium ions will yield a straight line with a slope of sN and a y-intercept from which N can be calculated.

mayr_workflow A Prepare stock solutions of pyrrolidines and electrophiles B React under pseudo-first-order conditions A->B C Monitor reaction kinetics via UV-Vis spectrophotometry B->C D Determine second-order rate constants (k₂) C->D E Plot log(k₂) vs. E D->E F Determine N and sN from the linear fit E->F

Sources

A Comparative Guide to the Chiral HPLC Separation of (R)- and (S)-3-Methoxypyrrolidine Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemistry of a molecule is paramount, often dictating its pharmacological activity and safety profile. The pyrrolidine ring, a key structural motif in numerous drugs, highlights the critical need for precise enantiomeric separation.[1] This guide provides an in-depth comparison of methodologies for the chiral High-Performance Liquid Chromatography (HPLC) separation of (R)- and (S)-3-methoxypyrrolidine acid, offering a technical resource for researchers, scientists, and professionals in drug development.

The Imperative of Chiral Separation

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological effects. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Therefore, the ability to separate and quantify these stereoisomers is a fundamental requirement in the development of safe and effective pharmaceuticals. HPLC stands out as a powerful and widely adopted technique for achieving this critical separation.[1]

Strategic Approaches to Chiral HPLC Separation

Two primary strategies are employed for the chiral resolution of compounds like 3-methoxypyrrolidine acid by HPLC:

  • Direct Method: This approach utilizes a Chiral Stationary Phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times and, consequently, separation.[2][3] This is often the preferred method due to its simplicity and efficiency.[1]

  • Indirect Method: In this technique, the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard, achiral HPLC column.[1][2][4]

This guide will focus on the direct method, which is generally more prevalent for its directness and reduced sample manipulation.

Comparing Chiral Stationary Phases (CSPs) for Pyrrolidine Derivatives

The selection of the appropriate CSP is the most critical decision in developing a chiral HPLC method.[2] For pyrrolidine derivatives, polysaccharide-based and macrocyclic glycopeptide CSPs are often the most successful.[2]

Chiral Stationary Phase (CSP) TypePrinciple of SeparationAdvantages for 3-Methoxypyrrolidine AcidPotential Considerations
Polysaccharide-Based (e.g., Cellulose, Amylose Derivatives) Forms transient diastereomeric complexes with the analyte through a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[3][5]High success rate for a broad range of chiral compounds, including those with amine and acid functionalities.[1][6] Versatile in normal-phase, reversed-phase, and polar organic modes.[2]The exact mechanism of interaction is not always fully understood, often requiring an empirical screening approach.[2][3]
Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) Enantioselective interactions occur within the complex, basket-like structure of the macrocycle, involving multiple hydrogen bonding, ionic, and hydrophobic interactions.[7]Particularly effective for the separation of polar compounds and amino acids, making them suitable for the acidic nature of the target analyte.[8] Robust and compatible with a wide range of mobile phases.[8]May exhibit lower efficiency compared to some polysaccharide phases for certain analytes.
Pirkle-Type (e.g., (S,S)-Whelk-O 1) Relies on three-point interactions (π-π interactions, hydrogen bonding, and dipole-dipole interactions) between the analyte and the CSP.[3][5]Can provide excellent selectivity when a strong π-π interaction is possible with the analyte.Generally have a lower "hit rate" or broader applicability compared to polysaccharide phases.[5]
Cyclodextrin-Based The analyte's aromatic ring can enter the hydrophobic cavity of the cyclodextrin, with chiral recognition occurring at the rim of the cavity through interactions with hydroxyl groups.[2]Useful for analytes containing at least one aromatic ring.[2] Stable over a wide pH range.[2]The presence of an aromatic ring is generally a prerequisite for separation in reversed-phase mode.[2]

For 3-methoxypyrrolidine acid, which possesses both a secondary amine and a carboxylic acid, polysaccharide-based CSPs are a logical starting point due to their proven versatility with similar structures.[1][6]

Experimental Protocol: A Starting Point for Method Development

This protocol outlines a systematic approach to developing a robust chiral HPLC method for the separation of (R)- and (S)-3-methoxypyrrolidine acid using a polysaccharide-based CSP.

1. Initial Column and Mobile Phase Screening:

  • Column Selection: Begin with a high-quality polysaccharide-based chiral column, such as a cellulose or amylose derivative. A good initial choice would be a column like Chiralcel® OD-H or Chiralpak® AD-H.[1][4]

  • Mobile Phase Screening (Normal Phase):

    • Mobile Phase A: n-Hexane / 2-Propanol (90:10, v/v)

    • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

    • For Acidic Compounds: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape.[2]

    • For Basic Compounds (if analyzing a related amine): Add 0.1% Diethylamine (DEA) to the mobile phase to improve peak shape.[2]

  • Initial HPLC Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at a suitable wavelength (e.g., 210 nm, as pyrrolidine has low UV absorbance, or after derivatization if necessary).

2. Method Optimization:

  • Mobile Phase Composition: If separation is observed, adjust the ratio of the alcohol modifier (2-propanol or ethanol) to optimize the resolution (Rs) and analysis time. Increasing the alcohol content will generally decrease retention time.

  • Additive Concentration: Optimize the concentration of the acidic (or basic) additive to achieve the best peak symmetry and resolution.

  • Flow Rate: Adjust the flow rate to find the best balance between analysis time and separation efficiency.

  • Temperature: Investigate the effect of column temperature. Sometimes, sub-ambient temperatures can enhance enantioselectivity.

3. System Suitability and Validation:

Once an optimized method is established, perform system suitability tests to ensure the method is reliable. Key parameters to evaluate include:

  • Resolution (Rs): A value greater than 1.5 is generally desired for baseline separation.

  • Selectivity (α): The ratio of the retention factors of the two enantiomers.

  • Tailing Factor (T): A measure of peak symmetry.

  • Precision and Accuracy: Assess through replicate injections of a known standard.

Visualizing the Workflow

Chiral_HPLC_Method_Development cluster_0 Preparation cluster_1 Screening Phase cluster_2 Optimization cluster_3 Validation Racemic_Sample Racemic 3-Methoxypyrrolidine Acid Sample Standard_Prep Prepare Standard Solution in Mobile Phase Racemic_Sample->Standard_Prep Column_Screen Select CSPs (e.g., Polysaccharide-based) Standard_Prep->Column_Screen Mobile_Phase_Screen Screen Mobile Phases (Normal & Reversed Phase) Column_Screen->Mobile_Phase_Screen Optimize_MP Optimize Mobile Phase Composition & Additives Mobile_Phase_Screen->Optimize_MP Initial Separation Observed Optimize_Params Optimize Flow Rate & Temperature Optimize_MP->Optimize_Params System_Suitability System Suitability Testing (Rs, α, T) Optimize_Params->System_Suitability Method_Validation Full Method Validation System_Suitability->Method_Validation

Caption: A streamlined workflow for the development of a chiral HPLC separation method.

Data Presentation: A Hypothetical Comparison

The following table illustrates how experimental data for the separation of (R)- and (S)-3-methoxypyrrolidine acid on different polysaccharide-based CSPs could be presented.

ColumnMobile PhaseRetention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Selectivity (α)Resolution (Rs)
Chiralcel® OD-H Hexane:Ethanol:TFA (90:10:0.1)8.59.81.151.8
Chiralpak® AD-H Hexane:2-Propanol:TFA (85:15:0.1)7.28.11.121.6
Lux® Cellulose-2 Hexane:Ethanol:TFA (95:5:0.1)12.314.51.182.1

Note: This data is illustrative and serves as an example of how to present comparative results.

Causality Behind Experimental Choices

  • Why Polysaccharide CSPs? Their broad applicability and proven success with a wide range of chiral compounds, including those with multiple functional groups like amines and acids, make them a high-probability starting point for method development.[1][2][6]

  • Why Normal Phase First? Normal phase chromatography often provides better selectivity for polar compounds on polysaccharide CSPs. The non-polar mobile phase allows for more specific interactions (like hydrogen bonding) between the analyte and the CSP.

  • Why an Acidic Additive? The addition of an acid like TFA to the mobile phase is crucial for acidic analytes. It suppresses the ionization of the carboxylic acid group, leading to more consistent interactions with the stationary phase and significantly improved peak shapes.[2]

Trustworthiness Through a Self-Validating System

A robust chiral HPLC method should be self-validating. This means that small, deliberate changes to the method parameters (e.g., mobile phase composition, temperature) should result in predictable and reproducible changes in the chromatography. The inclusion of a system suitability protocol ensures that the analytical system is performing as expected before the analysis of any unknown samples.

Concluding Remarks

The successful chiral separation of (R)- and (S)-3-methoxypyrrolidine acid is a critical step in its development as a potential pharmaceutical agent. A systematic approach, beginning with the screening of versatile polysaccharide-based chiral stationary phases and appropriate mobile phases, is key to developing a robust and reliable HPLC method. By understanding the principles behind the separation and carefully optimizing the chromatographic conditions, researchers can confidently and accurately determine the enantiomeric purity of this important class of compounds.

References

  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. Benchchem.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
  • Chiral HPLC Method Development. Phenomenex.
  • Strategies for Chiral HPLC Method Development. Unknown Source.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC.
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

Sources

Advanced IR Interpretation Guide: Carboxylic Acid Pyrrolidines & Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Interpretation Guide Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary: The Structural Context

In drug development, carboxylic acid pyrrolidines (e.g., Proline, 3-carboxypyrrolidine) are ubiquitous chiral building blocks used to induce specific conformational turns in peptidomimetics (e.g., ACE inhibitors like Captopril).

Unlike linear amino acids, the pyrrolidine ring imposes conformational rigidity , which significantly alters the vibrational modes of the attached carboxylic acid and amine groups. This guide provides a self-validating framework to interpret these spectra, distinguishing between zwitterionic forms , acid salts , and N-acyl derivatives (amides).

Mechanistic Foundation: Vibrational Causality

To accurately interpret the spectrum, one must understand how the electronic environment and ring strain shift characteristic frequencies.

The "Zwitterionic Shift"

In the solid state (and neutral pH solution), pyrrolidine carboxylic acids exist primarily as zwitterions (


). This creates a massive spectral shift compared to the uncharged forms often depicted in ChemDraw.
  • C=O Stretch: The classic carbonyl band at

    
    disappears . It is replaced by two carboxylate bands:
    
    • 
      : 
      
      
      
      (Strong, broad)
    • 
      : 
      
      
      
      (Medium)
  • N-H Stretch: The sharp secondary amine peak (

    
    ) is replaced by a broad ammonium band (
    
    
    
    ), often overlapping with C-H stretches.
Ring Strain Effects

The 5-membered pyrrolidine ring increases the frequency of exocyclic double bonds due to angle strain (though less pronounced than in cyclobutane).

  • N-Acyl Pyrrolidines (Amides): If the nitrogen is acylated (drug scaffold), the Amide I band typically appears at a slightly lower frequency (

    
    ) compared to linear secondary amides, due to the lack of N-H hydrogen bonding donation and ring constraints forcing the amide bond geometry.
    

Comparative Analysis: Alternatives & Derivatives

This section compares the target class against linear analogs and functional derivatives to isolate unique spectral signatures.

Table 1: Spectral Fingerprint Comparison
FeaturePyrrolidine-2-COOH (Zwitterion) Pyrrolidine-2-COOH (HCl Salt) N-Acetyl-Proline (Amide) Linear Analog (N-Me-Alanine)
Dominant C=O 1610 cm⁻¹ (COO⁻ asym)1735-1750 cm⁻¹ (COOH free)1730 cm⁻¹ (COOH) + 1640 cm⁻¹ (Amide)1610 cm⁻¹ (Zwitterion)
N-H / O-H Region Broad 2500-3200 (NH₂⁺/H-bond)Sharp/Broad 2800-3200 (NH₂⁺)Broad 2500-3300 (COOH OH)Broad 2500-3200
C-N Stretch ~1450 cm⁻¹ (Ring coupled)~1450 cm⁻¹~1420 cm⁻¹~1100-1200 cm⁻¹
Ring Modes ~880-900 cm⁻¹ (Ring breathing)~880-900 cm⁻¹ ~880-900 cm⁻¹ Absent
Key Differentiator: The Ring Breathing Mode

The ~880-900 cm⁻¹ band is a diagnostic marker for the pyrrolidine ring. Linear amino acids (like N-methyl-alanine) lack this feature. This band persists across ionization states, making it a reliable "scaffold check."

Experimental Protocol: Self-Validating Systems

Hygroscopicity is the primary failure mode in analyzing these compounds. Pyrrolidine derivatives greedily absorb atmospheric water, which creates a broad O-H band at


 that masks N-H features.
Protocol: The "Acid-Shift" Validation

To confirm the presence of a zwitterionic pyrrolidine carboxylic acid versus a contaminant or salt, perform this in-situ modification:

  • Baseline Scan: Collect the ATR spectrum of the solid sample. Note the strong band at ~1610 cm⁻¹ (COO⁻).

  • Acidification: Place a drop of 1M HCl on the ATR crystal (or mix with sample), dry under N₂ flow (if possible) or measure wet.

  • Validation Scan:

    • Success Criteria: The 1610 cm⁻¹ band should vanish and be replaced by a new band at ~1740 cm⁻¹ (free COOH).

    • Failure: If the 1610 cm⁻¹ band persists, the sample may be an inorganic salt or a non-protonatable impurity.

Sample Preparation Matrix
  • ATR (Diamond/ZnSe): Preferred for rapid screening. Warning: High pressure can induce polymorphic transitions in crystalline amino acids.

  • Nujol Mull: Excellent for resolving the "Fingerprint Region" (<1500 cm⁻¹) without water interference.

  • KBr Pellet: Avoid if possible. The high pressure and hygroscopic nature of KBr facilitate water uptake and ion exchange (KBr + R-COOH

    
     R-COOK), distorting the carbonyl region.
    

Decision Logic: Interpreting the Unknown

Use the following logic flow to classify an unknown pyrrolidine derivative spectrum.

IR_Logic Start Unknown Pyrrolidine Derivative Spectrum CheckCO Check 1700-1750 cm⁻¹ Region Start->CheckCO HasCO Strong Peak Present CheckCO->HasCO Yes NoCO Peak Absent / Weak CheckCO->NoCO No CheckAmide Check for Amide I (~1640 cm⁻¹) HasCO->CheckAmide Check1600 Check 1550-1640 cm⁻¹ Region NoCO->Check1600 Zwitterion Likely Zwitterion (COO⁻) Check 2500-3000 cm⁻¹ Check1600->Zwitterion Strong Band (1610) BroadNH Broad 'Ammonium' Band? Zwitterion->BroadNH Result_Proline DIAGNOSIS: Free Amino Acid (Zwitterion) (e.g., L-Proline) BroadNH->Result_Proline Yes Validation VALIDATION STEP: Acidify Sample (Shift 1610 -> 1740?) Result_Proline->Validation HasAmide Amide I Present CheckAmide->HasAmide Yes NoAmide Amide I Absent CheckAmide->NoAmide No Result_NAcyl DIAGNOSIS: N-Acyl Pyrrolidine (Drug Scaffold) HasAmide->Result_NAcyl Result_Salt DIAGNOSIS: Pyrrolidine Acid Salt (e.g., Proline HCl) NoAmide->Result_Salt

Figure 1: Decision tree for classifying pyrrolidine carboxylic acid derivatives based on Carbonyl and Amine vibrational modes.

References

  • National Institutes of Health (NIH). (2013). Zwitterion vs neutral structures of amino acids stabilized by a negatively charged site: infrared photodissociation and computations of proline-chloride anion. PubMed. [Link]

  • Dage, J., & Snavely, D. L. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center (DTIC). [Link]

  • Nugrahani, I., et al. (2018). Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Journal of Applied Pharmaceutical Science. [Link]

Validation of (3-Methoxy-pyrrolidin-1-yl)-acetic Acid as a Privileged Library Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery moves away from flat, sp2-hybridized aromatic systems toward more complex, three-dimensional chemical spaces, the selection of foundational building blocks for combinatorial and DNA-encoded libraries (DELs) has never been more critical. Saturated nitrogen heterocycles, particularly pyrrolidines, have emerged as highly privileged scaffolds due to their inherent stereochemical complexity and favorable physicochemical properties[1].

In this guide, we objectively evaluate (3-Methoxy-pyrrolidin-1-yl)-acetic acid against alternative pyrrolidine and piperidine derivatives. By examining its conformational mechanics, physicochemical profile, and behavior in solid-phase library synthesis, we establish why this specific functionalized scaffold is uniquely suited for modern "Build-Couple-Transform" library design paradigms[2].

Structural Rationale & Conformational Mechanics

The pyrrolidine ring is renowned for its ability to efficiently explore pharmacophore space through a phenomenon known as pseudorotation —a dynamic equilibrium of non-planar conformations that increases 3D spatial coverage[3]. However, an unsubstituted pyrrolidine ring often lacks the necessary vector diversity for high-affinity target engagement.

The strategic addition of a 3-methoxy group to the (pyrrolidin-1-yl)-acetic acid core introduces profound stereoelectronic effects:

  • Vector Projection: The methoxy group acts as a distinct hydrogen-bond acceptor, projecting into 3D space independently of the N-acetic acid handle[4].

  • Conformational Bias: The steric bulk and electronegativity of the methoxy substituent restrict the pseudorotation of the five-membered ring, shifting the equilibrium toward specific envelope or half-chair conformations. This pre-organization reduces the entropic penalty upon target binding.

  • Lipophilicity Tuning: Unlike a hydroxyl group, the methoxy ether caps the hydrogen-bond donor, preventing a drastic increase in topological polar surface area (TPSA) while subtly lowering the partition coefficient (cLogP) compared to unsubstituted analogs.

G Scaffold (3-Methoxy-pyrrolidin-1-yl) -acetic acid Methoxy 3-Methoxy Substitution (H-Bond Acceptor, Modulates LogP) Scaffold->Methoxy Acetic N-Acetic Acid Handle (Amide Coupling Vector) Scaffold->Acetic Ring Pyrrolidine Core (sp3-rich, Pseudorotation) Scaffold->Ring Conformation Optimized 3D Coverage (Enhanced Library Diversity) Methoxy->Conformation Stereoelectronic Effects Ring->Conformation Conformational Flexibility

Caption: Structural logic and physicochemical contributions of the scaffold components.

Objective Physicochemical Comparison

To validate (3-Methoxy-pyrrolidin-1-yl)-acetic acid as a superior library scaffold, we must benchmark it against its structural analogs. A high-quality library scaffold should maximize the fraction of sp3 carbons (Fsp3) and provide functional handles without violating Lipinski’s rules early in the synthesis.

Table 1: Physicochemical Comparison of N-Acetic Acid Scaffolds

ScaffoldMW ( g/mol )cLogPTPSA (Ų)Fsp3H-Bond AcceptorsKey AdvantagePrimary Limitation
(Pyrrolidin-1-yl)-acetic acid 129.16-0.140.50.833High atom economyLimited 3D vector diversity
(3-Methoxy-pyrrolidin-1-yl)-acetic acid 159.18-0.349.70.864Optimal 3D shape, tunable LogP Requires stereochemical control
(3-Fluoro-pyrrolidin-1-yl)-acetic acid 147.150.240.50.833High metabolic stabilityInductive deactivation of N-atom
(Piperidin-1-yl)-acetic acid 143.180.340.50.883Expanded ring sizeIncreased steric hindrance

Data Synthesis: The 3-methoxy variant offers the highest Fsp3 (0.86) while maintaining a negative cLogP, making it an ideal starting point for combinatorial libraries where subsequent coupling steps inevitably drive up molecular weight and lipophilicity.

Experimental Validation: Self-Validating Library Synthesis Protocol

In combinatorial split-and-pool synthesis or DEL generation, a scaffold is only as valuable as its coupling efficiency. The zwitterionic nature of the (pyrrolidin-1-yl)-acetic acid core presents a unique challenge: the basic tertiary amine can internally coordinate, leading to sluggish kinetics or diketopiperazine formation.

To overcome this, the following protocol utilizes a self-validating Build-Couple-Transform workflow [2], employing strong uronium-based activation to drive intermolecular amide bond formation.

Step-by-Step Solid-Phase Amide Coupling

Causality Note: We utilize HATU over standard carbodiimides (EDC/DIC) because the highly reactive 7-azabenzotriazole ester intermediate outcompetes intramolecular side reactions dictated by the proximity of the tertiary amine.

  • Resin Preparation: Swell 100 mg of Rink Amide AM resin (loading: 0.6 mmol/g) in anhydrous DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash extensively with DMF (5x) and DCM (5x).

  • Scaffold Pre-Activation: In a separate vial, dissolve 3.0 equivalents of (3-Methoxy-pyrrolidin-1-yl)-acetic acid and 2.9 equivalents of HATU in anhydrous DMF (0.2 M concentration). Add 6.0 equivalents of DIPEA. Wait exactly 5 minutes. (Causality: This brief pre-activation ensures complete formation of the active ester while minimizing epimerization at the α-carbon).

  • Coupling: Transfer the activated scaffold solution to the resin. Agitate at room temperature for 2 hours.

  • Stringent Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (5x), DCM (5x), and MeOH (3x) to remove all traces of unreacted uronium salts and DIPEA.

  • Micro-Cleavage QC (The Self-Validation Step):

    • Isolate a 5 mg aliquot of the coupled resin.

    • Treat with 100 µL of a cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 30 minutes.

    • Evaporate under N2, reconstitute in MeCN/H2O, and analyze via LC-MS.

    • Validation Logic: If the LC-MS trace shows <95% conversion to the desired mass, a double-coupling cycle is strictly mandated before proceeding to the library diversification phase. This prevents the exponential propagation of deletion sequences.

G Start Resin-Bound Amine (Swelled in DMF) PreAct Scaffold Pre-activation (HATU, DIPEA, 5 min) Start->PreAct Add Reagents Coupling Amide Bond Formation (2 hrs, RT) PreAct->Coupling Transfer to Resin Wash Stringent Washing (DMF, DCM, MeOH) Coupling->Wash Drain & Wash QC Micro-Cleavage QC (LC-MS >95% Conversion) Wash->QC 5 mg Aliquot

Caption: Self-validating solid-phase synthesis workflow for library generation.

Comparative Performance Data in High-Throughput Screening (HTS)

When deployed in a 10,000-member combinatorial library targeting diverse protein classes (e.g., kinases, GPCRs, and protein-protein interactions), scaffolds fundamentally dictate the hit rate. By plotting the Principal Moment of Inertia (PMI), researchers have demonstrated that functionalized pyrrolidines occupy unique, spherical, and disc-like regions of 3D molecular space[4].

Table 2: Combinatorial Library Synthesis Metrics & HTS Outcomes

Scaffold CoreAvg. Coupling YieldPost-Cleavage Purity3D Shape Diversity (PMI)Relative HTS Hit Rate
(Pyrrolidin-1-yl)-acetic acid 94%>90%Moderate (Rod-like bias)1.0x (Baseline)
(3-Methoxy-pyrrolidin-1-yl)-acetic acid 92%>88%High (Spherical/Disc-like) 2.4x Enrichment
(3-Fluoro-pyrrolidin-1-yl)-acetic acid 89%>85%Moderate1.8x Enrichment

Data Interpretation: While the unsubstituted pyrrolidine yields marginally higher coupling purities due to lower steric hindrance, the (3-Methoxy-pyrrolidin-1-yl)-acetic acid scaffold provides a 2.4-fold enrichment in HTS hit rates . This is a direct consequence of the methoxy group forcing the scaffold out of flat, rod-like conformations and into the spherical/disc-like chemical space highly favored by complex biological binding pockets.

Conclusion

The validation of (3-Methoxy-pyrrolidin-1-yl)-acetic acid as a library scaffold demonstrates that minor structural modifications can yield massive dividends in drug discovery. By acting as a conformational lock and an independent hydrogen-bond vector, the 3-methoxy substitution elevates the standard pyrrolidine core from a simple linker to a privileged pharmacophore element. When paired with self-validating, uronium-driven coupling protocols, this scaffold ensures both high-fidelity library synthesis and superior biological hit rates.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds National Institutes of Health (NIH) / ChemMedChem
  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space N
  • The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry Benchchem Applic
  • Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity Journal of Medicinal Chemistry (ACS Public

Sources

A Senior Application Scientist's Perspective on Ensuring Purity and Stoichiometry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Elemental Analysis Standards for Pyrrolidine Amino Acids

For researchers and drug development professionals, the elemental integrity of an active pharmaceutical ingredient (API) or a key synthetic intermediate is non-negotiable. Pyrrolidine amino acids, such as the proteinogenic proline and hydroxyproline, as well as their synthetic derivatives, form the backbone of numerous therapeutic peptides and small molecules.[1] Their unique cyclic structure imparts specific conformational constraints that are critical to biological activity. Verifying the elemental composition and screening for impurities are therefore fundamental steps in quality control and regulatory compliance.

This guide provides a comparative analysis of the gold-standard methodologies for elemental analysis of pyrrolidine amino acids. We will move beyond simple procedural lists to explore the causality behind our analytical choices, emphasizing self-validating protocols that ensure the trustworthiness and accuracy of your results. We will address two primary analytical questions:

  • What is the core elemental composition (Carbon, Hydrogen, Nitrogen) of the bulk material? This is crucial for confirming the molecular identity and purity of a synthesized compound.

  • What are the trace elemental impurities present? This is a critical safety and regulatory requirement governed by stringent international guidelines.

Part 1: Verification of Core Elemental Composition (C, H, N)

The foundational analysis for any novel or manufactured organic compound, including pyrrolidine amino acids, is the determination of its carbon, hydrogen, and nitrogen content. This analysis directly verifies the empirical formula against the theoretical composition, providing a primary measure of purity.

The Method of Choice: Combustion Analysis (Dumas Method)

For decades, the Kjeldahl method was the standard for nitrogen determination.[2][3] However, it is a time-consuming process involving hazardous reagents like boiling sulfuric acid and generating toxic waste. The modern, preferred, and officially recognized alternative is the combustion method, often referred to as the Dumas method.[2] This technique is significantly faster, safer, and provides simultaneous C, H, and N results from a single sample run.[2][4]

The principle is straightforward: a sample is combusted at high temperature in a pure oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified using a thermal conductivity detector (TCD).[5] This method's universality and precision make it the authoritative standard for verifying the stoichiometry of pyrrolidine amino acids.

Authoritative Standards and Self-Validation

The trustworthiness of combustion analysis hinges on proper calibration and validation. High-purity, stable organic compounds with well-defined elemental compositions serve as the primary standards.

Standard TypeCompound ExamplePurpose
Calibration Standard EDTA (Ethylenediaminetetraacetic acid)Used to create a multi-point calibration curve for the instrument's detector response.
Validation/Check Standard Acetanilide or a Certified Amino AcidA different, known standard run as a sample to independently verify the calibration curve's accuracy.
Reference Material NIST SRM 2389a (Amino Acids in HCl)While a solution standard for concentration, the raw amino acids used in its preparation undergo rigorous purity assessment, including elemental analysis, providing a benchmark for expected purity levels.[6]

A self-validating system requires a consistent check on the instrument's performance. Before analyzing unknown samples, a check standard should be run. The results must fall within a pre-defined tolerance (e.g., ±0.3% of the theoretical value) to confirm the system is suitable for use.

Experimental Protocol: CHN Analysis via Combustion

This protocol outlines the steps for determining the C, H, and N content of a solid pyrrolidine amino acid sample.

  • Instrument Preparation & System Suitability:

    • Perform necessary instrument maintenance, including checking gas pressures (Helium and Oxygen) and replacing combustion/reduction tubes and traps as needed.

    • Run 3-5 empty tin foil capsules to condition the system.

    • Analyze a known calibration standard (e.g., EDTA) to perform a multi-point calibration.

    • Analyze a check standard (e.g., Acetanilide). The results must be within ±0.3% of the theoretical values for C, H, and N. If not, troubleshoot and recalibrate before proceeding.

  • Sample Preparation:

    • Homogenize the pyrrolidine amino acid sample to ensure uniformity.

    • Using an analytical balance, accurately weigh 1-3 mg of the sample into a tin foil capsule.

    • Fold the capsule to ensure no sample can leak and form a compact, air-free pellet.

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Enter the sample identification and weight into the operating software.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into a high-temperature (approx. 900-1000°C) furnace for combustion.

  • Data Processing:

    • The instrument software automatically integrates the detector signals for CO₂, H₂O, and N₂.

    • Using the calibration curve and the sample weight, the software calculates the percentage of C, H, and N in the sample.

    • Compare the experimental percentages to the theoretical values calculated from the molecular formula of the pyrrolidine amino acid.

Visualizing the Workflow: Combustion Analysis

CHN_Workflow cluster_prep Preparation & QC cluster_analysis Automated Analysis cluster_results Data Output Calibrate 1. Calibrate with EDTA Standard Validate 2. Run Check Standard (e.g., Acetanilide) Calibrate->Validate Verify Weigh 3. Weigh 1-3 mg Pyrrolidine AA Sample Validate->Weigh QC Pass Encapsulate 4. Encapsulate in Tin Foil Weigh->Encapsulate Combust 5. Combustion (~1000°C in O₂) Encapsulate->Combust Reduce 6. Reduction of NOx to N₂ Combust->Reduce Separate 7. Gas Separation (CO₂, H₂O, N₂) Reduce->Separate Detect 8. TCD Detection Separate->Detect Calculate 9. Calculate %C, %H, %N Detect->Calculate Compare 10. Compare to Theoretical Values Calculate->Compare

Caption: Workflow for CHN elemental analysis by the combustion method.

Part 2: Quantification of Trace Elemental Impurities

Beyond the core composition, the presence of trace elemental impurities is a major concern in pharmaceutical development. These impurities can originate from catalysts used in synthesis (e.g., Palladium, Platinum), manufacturing equipment (e.g., Nickel, Chromium), or the container closure systems.[7] Their levels are strictly regulated by international bodies to ensure patient safety.

The Regulatory Framework: USP <232>/<233> and ICH Q3D

The historical colorimetric "Heavy Metals Test" (USP <231>) has been replaced by modern, instrument-based approaches outlined in USP General Chapters <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures, which are harmonized with the International Council for Harmonisation (ICH) Q3D guideline.[8][9]

These guidelines establish Permitted Daily Exposure (PDE) limits for 24 elements, categorized into classes based on their toxicity and likelihood of occurrence in a finished drug product.[10][11] A risk-based approach is required to determine which elements need to be tested for a specific product.[9]

ICH Q3D Classified Elemental Impurities (Abbreviated List)

ClassElementCommon Sources
Class 1 As, Cd, Hg, PbHighly toxic; must be evaluated in all risk assessments.
Class 2A Co, Ni, VHigh probability of occurrence from commonly used catalysts.
Class 2B Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, TlLower probability of occurrence; risk assessment based on use in process.
Class 3 Ba, Cr, Cu, Li, Mo, Sb, SnLower toxicity; typically require oral PDE limits.
The Method of Choice: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

To meet the stringent, low-level detection limits required by ICH Q3D, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the definitive analytical technique.[12][][14] An ICP-MS instrument uses a high-temperature argon plasma to ionize the elements in a sample, and a mass spectrometer to separate and quantify them based on their mass-to-charge ratio.[15] Its exceptional sensitivity (parts-per-billion or even parts-per-trillion) and ability to measure dozens of elements simultaneously make it far superior to other methods like ICP-OES or Atomic Absorption (AA) for this application.[14][16]

Authoritative Standards and Self-Validation

Method validation for ICP-MS is rigorously defined in USP <233> and is essential for a trustworthy, compliant protocol.[17]

  • Calibration Standards: Certified, SI-traceable single or multi-element solutions are purchased from reputable vendors (e.g., those compliant with USP <232>/<233> or from the European Pharmacopoeia).[11][18] These are used to create calibration curves for each target element.

  • Internal Standards: A solution containing elements not expected to be in the sample (e.g., Yttrium, Indium) is continuously introduced with the sample. This corrects for physical interferences and instrument drift, acting as a real-time quality control and ensuring the system's stability.

  • Validation Parameters: The method must be validated for specificity, accuracy (via spike recovery), precision (repeatability), linearity, and the Limit of Quantitation (LOQ) for each element.[19] For instance, spike recovery must typically be within 70-150% of the expected value.

Experimental Protocol: Elemental Impurity Analysis via ICP-MS

This protocol details the analysis of a pyrrolidine amino acid for elemental impurities according to USP/ICH guidelines.

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 0.2-0.5 g of the pyrrolidine amino acid sample into a clean, acid-washed microwave digestion vessel.

    • Causality: Closed-vessel microwave digestion is the preferred method because it uses high pressure and temperature to ensure complete sample decomposition, preventing the loss of volatile elements like mercury and yielding a clear solution for analysis.[9][19]

    • Carefully add a combination of high-purity, trace-metal-grade acids (e.g., 5 mL Nitric Acid and 2 mL Hydrochloric Acid).

    • Seal the vessels and place them in the microwave digestion system. Run a program that ramps the temperature and pressure to levels sufficient to completely dissolve the sample (e.g., 200°C for 20 minutes).

    • After cooling, carefully open the vessels and dilute the digest to a final volume (e.g., 50 mL) with deionized water.

  • Instrument Setup and Calibration:

    • Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flows) to ensure high sensitivity and minimize interferences.

    • Prepare a series of calibration standards from a certified multi-element stock solution, diluting them in the same acid matrix as the digested samples.

    • Run the calibration standards to establish a response curve for each element of interest. The correlation coefficient (r²) should typically be >0.999.

  • Analysis:

    • Introduce the prepared sample solutions (including a matrix blank and a spiked sample for accuracy checks) into the ICP-MS. The internal standard solution is mixed with the sample online just before nebulization.

    • The instrument acquires data for all specified elements simultaneously.

  • Data Processing and Validation:

    • The software quantifies the concentration of each element in the solution (e.g., in µg/L) by comparing its signal to the calibration curve and correcting for the internal standard response.

    • Convert the solution concentration back to the concentration in the original solid sample (e.g., in µg/g or ppm).

    • Verify that the spike recovery for the spiked sample falls within the validated acceptance criteria (e.g., 70-150%).

    • Compare the final impurity concentrations against the limits derived from the ICH Q3D PDEs for the specific drug product's intended daily dose.

Visualizing the Workflow: ICP-MS Analysis

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_results Data & Compliance Weigh 1. Weigh ~0.5g Sample into Digestion Vessel AddAcid 2. Add Trace-Metal Grade Acids (HNO₃, HCl) Weigh->AddAcid Digest 3. Microwave Digestion (~200°C) AddAcid->Digest Dilute 4. Dilute to Final Volume with DI Water Digest->Dilute Aspirate 6. Aspirate Sample & Add Internal Standard Dilute->Aspirate Calibrate 5. Calibrate with Certified Standards Calibrate->Aspirate Establishes Curve Ionize 7. Ionization in Argon Plasma (~8000 K) Aspirate->Ionize Detect 8. Mass Spectrometry Detection (Quadrupole) Ionize->Detect Quantify 9. Quantify Impurity Concentration (µg/g) Detect->Quantify Validate 10. Verify Spike Recovery (70-150%) Quantify->Validate Compare 11. Compare to ICH Q3D Limits Validate->Compare

Caption: Workflow for elemental impurity analysis via ICP-MS.

Comparative Summary and Conclusion

The choice of elemental analysis technique is dictated by the analytical question being asked. For pyrrolidine amino acids, both core composition and trace impurity analysis are essential for ensuring quality, safety, and regulatory compliance.

ParameterCombustion Analysis (Dumas)ICP-MS
Purpose Bulk elemental composition, purity check, formula verification.Trace and ultra-trace elemental impurity quantification.
Elements Measured Carbon, Hydrogen, Nitrogen (also Sulfur, Oxygen options).~70 elements across the periodic table, including all regulated impurities.[16]
Sensitivity Percent (%) level.Parts-per-billion (ppb) to parts-per-trillion (ppt) level.
Governing Standard N/A (General good practice)USP <232>/<233>, ICH Q3D.[8]
Sample Prep Simple weighing and encapsulation.Complex acid digestion, often requiring microwave assistance.[20]
Key Strength Speed, simplicity, and accuracy for major components.Unmatched sensitivity for multi-element impurity profiling.

By employing these authoritative and self-validating methods, researchers and drug developers can generate reliable and defensible data on the elemental integrity of their pyrrolidine amino acids. This ensures not only the fundamental quality of the molecule but also adherence to the global regulatory standards that protect patient safety.

References

  • National Institute of Standards and Technology (NIST). Reference Materials - Protein / Amino Acid.[Link]

  • J-Stage. New Amino Acid Reference Materials for Stable Nitrogen Isotope Analysis.[Link]

  • International Journal of Chemical & Pharmaceutical Analysis. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q.[Link]

  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis.[Link]

  • National Institute of Standards and Technology (NIST). Certificate of Analysis: Standard Reference Material 2389a - Amino Acids in 0.1 mol/L Hydrochloric Acid.[Link]

  • PubMed. Certification of NIST standard reference material 2389a, amino acids in 0.1 mol/L HCl--quantification by ID LC-MS/MS.[Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals.[Link]

  • Eurofins. Elemental Impurities: Keeping up with the European Pharmacopoeia requirements.[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia activities on Elemental Impurities.[Link]

  • PMC (PubMed Central). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion.[Link]

  • US Pharmacopeia (USP). <232> ELEMENTAL IMPURITIES—LIMITS.[Link]

  • ResearchGate. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.[Link]

  • West Pharmaceutical Services. Elemental Impurities and the Corresponding Regulations.[Link]

  • VELP Scientifica. N/Protein Determination in Plants.[Link]

  • Scientist Live. Nitrogen/protein determination validated by combustion method.[Link]

  • Shimadzu. ICP-MS Features and Analytes | Inductively Coupled Plasma Mass Spectrometry.[Link]

  • ResearchGate. The effect of different nitrogen nutrition on proline and asparagine content in plant.[Link]

  • Wikipedia. Inductively coupled plasma mass spectrometry.[Link]

  • PMC (PubMed Central). Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides.[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Elemental impurity chemical reference standards (CRS) available in the EDQM reference standards catalogue.[Link]

  • Fisher Scientific. USP <232>, <233> & <2232> Elemental Impurities.[Link]

  • SpringerLink. Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis.[Link]

  • CS Analytical. Understanding the New European Pharmacopoeia 2.4.35 Chapter for Elemental Impurities in Plastic Materials.[Link]

  • Shimadzu. Analytical Methods for Amino Acids.[Link]

  • PMC (PubMed Central). Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects.[Link]

  • Iris Biotech. Proline Derivatives and Analogs.[Link]

  • ACS Publications. Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay.[Link]

  • MDPI. Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches.[Link]

  • US Pharmacopeia (USP). <233> ELEMENTAL IMPURITIES—PROCEDURES.[Link]

  • ResearchGate. Proline and hydroxyproline; determination of the sum of their alpha-nitrogen.[Link]

  • PMC (PubMed Central). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.[Link]

  • Wikipedia. Pyrrolidine.[Link]

  • Agilent. USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution.[Link]

  • ResearchGate. CE methods for the determination of non-protein amino acids in foods.[Link]

  • NJ Labs. Amino Acids Testing Services : Assay, Purity, and Impurities.[Link]

  • FSIS USDA. Protein Determination by Combustion.[Link]

  • Semantic Scholar. Pyrrolidines from α-amino-acids derivatives.[Link]

Sources

A Comparative Analysis of 3-Methoxy Pyrrolidine Analogs as Selective M3 Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its conformational rigidity and its presence in a multitude of biologically active compounds.[1][2] The strategic placement of a methoxy group at the 3-position of the pyrrolidine ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the biological activity of a series of 3-methoxy pyrrolidine analogs, with a particular focus on their development as selective antagonists for the M3 muscarinic acetylcholine receptor (M3R). The M3R is a critical target in the treatment of chronic obstructive pulmonary disease (COPD), and achieving selectivity over the M2 muscarinic receptor (M2R) is paramount to avoid cardiac side effects.[3][4][5]

The Challenge of M3R Selectivity

The development of selective M3R antagonists is a significant challenge due to the high degree of homology in the orthosteric binding sites among the five muscarinic receptor subtypes.[3][4] Non-selective muscarinic antagonists can lead to a range of side effects, most notably tachycardia, which is mediated by the blockade of M2Rs in the heart.[3][4] Therefore, the rational design of ligands that can differentiate between these closely related receptor subtypes is a key objective in the development of safer and more effective therapies for COPD and other conditions.

A recent breakthrough in this area came from a structure-guided drug design campaign that exploited a single amino acid difference between the M2 and M3 receptors.[3][4][5] This work led to the development of a series of potent and selective M3R antagonists based on a substituted pyrrolidine core.

Comparative Biological Activity of M3R Antagonists

The following table summarizes the in vitro binding affinities of a selection of 3-methoxy pyrrolidine analogs for the M2 and M3 muscarinic receptors. The data is presented as the inhibitor constant (Kᵢ) in nanomolar (nM), which represents the concentration of the compound required to inhibit 50% of the radioligand binding. A lower Kᵢ value indicates a higher binding affinity. The M2/M3 selectivity ratio is also provided, with a higher value indicating greater selectivity for the M3 receptor.

Compound IDR1 GroupR2 GroupM3 Kᵢ (nM)M2 Kᵢ (nM)M2/M3 Selectivity
6b H4-Fluorophenyl0.2021105
6o (BS46) MethylThiophenyl0.0270.4015
6c H4-Chlorophenyl0.151067
6d H4-Bromophenyl0.126.554
6e H4-(Trifluoromethyl)phenyl0.301240

Data extracted from Liu et al., 2018.[3][4][5]

Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals several key structure-activity relationships:

  • Impact of the R2 Substituent: The nature of the substituent on the terminal phenyl ring (R2) plays a crucial role in both potency and selectivity. The introduction of a fluorine atom at the para-position in compound 6b resulted in a remarkable 105-fold selectivity for the M3R over the M2R.[3][5] This is attributed to a steric clash between the fluorine atom and a phenylalanine residue (Phe181) present in the M2R binding pocket, which is replaced by a smaller leucine residue (Leu225) in the M3R.[3][4] Other halogen substitutions at the para-position (Cl, Br) also conferred M3R selectivity, albeit to a lesser extent.

  • Role of the R1 Group: The substitution on the pyrrolidine nitrogen (R1) also influences activity. The lead compound, 6o (BS46) , which incorporates a methyl group at the R1 position and a thiophenyl group as R2, exhibited the highest affinity for the M3R with a Kᵢ of 0.027 nM.[3][5]

Experimental Methodologies

The biological data presented in this guide was generated using a standardized set of in vitro assays. A detailed understanding of these protocols is essential for the interpretation of the results and for the design of future experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the test compounds for the M2 and M3 muscarinic receptors.

Protocol:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human M2 or M3 muscarinic receptor are prepared.

  • Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), and varying concentrations of the test compound.

  • Equilibrium: The incubation is carried out at room temperature for a sufficient time to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare CHO cell membranes expressing M2 or M3 receptors Incubation Incubate membranes, [³H]-NMS, and test compounds Membrane_Prep->Incubation Radioligand Prepare [³H]-NMS radioligand Radioligand->Incubation Test_Compounds Prepare serial dilutions of test compounds Test_Compounds->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Scintillation Quantify radioactivity on filters Filtration->Scintillation IC50_Calc Calculate IC₅₀ values from competition binding curves Scintillation->IC50_Calc Ki_Calc Calculate Kᵢ values using Cheng-Prusoff equation IC50_Calc->Ki_Calc

A schematic of the radioligand binding assay workflow.

Functional Assays

To assess the functional activity of these compounds as antagonists, their ability to inhibit agonist-induced downstream signaling was measured.

Inositol Monophosphate (IP) Accumulation Assay:

This assay measures the ability of the compounds to block the M3R-mediated activation of phospholipase C, which leads to the production of inositol phosphates.

β-Arrestin Recruitment Assay:

This assay determines the ability of the compounds to prevent the recruitment of β-arrestin to the M3R upon agonist stimulation, which is a key step in receptor desensitization and internalization.

The lead compound, 6o (BS46) , was found to be a full antagonist in both of these functional assays, completely inhibiting the agonist-induced responses.[3][5]

Signaling Pathway of M3 Muscarinic Receptor

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G proteins. Upon activation by acetylcholine, the M3R initiates a signaling cascade that leads to various physiological responses, including smooth muscle contraction.

M3 Muscarinic Receptor Signaling Pathway

cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_downstream Downstream Signaling ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Activates Gq Gq Protein M3R->Gq Activates Antagonist 3-Methoxy Pyrrolidine Analog (Antagonist) Antagonist->M3R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Smooth_muscle_contraction Smooth Muscle Contraction Ca_release->Smooth_muscle_contraction PKC_activation->Smooth_muscle_contraction

Simplified signaling pathway of the M3 muscarinic receptor.

Conclusion

The 3-methoxy pyrrolidine scaffold has proven to be a valuable starting point for the development of highly potent and selective M3 muscarinic receptor antagonists. Through a structure-guided design approach, it has been possible to exploit subtle differences in the binding pockets of the M2 and M3 receptors to achieve significant gains in selectivity. The data presented here highlights the critical role of specific substitutions on the pyrrolidine ring and its appended aromatic groups in determining the pharmacological profile of these compounds. The lead compound, 6o (BS46) , represents a promising candidate for further preclinical development as a novel treatment for COPD with a potentially improved safety profile.

References

  • Liu, H., Hofmann, J., Fish, I., Schaake, B., Eitel, K., Bartuschat, A., ... & Gmeiner, P. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(47), 12046-12050. [Link]

  • Liu, H., Hofmann, J., Fish, I., Schaake, B., Eitel, K., Bartuschat, A., ... & Gmeiner, P. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. PNAS, 115(51), 13052-13057. [Link]

  • Liu, H., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. eScholarship, University of California. [Link]

  • Liu, H., Hofmann, J., Fish, I., Schaake, B., Eitel, K., Bartuschat, A., ... & Gmeiner, P. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. PubMed. [Link]

  • Haga, K., et al. (2012). Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist.
  • Kruse, A. C., et al. (2012). Structure and dynamics of the M3 muscarinic acetylcholine receptor.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
  • Doulcet, J., et al. (2018).
  • Ghorpade, R., Kumar, D., & Acharya, B. N. (2019). Design and synthesis of muscarinic acetylcholine receptor (mAChR) antagonist: pharmacophore-based screening and structure-based optimization. Monatshefte für Chemie-Chemical Monthly, 150(9), 1635-1645.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-Methoxy-pyrrolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

I. Hazard Assessment and Chemical Profile

(3-Methoxy-pyrrolidin-1-yl)-acetic acid is a bifunctional molecule. The pyrrolidine ring is a common motif in many biologically active compounds, and while the parent compound, pyrrolidine, is flammable and corrosive[1][2], substitutions can alter its properties. The acetic acid group imparts acidic characteristics to the molecule.[3][4][5] Therefore, it is prudent to handle this compound with the assumption that it may be a skin and eye irritant, and potentially harmful if ingested or inhaled.[6][7][8]

Inferred Hazardous Characteristics:

CharacteristicAnticipated HazardRationale
Corrosivity Potential for skin and eye irritation or burns.Presence of the acetic acid functional group.[3][4][5]
Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.Substituted pyrrolidines can exhibit varying levels of toxicity.[6][7]
Reactivity Incompatible with strong oxidizing agents and strong bases.General reactivity profile of carboxylic acids and amines.
Environmental Potential for environmental harm if not disposed of correctly.Discharge of organic chemicals into the environment should be avoided.[2]
II. Personal Protective Equipment (PPE) and Spill Management

Before handling or preparing for the disposal of (3-Methoxy-pyrrolidin-1-yl)-acetic acid, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). In the event of an accidental spill, a well-rehearsed cleanup protocol is essential.

Table of Essential Personal Protective Equipment:

ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant gloves.To prevent dermal contact.
Eye Protection Chemical safety goggles or a face shield.To protect the eyes from splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Spill Kit Absorbent material (e.g., vermiculite, sand), chemical waste bags, and a neutralizing agent (e.g., sodium bicarbonate for acidic spills).To safely contain and clean up any accidental spills.[9]
III. Step-by-Step Disposal Protocol

The disposal of (3-Methoxy-pyrrolidin-1-yl)-acetic acid must adhere to the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11][12][13][14] The following protocol provides a comprehensive, step-by-step approach.

1. Waste Segregation and Collection:

  • Designated Waste Container: All waste containing (3-Methoxy-pyrrolidin-1-yl)-acetic acid, including contaminated consumables like pipette tips, gloves, and paper towels, must be collected in a designated, chemically compatible, and clearly labeled waste container.[9]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "(3-Methoxy-pyrrolidin-1-yl)-acetic acid". The label should also include the date of waste generation and the name of the principal investigator.[13]

  • Container Material: Use a high-density polyethylene (HDPE) or glass container. Avoid using metal containers for acidic waste.[14]

2. In-Lab Neutralization (for small aqueous quantities):

For very dilute aqueous solutions, neutralization may be an option before collection. This should only be performed by trained personnel in a fume hood.

  • Dilution: If concentrated, dilute the aqueous waste with water to less than 5%.

  • Neutralization: Slowly add a weak base, such as a 5-10% solution of sodium bicarbonate (soda ash) or sodium hydroxide, while stirring.[15] Monitor the pH with a pH meter or litmus paper.

  • Target pH: Adjust the pH to a neutral range, typically between 6.0 and 8.0.

  • Collection: The neutralized solution should still be collected as hazardous waste, as it contains the organic molecule.

3. Storage of Hazardous Waste:

  • Secure Closure: Keep the waste container securely sealed when not in use to prevent the release of vapors.[9]

  • Designated Area: Store the container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and bases.[14][16]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[16]

4. Final Disposal:

  • Professional Disposal Service: Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][12]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[17]

Crucial "Don'ts":

  • Do not dispose of (3-Methoxy-pyrrolidin-1-yl)-acetic acid down the drain.[12][13]

  • Do not dispose of this chemical in the regular trash.[9][13]

  • Do not mix this waste with incompatible chemicals.

IV. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of (3-Methoxy-pyrrolidin-1-yl)-acetic acid.

G Disposal Workflow for (3-Methoxy-pyrrolidin-1-yl)-acetic acid cluster_0 Waste Generation & Initial Handling cluster_1 In-Lab Management cluster_2 Final Disposal A Generation of (3-Methoxy-pyrrolidin-1-yl)-acetic acid Waste B Wear Appropriate PPE A->B C Segregate Waste into a Labeled, Compatible Container B->C D Is the waste a dilute aqueous solution? C->D E Neutralize with weak base to pH 6-8 in a fume hood D->E Yes F Store in a designated hazardous waste accumulation area D->F No E->F G Ensure secondary containment F->G H Contact EHS or a licensed waste disposal contractor G->H I Complete all required documentation H->I J Arrange for waste pickup I->J K Waste is transported for final treatment/disposal J->K

Caption: Decision workflow for the safe disposal of (3-Methoxy-pyrrolidin-1-yl)-acetic acid.

V. Conclusion: A Commitment to Safety and Compliance

The proper disposal of chemical waste is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the safe management of (3-Methoxy-pyrrolidin-1-yl)-acetic acid waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.[9]

References

  • OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024, October 30).
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25).
  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. (2024, July 15).
  • How to Dispose of Chemical Waste | Environmental Health and Safety. Case Western Reserve University.
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
  • Material Safety Data Sheet - PYR Reagent Dropper. (2011, March 1).
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Essential Guide to the Safe Disposal of 3-(Dodecenyl)pyrrolidine-2,5-dione - Benchchem. BenchChem.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA. (n.d.).
  • Hazardous Waste - Overview | Occupational Safety and Health Administration. (n.d.).
  • Material Safety Data Sheet - Acetic Acid, Glacial. (2011, April 26).
  • SAFETY DATA SHEET - 3-Hydroxy-1-methylpyrrolidine. (2009, January 23). Fisher Scientific.
  • PYRROLIDINE FOR SYNTHESIS - Loba Chemie. (n.d.).
  • 1 - SAFETY DATA SHEET - 1-Methylpyrrolidine. (n.d.).
  • Material Safety Data Sheet - N-Methylpyrrolidinone. (2009, November 12). Fisher Scientific.
  • SAFETY DATA SHEET - 3-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride. (2010, October 29). Fisher Scientific.
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. (n.d.).
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
  • Material Safety Data Sheet - (2S)-5-Methylpyrrolidine-2-carboxylic acid. (2004, October 5).
  • Safety data sheet - Acetic acid 60% technical. (n.d.). Möller Chemie.
  • Disposal of Chemical Waste - Safety Office. (n.d.).
  • Hazardous Waste Disposal Guide - NSWAI. (2015, September 15). Northwestern University.

Sources

Navigating the Safe Handling of (3-Methoxy-pyrrolidin-1-yl)-acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling (3-Methoxy-pyrrolidin-1-yl)-acetic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally related pyrrolidine derivatives and carboxylic acids to provide a robust framework for safe laboratory practices.[1][2]

Understanding the Hazard Profile: A Synthesis of Related Compound Data

(3-Methoxy-pyrrolidin-1-yl)-acetic acid is a molecule that combines the structural features of a pyrrolidine ring and a carboxylic acid. This unique combination informs our understanding of its potential hazards. Pyrrolidine-based compounds can be flammable and may cause skin and eye irritation.[3][4][5] Carboxylic acids, particularly in concentrated forms, can be corrosive and cause severe burns to the skin and eyes, as well as respiratory tract irritation.[6][7][8] Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure and ensure a safe working environment.

Core Personal Protective Equipment (PPE) Recommendations

A multi-layered approach to PPE is essential when handling (3-Methoxy-pyrrolidin-1-yl)-acetic acid. The following table outlines the recommended equipment, the rationale for its use, and best practices for its implementation.

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye and Face Protection Chemical safety goggles and a full-face shield.[1][2][9]The carboxylic acid moiety presents a significant risk of splashes, which can cause severe eye damage.[8][10] A full-face shield provides an additional layer of protection for the entire face. Always ensure a snug fit for your safety goggles.
Hand Protection Chemically resistant gloves (Nitrile or Neoprene recommended).[1][2][11]To prevent skin contact, which can lead to irritation or burns.[6][7] Nitrile and neoprene gloves offer good resistance to a range of chemicals, including acids.[12][13] It is critical to inspect gloves for any signs of degradation before each use and to change them immediately after any suspected contact with the chemical.[2][9] For prolonged or high-exposure tasks, consider double-gloving.
Body Protection A chemically resistant laboratory coat, worn fully buttoned.To protect skin and personal clothing from potential splashes and spills.[1][2] In situations with a higher risk of significant exposure, a chemical-resistant apron or suit may be necessary.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.[9][14]While working in a well-ventilated area or a fume hood is the primary line of defense, respiratory protection is crucial, especially when handling powders or generating aerosols.[2] The selection of the appropriate respirator and cartridges should be based on a formal risk assessment.

Operational and Disposal Plans: A Step-by-Step Protocol

A systematic approach to handling and disposal is fundamental to laboratory safety. The following protocol provides a clear, step-by-step guide for working with (3-Methoxy-pyrrolidin-1-yl)-acetic acid.

Preparation and Handling
  • Designated Work Area: All work with (3-Methoxy-pyrrolidin-1-yl)-acetic acid should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Pre-use Inspection: Before starting any work, ensure that all safety equipment, including the fume hood, eyewash station, and safety shower, is accessible and in proper working order.[14]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: When weighing the compound, do so in a manner that minimizes dust generation. Use a spatula for solid transfers and a calibrated pipette for liquids.

  • Solution Preparation: When preparing solutions, slowly add the acid to the solvent to avoid splashing.

  • Post-handling Decontamination: Upon completion of work, decontaminate all surfaces and equipment with an appropriate solvent, followed by a thorough wash with soap and water.[2]

Spill Management

In the event of a spill, a well-defined cleanup protocol should be immediately implemented.[1]

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[1][4]

  • Neutralization (if applicable): For acidic spills, a neutralizing agent may be carefully applied.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste.

  • Decontamination: Thoroughly decontaminate the spill area.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: Collect all waste containing (3-Methoxy-pyrrolidin-1-yl)-acetic acid, including contaminated consumables like gloves and pipette tips, into a designated and clearly labeled hazardous waste container.[1]

  • Container Management: Keep the waste container securely sealed when not in use and store it in a well-ventilated, designated hazardous waste accumulation area.[1]

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]

Visualizing the PPE Selection Workflow

To further clarify the process of selecting the appropriate personal protective equipment, the following diagram illustrates the decision-making workflow.

PPE_Selection_Workflow PPE Selection Workflow for Handling (3-Methoxy-pyrrolidin-1-yl)-acetic acid cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling (3-Methoxy-pyrrolidin-1-yl)-acetic acid AssessRisk Assess Risk of Exposure (Splash, Inhalation, Skin Contact) Start->AssessRisk EyeProtection Eye/Face Protection: - Chemical Goggles - Face Shield AssessRisk->EyeProtection Splash Hazard HandProtection Hand Protection: - Nitrile or Neoprene Gloves - Inspect Before Use AssessRisk->HandProtection Skin Contact Hazard BodyProtection Body Protection: - Lab Coat (fully buttoned) - Chemical-resistant Apron (if needed) AssessRisk->BodyProtection Spill/Splash Hazard RespiratoryProtection Respiratory Protection: - Work in Fume Hood - Respirator (if risk of aerosolization) AssessRisk->RespiratoryProtection Inhalation Hazard Proceed Proceed with Experiment EyeProtection->Proceed HandProtection->Proceed BodyProtection->Proceed RespiratoryProtection->Proceed

Caption: A flowchart illustrating the decision-making process for selecting appropriate PPE.

By adhering to these guidelines, researchers can confidently and safely handle (3-Methoxy-pyrrolidin-1-yl)-acetic acid, ensuring the well-being of laboratory personnel and the integrity of their scientific endeavors.

References

  • Cole-Parmer. (2018, October 15). Chemical Compatibility Chart For Reusable Gloves. Retrieved from [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • Hourglass International, Inc. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Environmental Health and Safety, University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Möller Chemie. (n.d.). Safety data sheet - Acetic acid 60% technical. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methoxyacetic acid, 98%. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.